molecular formula C18H25NO7 B15584813 Usaramine N-oxide CAS No. 117020-54-9

Usaramine N-oxide

Cat. No.: B15584813
CAS No.: 117020-54-9
M. Wt: 367.4 g/mol
InChI Key: IDIMIWQPUHURPV-BEPQMMTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Usaramine N-oxide is a pyrrolizine alkaloid that is senecionane bearing two additional hydroxy substituents at positions 12 and 18, two additional oxo groups at positions 11 and 16 and an N-oxido substituent. It has a role as a Jacobaea metabolite. It is a diol, a macrocyclic lactone, an olefinic compound, an organic heterotricyclic compound, a primary alcohol, a pyrrolizine alkaloid, a tertiary alcohol and a tertiary amine oxide. It is functionally related to an usaramine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117020-54-9

Molecular Formula

C18H25NO7

Molecular Weight

367.4 g/mol

IUPAC Name

(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-,19?/m1/s1

InChI Key

IDIMIWQPUHURPV-BEPQMMTDSA-N

Origin of Product

United States

Foundational & Exploratory

Usaramine N-oxide: A Technical Guide to its Chemical Structure, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid found in various Crotalaria species, has garnered scientific interest due to its potential biological activities, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside detailed experimental protocols for its analysis and isolation. While the precise signaling pathways underlying its bioactivity are still under investigation, this document consolidates the current knowledge, presenting pharmacokinetic data and exploring potential mechanisms of action in the context of inflammatory processes. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a macrocyclic pyrrolizidine alkaloid characterized by a necine base esterified with a dicarboxylic acid. The N-oxide functional group significantly influences its polarity and biological disposition.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₁₈H₂₅NO₇
Molecular Weight 367.39 g/mol
CAS Number 117020-54-9
IUPAC Name (1R,4E,6R,7S,17R)-4-Ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione
Synonyms Mucronatine N-oxide, trans-Retrorsine N-oxide
Canonical SMILES CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C
InChI Key IDIMIWQPUHURPV-BEPQMMTDSA-N
Appearance Off-white to light yellow solid
Storage Conditions -20°C, sealed storage, away from moisture and light

Experimental Protocols

Quantification of this compound in Rat Plasma by LC-MS/MS[4]

This section details a validated method for the sensitive and rapid quantification of this compound in a biological matrix.

2.1.1. Sample Preparation

  • To a 10 µL aliquot of rat plasma, add 10 µL of the internal standard (IS) working solution (e.g., Senecionine (SCN) at 100 ng/mL).

  • Vortex the mixture for 1 minute.

  • Add 90 µL of acetonitrile/methanol (B129727) (1:1, v/v) for protein precipitation.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer a 40 µL aliquot of the supernatant to a 384-well plate.

  • Inject 1 µL of the supernatant into the LC-MS/MS system.

2.1.2. Chromatographic and Mass Spectrometric Conditions

  • LC System: Waters Acquity I-class system

  • Column: Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm)

  • Column Temperature: 45°C

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v)

  • Flow Rate: 0.5 mL/min

  • Gradient Elution:

    • 0–0.2 min: 10% B

    • 0.2–1.0 min: 10% to 60% B

    • 1.0–1.1 min: 60% to 95% B

    • 1.1–1.5 min: Hold at 95% B

    • 1.5–2.0 min: Re-equilibrate at 10% B

  • Injection Volume: 1 µL

  • Mass Spectrometer: SCIEX Triple Quad 5500

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • This compound: m/z 368.1 → 120.0 (Collision Energy: 42 eV)

    • Usaramine: m/z 352.1 → 120.0 (Collision Energy: 37 eV)

    • Senecionine (IS): m/z 336.1 → 120.1 (Collision Energy: 36 eV)

Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats [3]

Administration RouteSexAnalyteAUC₀₋t (ng/mL*h)Cmax (ng/mL)Clearance (L/h/kg)
Intravenous (1 mg/kg) MaleURM363 ± 65-2.77 ± 0.50
UNO172 ± 32--
FemaleURM744 ± 122-1.35 ± 0.19
UNO30.7 ± 7.4--
Oral (10 mg/kg) MaleURM1960 ± 208290 ± 43-
UNO1637 ± 246211 ± 39-
FemaleURM6073 ± 488812 ± 117-
UNO300 ± 6256.8 ± 11.2-
Isolation of Pyrrolizidine Alkaloids from Crotalaria Species[5]

The following provides a general protocol for the extraction and enrichment of pyrrolizidine alkaloids, including their N-oxides, from plant material.

  • Extraction:

    • Mill the plant material (e.g., seeds).

    • Perform a Soxhlet extraction with methanol for several hours. To minimize degradation, fresh methanol can be used for repeated extraction cycles.

    • Combine the methanol extracts and evaporate to near dryness.

  • Acid-Base Extraction:

    • Re-extract the residue with 0.05 M sulfuric acid. This step protonates the alkaloids, rendering them water-soluble.

  • Solid-Phase Extraction (SPE) for Enrichment:

    • Apply the acidic aqueous extract to a conditioned Strong Cation Exchange (SCX) SPE column.

    • Wash the column sequentially with water and methanol to remove impurities.

    • Elute the pyrrolizidine alkaloids and their N-oxides with ammoniated methanol.

    • Immediately evaporate the eluate to dryness under a stream of nitrogen.

    • The resulting residue contains the enriched alkaloid fraction, which can be further purified by techniques such as preparative HPLC.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess anti-inflammatory activities[4]. While the specific molecular mechanisms have not been fully elucidated for this particular compound, the general inflammatory response involves complex signaling cascades that are potential targets.

Overview of Inflammatory Signaling

Inflammation is a complex biological response involving the activation of immune cells and the production of inflammatory mediators. Key signaling pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inflammatory_Signaling_Overview cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_transcription Transcription Factor Activation cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB Activation MAPK->NFkB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 induces

Figure 1. Simplified overview of a key inflammatory signaling pathway.
Potential Mechanisms of Action for this compound

Based on the known anti-inflammatory properties of other natural products and the general mechanisms of inflammation, several hypotheses for the action of this compound can be proposed.

  • Inhibition of the NF-κB Pathway: this compound may interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.

  • Modulation of Nitric Oxide Production: The N-oxide moiety suggests a potential interaction with nitric oxide (NO) signaling pathways. This compound could potentially inhibit the activity of inducible nitric oxide synthase (iNOS), a key enzyme in the production of NO during inflammation.

  • MAPK Pathway Inhibition: Another plausible mechanism is the inhibition of one or more of the MAPK signaling cascades (e.g., p38, JNK, ERK), which are upstream regulators of NF-κB and also play a direct role in the expression of inflammatory mediators.

Usaramine_N_oxide_Hypothetical_Workflow cluster_treatment Experimental Setup cluster_analysis Analysis of Inflammatory Markers cluster_outcome Expected Outcome Macrophages Macrophages (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS UNO This compound Treatment Macrophages->UNO NO_Assay Nitric Oxide Production (Griess Assay) LPS->NO_Assay Cytokine_Assay Cytokine Levels (ELISA) LPS->Cytokine_Assay NFkB_Assay NF-κB Activation (Western Blot for p-IκBα, nuclear p65) LPS->NFkB_Assay UNO->NO_Assay inhibits UNO->Cytokine_Assay inhibits UNO->NFkB_Assay inhibits Inflammation_Reduced Reduction in Inflammatory Response NO_Assay->Inflammation_Reduced Cytokine_Assay->Inflammation_Reduced NFkB_Assay->Inflammation_Reduced

Figure 2. Hypothetical workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound presents an interesting natural product scaffold with potential therapeutic applications. The analytical methods for its quantification are well-established, and general protocols for its isolation are available. However, a significant gap remains in the understanding of its precise mechanism of action. Future research should focus on:

  • Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and FT-IR data to provide a complete structural fingerprint.

  • Elucidation of Signaling Pathways: Performing in-depth molecular studies to identify the specific protein targets and signaling cascades modulated by this compound in inflammatory models. This would involve investigating its effects on the NF-κB and MAPK pathways, as well as its potential to modulate nitric oxide synthase activity.

  • Structure-Activity Relationship Studies: Synthesizing analogs of this compound to understand the contribution of different functional groups, particularly the N-oxide, to its biological activity.

Addressing these research questions will be crucial for fully understanding the therapeutic potential of this compound and for guiding the development of novel anti-inflammatory agents.

References

Unveiling Usaramine N-oxide: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid, is a naturally occurring compound of significant interest due to its potential biological activities and toxicological profile. As with many pyrrolizidine alkaloids (PAs), it co-exists with its tertiary amine counterpart, usaramine. The N-oxide form is generally considered less toxic but can be converted to the toxic tertiary amine in the gut. A thorough understanding of its natural provenance and effective isolation methodologies is paramount for further research into its pharmacology, toxicology, and potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the experimental protocols for its isolation and purification.

Natural Sources of this compound

The primary documented natural source of Usaramine and its N-oxide is the plant species Gynura divaricata, a member of the Asteraceae family.[1] This plant is utilized in traditional medicine in some regions, highlighting the importance of understanding its chemical constituents. While other species within the Gynura genus are known to produce pyrrolizidine alkaloids, Gynura divaricata is specifically cited as containing usaramine. The concentration of this compound and other PAs can vary depending on the geographical location, season of collection, and the specific part of the plant used.

Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural source, Gynura divaricata, involves a multi-step process encompassing extraction, purification, and analysis. The following protocols are a synthesis of established methods for the isolation of pyrrolizidine alkaloids and their N-oxides from plant materials.

Extraction of Total Pyrrolizidine Alkaloids (PAs) and their N-oxides

The initial step involves the extraction of both the tertiary PAs and their N-oxides from the dried and powdered plant material.

Methodology:

  • Sample Preparation: Air-dry the aerial parts of Gynura divaricata and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 100 g) with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) at room temperature for 24 hours with occasional stirring. This protonates the tertiary amines and N-oxides, increasing their solubility in the aqueous medium.

    • Filter the mixture and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the acidic aqueous extracts.

Purification of the Crude Extract

The crude extract contains a complex mixture of compounds. A combination of acid-base partitioning and solid-phase extraction is employed for purification.

Methodology:

  • Acid-Base Partitioning:

    • Wash the combined acidic extract with a non-polar organic solvent like diethyl ether or dichloromethane (B109758) to remove lipids and other non-polar compounds. Discard the organic phase.

    • Make the aqueous extract alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium (B1175870) hydroxide, while cooling in an ice bath. This deprotonates the tertiary amine PAs.

    • Extract the alkaline aqueous solution multiple times with a chlorinated solvent like dichloromethane. This will separate the tertiary amine PAs (in the organic phase) from the more polar PA N-oxides which remain in the aqueous phase.

  • Solid-Phase Extraction (SPE) for PA N-oxides:

    • The remaining aqueous fraction containing the PA N-oxides can be further purified and concentrated using a strong cation exchange (SCX) SPE cartridge.

    • Conditioning: Condition the SCX cartridge with methanol (B129727) followed by water.

    • Loading: Load the aqueous extract onto the cartridge.

    • Washing: Wash the cartridge with water to remove neutral and acidic impurities.

    • Elution: Elute the PA N-oxides with a methanolic solution of ammonia (B1221849) (e.g., 5% NH₃ in methanol).

    • Evaporate the eluate to dryness under reduced pressure to obtain a concentrated fraction enriched in PA N-oxides.

Chromatographic Separation of this compound

The final step involves the use of column chromatography to isolate this compound from other co-extracted N-oxides.

Methodology:

  • Column Preparation: Pack a silica (B1680970) gel column with a suitable non-polar solvent system (e.g., a mixture of dichloromethane and methanol).

  • Sample Loading: Dissolve the dried N-oxide fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the compound of interest are identified by comparison with a reference standard of this compound if available.

  • Final Purification: Combine the fractions containing pure this compound and evaporate the solvent to yield the isolated compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

Analytical TechniquePurposeTypical Parameters
LC-MS/MS Identification and QuantificationColumn: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm); Mobile Phase: Gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium acetate; Detection: ESI+ MRM mode.
NMR Spectroscopy Structural Elucidation¹H and ¹³C NMR spectra to confirm the chemical structure.
FTIR Spectroscopy Functional Group IdentificationTo identify characteristic functional groups of the molecule.

Data Presentation

The following table summarizes the key quantitative parameters that should be recorded during the isolation process. The values provided are illustrative and will vary depending on the specific experimental conditions and the concentration of this compound in the plant material.

ParameterValueUnitStage
Plant Material (Dry Weight)100gExtraction
Extraction Solvent Volume3 x 500mLExtraction
Crude N-oxide Fraction Yield150-300mgPurification
Purified this compound Yield5-20mgChromatography
Purity (by HPLC)>95%Analysis

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Gynura divaricata.

Usaramine_N_oxide_Isolation Plant Gynura divaricata (Dried, Powdered) Extraction Acidic Aqueous Extraction (e.g., 0.5 M H₂SO₄) Plant->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Acidic Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (vs. non-polar solvent) CrudeExtract->Partitioning AqueousPhase1 Aqueous Phase (PAs & N-oxides) Partitioning->AqueousPhase1 Basification Basification (pH 9-10) AqueousPhase1->Basification Extraction2 Extraction with CH₂Cl₂ Basification->Extraction2 OrganicPhase Organic Phase (Tertiary PAs) Extraction2->OrganicPhase Discard or process for tertiary PAs AqueousPhase2 Aqueous Phase (PA N-oxides) Extraction2->AqueousPhase2 SPE Solid-Phase Extraction (SCX) AqueousPhase2->SPE N_oxide_Fraction Enriched N-oxide Fraction SPE->N_oxide_Fraction ColumnChromatography Silica Gel Column Chromatography N_oxide_Fraction->ColumnChromatography IsolatedProduct Isolated this compound ColumnChromatography->IsolatedProduct

Caption: General workflow for the isolation of this compound.

This technical guide provides a foundational understanding of the natural sources and a detailed framework for the isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities. A thorough characterization of the isolated compound is crucial for its use in further scientific investigation.

References

Usaramine N-oxide (CAS No. 117020-54-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine (B25058) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds found in various plant species, notably within the genera Crotalaria and Senecio.[1] As the N-oxide metabolite of usaramine, it plays a significant role in the toxicological profile of these plants. PAs and their N-oxides are recognized for their potential hepatotoxicity, which is a primary concern for human and animal health, particularly through the consumption of contaminated herbal remedies, teas, and food products.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and toxicological mechanisms of Usaramine N-oxide, along with detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a complex macrocyclic diester. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 117020-54-9[4]
Molecular Formula C₁₈H₂₅NO₇[5]
Molecular Weight 367.39 g/mol [6]
IUPAC Name (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[7]
Synonyms trans-Retrorsine N-oxide, Mucronatine N-oxide[6]
Appearance Solid[6]
Storage Temperature -20°C[6]
Purity (typical) ≥90.0% (HPLC)[6]

Synthesis

The synthesis of this compound from its parent alkaloid, usaramine, involves the selective oxidation of the tertiary amine. While a specific protocol for usaramine is not widely published, a general and reliable method for the N-oxidation of pyrrolizidine alkaloids utilizes meta-chloroperoxybenzoic acid (m-CPBA).

Proposed Synthetic Protocol: N-Oxidation of Usaramine

Principle: The tertiary amine of the pyrrolizidine core acts as a nucleophile, attacking the electrophilic oxygen of m-CPBA. This concerted reaction yields the corresponding N-oxide and meta-chlorobenzoic acid as a byproduct. The increased polarity of the N-oxide facilitates its separation from the starting material.

Materials and Reagents:

  • Usaramine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve usaramine (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Addition of Oxidant: Cool the solution to 0°C in an ice bath. To the stirring solution, add m-CPBA (1.1-1.5 equivalents) portion-wise over 10-15 minutes. The purity of the m-CPBA should be accounted for when calculating the required mass.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/methanol (B129727) (9:1). The reaction is complete upon the disappearance of the usaramine spot and the appearance of a more polar product spot.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., a gradient of methanol in ethyl acetate) to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization dissolve Dissolve Usaramine in anhydrous DCM cool Cool to 0°C dissolve->cool add_mCPBA Add m-CPBA (1.1-1.5 eq) cool->add_mCPBA monitor Monitor by TLC add_mCPBA->monitor quench Quench with Na₂S₂O₃ monitor->quench wash_bicaracarb wash_bicaracarb quench->wash_bicaracarb wash_bicarb Wash with NaHCO₃ wash_brine Wash with Brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography wash_bicaracarb->wash_brine characterize Characterize by NMR, Mass Spectrometry chromatography->characterize

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Toxicology

Mechanism of Action and Hepatotoxicity

The toxicity of this compound is intrinsically linked to its metabolic fate. While N-oxides are generally more water-soluble and less toxic than their parent tertiary amines, they can be reduced back to the parent PA in vivo, particularly by gut microbiota and hepatic cytochrome P450 enzymes.[8][9] The re-formed usaramine then undergoes metabolic activation in the liver.

This activation is primarily mediated by cytochrome P450 monooxygenases (CYPs), which convert the unsaturated pyrrolizidine core into highly reactive pyrrolic esters, such as dehydro-usaramine.[2] These electrophilic metabolites can readily form covalent adducts with cellular macromolecules, including proteins and DNA.[7] The formation of these adducts is considered the primary initiating event in PA-induced hepatotoxicity, leading to:

  • Cellular Dysfunction: Adduction to critical proteins can impair their function, disrupting cellular homeostasis.

  • Oxidative Stress: The metabolic processes and cellular damage can lead to the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. Glutathione (GSH) plays a crucial role in detoxifying the reactive pyrrolic metabolites, and depletion of GSH can exacerbate cellular injury.[1][7]

  • Apoptosis: The culmination of cellular damage and stress can trigger programmed cell death (apoptosis), often through the mitochondrial pathway, leading to hepatocyte loss and liver injury.[10]

The primary manifestation of acute PA toxicity is hepatic sinusoidal obstruction syndrome (HSOS), characterized by damage to the sinusoidal endothelial cells of the liver.[2]

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

G cluster_intake Intake & Metabolism cluster_detox Detoxification cluster_toxicity Toxicity PA_Noxide This compound (ingested) Reduction Reduction (Gut Microbiota, CYPs) PA_Noxide->Reduction PA Usaramine Reduction->PA Activation Metabolic Activation (Hepatic CYPs) PA->Activation Reactive_Metabolite Reactive Pyrrolic Metabolites (Dehydro-usaramine) Activation->Reactive_Metabolite Conjugation GSH Conjugation Reactive_Metabolite->Conjugation Detoxification Adducts Macromolecular Adducts (Protein, DNA) Reactive_Metabolite->Adducts Intoxication GSH GSH GSH->Conjugation Excretion Excretion Conjugation->Excretion Oxidative_Stress Oxidative Stress Adducts->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Adducts->Mitochondrial_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Damage->Apoptosis Hepatotoxicity Hepatotoxicity (HSOS) Apoptosis->Hepatotoxicity

Caption: Metabolic activation and toxicity pathway of this compound.

Quantitative Toxicological and Pharmacokinetic Data

A study on the pharmacokinetics of usaramine (URM) and its N-oxide (UNO) in rats following intravenous and oral administration provides valuable quantitative data.[3]

Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats after Intravenous Administration of URM (1 mg/kg) [3]

ParameterMale Rats (URM)Male Rats (UNO)Female Rats (URM)Female Rats (UNO)
AUC₀₋t (ng/mL*h) 363 ± 65172 ± 32744 ± 12230.7 ± 7.4
Clearance (L/h/kg) 2.77 ± 0.50-1.35 ± 0.19-

Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats after Oral Administration of URM (10 mg/kg) [3]

ParameterMale Rats (URM)Male Rats (UNO)Female Rats (URM)Female Rats (UNO)
AUC₀₋t (ng/mL*h) 1960 ± 2081637 ± 2466073 ± 488300 ± 62
Oral Bioavailability (%) 54.0-81.7-

These data indicate significant sex-based differences in the pharmacokinetics and metabolism of usaramine in rats.[3]

Experimental Protocols

In Vitro Hepatotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of this compound in a human liver cell line, such as HepG2, which is a common model for in vitro toxicology studies.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials and Reagents:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro Cytotoxicity Assay

G seed Seed HepG2 cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove medium, add DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Quantification in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of usaramine and this compound in rat plasma.[3]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of analytes in complex biological matrices. The compounds are separated by reverse-phase chromatography and detected by mass spectrometry in multiple reaction monitoring (MRM) mode.

Materials and Reagents:

  • Rat plasma samples

  • Usaramine and this compound reference standards

  • Internal standard (IS), e.g., Senecionine

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid, Ammonium (B1175870) acetate

  • ACQUITY UPLC BEH C₁₈ Column (50 × 2.1 mm, 1.7 µm) or equivalent

Procedure:

  • Sample Preparation:

    • To a 10 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: ACQUITY UPLC BEH C₁₈ (50 × 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)

    • Flow Rate: 0.5 mL/min

    • Gradient Elution: A suitable gradient to separate the analytes.

    • Injection Volume: 1 µL

    • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+). Monitor specific MRM transitions for usaramine, this compound, and the IS.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of usaramine and this compound.

    • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

    • Quantify the analytes in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.

Conclusion

This compound, as a metabolite of a naturally occurring pyrrolizidine alkaloid, represents a significant area of study in toxicology and drug development. Its toxicity is primarily mediated through its in vivo conversion to the parent alkaloid, usaramine, which then undergoes metabolic activation to form reactive species that cause liver damage. Understanding the mechanisms of its toxicity and possessing robust analytical and synthetic methods are crucial for assessing the risks associated with PA-containing products and for the broader study of xenobiotic metabolism and toxicity. The protocols and data presented in this guide offer a foundational resource for researchers engaged in this field.

References

Biological Activity of Pyrrolizidine Alkaloid N-oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide. Their presence as contaminants in herbal remedies, teas, honey, and other food products poses a significant risk to human and animal health. While 1,2-unsaturated PAs are well-known for their hepatotoxicity, genotoxicity, and carcinogenicity, their corresponding N-oxides (PANOs), which often coexist in plants, have been traditionally considered less toxic.[1][2][3] However, emerging evidence reveals that PANOs can be converted in vivo to their toxic parent PAs, necessitating a thorough understanding of their biological activities.[1][2][3] This technical guide provides an in-depth overview of the biological activity of pyrrolizidine alkaloid N-oxides, focusing on their metabolism, toxicity, and the experimental methods used for their evaluation.

Metabolism of Pyrrolizidine Alkaloid N-oxides

The toxicity of PANOs is intrinsically linked to their metabolic fate. While N-oxidation is generally considered a detoxification pathway for PAs, this process is reversible, and PANOs can be reduced back to their parent PAs, which are then bioactivated to toxic pyrrolic metabolites.[4]

Metabolic Pathways

The primary metabolic pathways for PANOs involve:

  • Reduction to Parent PAs: This is a critical step in the toxification of PANOs. The reduction is mediated by:

    • Gut Microflora: Anaerobic bacteria in the gastrointestinal tract can efficiently reduce PANOs to their corresponding PAs.

    • Hepatic Enzymes: Cytochrome P450 (CYP) enzymes in the liver, particularly CYP1A2 and CYP2D6, have been shown to catalyze the reduction of PANOs.[1][5][6][7]

  • Bioactivation of Parent PAs: Once reduced, the parent PAs undergo metabolic activation, primarily by hepatic CYP enzymes (e.g., CYP3A4), to form highly reactive dehydropyrrolizidine alkaloids (DHPAs).[8]

  • Detoxification: The parent PAs can also be detoxified through N-oxidation back to PANOs or through hydrolysis of the ester linkages.

The balance between these activation and detoxification pathways determines the ultimate toxic potential of PANOs.

Metabolic Pathway of Pyrrolizidine Alkaloid N-oxides cluster_gut Gastrointestinal Tract cluster_liver Liver PANO Pyrrolizidine Alkaloid N-oxide (PANO) PA Pyrrolizidine Alkaloid (PA) PANO->PA Reduction DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->DHPA Bioactivation Detox Detoxification (e.g., Hydrolysis) PA->Detox Adducts DNA/Protein Adducts DHPA->Adducts Toxicity Hepatotoxicity, Genotoxicity, Cytotoxicity Adducts->Toxicity Gut_Microflora Gut Microflora CYPs_reduction CYP1A2, CYP2D6 CYPs_activation CYP3A4

Metabolic activation of pyrrolizidine alkaloid N-oxides.

Quantitative Data on Biological Activity

The biological activity of PANOs can be quantified through various in vitro and in vivo assays. The following tables summarize available data on their cytotoxicity and acute toxicity.

Table 1: Cytotoxicity of Pyrrolizidine Alkaloid N-oxides and Parent Alkaloids
CompoundCell LineAssayEndpointValue (µM)Reference
Heliotrine (B1673042) N-oxideRAW 264.7NO ProductionIC5085.1[9]
7-Angelyolsincamidine N-oxideRAW 264.7NO ProductionIC50105.1[9]
HeliotrineRAW 264.7NO ProductionIC5052.4[9]
EuropineRAW 264.7NO ProductionIC507.9[9]
LasiocarpineHepG2-CYP3A4Cell ViabilityEC50 (24h)12.6[10]
SeneciphyllineHepG2-CYP3A4Cell ViabilityEC50 (24h)26.2[10]
RetrorsineHepG2-CYP3A4Cell ViabilityEC50 (72h)~5[10]
RiddelliineHepG2-CYP3A4Cell ViabilityEC50 (72h)~20[10]
IndicineHepG2-CYP3A4Cell ViabilityEC50 (72h)>500[10]
LycopsamineHepG2-CYP3A4Cell ViabilityEC50 (72h)>500[10]
Indicine N-oxideVarious Cancer CellsProliferationIC5046 - 100[11][12]
Table 2: Acute Toxicity (LD50) of Pyrrolizidine Alkaloids and N-oxides
CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
LasiocarpineRatOral150[9]
LasiocarpineRatIntraperitoneal78[9]
General PAsRatOral34 - 300[13]
Senecionine (B1681732)RatNot specified34 - 300[14]

Note: Data on the LD50 of specific PANO is limited in the reviewed literature.

Table 3: Enzyme Kinetics of PANO Metabolism
SubstrateEnzyme SourceReactionKm (µM)Vmax (nmol/min/mg protein)Reference
MonocrotalineRat Liver MicrosomesN-oxidation to Monocrotaline N-oxide566.9483.8[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PANO biological activity. The following sections outline protocols for key in vitro assays.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.[14][16][17][18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the PANO or parent PA for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with PANO/ PA concentrations A->B C Incubate for specified duration B->C D Add MTT solution C->D E Incubate (2-4 hours) D->E F Solubilize formazan crystals E->F G Measure absorbance (550-600 nm) F->G H Calculate cell viability G->H

Workflow for the MTT cell viability assay.
Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, etc.).

In Vitro Micronucleus Assay

This assay detects genotoxicity by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.

Principle: Cells are treated with the test compound and a cytokinesis blocker (e.g., cytochalasin B) to allow nuclear division without cell division, resulting in binucleated cells. The presence of micronuclei in these binucleated cells indicates chromosomal damage.

Protocol:

  • Cell Treatment: Expose cell cultures to the test compound for a duration that covers at least one cell cycle.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis.

  • Cell Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells under a microscope.

Signaling Pathways of PANO-Induced Toxicity

The toxic effects of PANOs, mediated by their reactive metabolites, involve the dysregulation of several key cellular signaling pathways.

Apoptosis (Programmed Cell Death)

PAs and their metabolites can induce apoptosis through the mitochondria-mediated (intrinsic) pathway.

  • Mechanism: The reactive metabolites can cause mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. This triggers a cascade of caspase activation (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating this process, with anti-apoptotic members like Bcl-xL being downregulated.[19][20]

Apoptosis Signaling Pathway PA_Metabolites PA Reactive Metabolites Mitochondrion Mitochondrion PA_Metabolites->Mitochondrion Induces damage Bcl_xL Bcl-xL (Anti-apoptotic) PA_Metabolites->Bcl_xL Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl_xL->Mitochondrion Inhibits cytochrome c release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondria-mediated apoptosis induced by PA metabolites.
Cell Cycle Arrest

Genotoxic stress induced by PA metabolites can lead to the activation of cell cycle checkpoints, causing arrest in the S-phase or G2/M phase.[1][5][19]

  • Mechanism: DNA damage triggers a signaling cascade involving checkpoint kinases like CHEK1. This leads to the inhibition of cyclin-dependent kinases (CDKs) and the stabilization of proteins like p53, which in turn can activate CDK inhibitors (e.g., p21). This prevents the cell from progressing through the cell cycle, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.

Cell Cycle Arrest Pathway DNA_Damage DNA Damage (from PA metabolites) CHEK1 CHEK1 DNA_Damage->CHEK1 Activation p53 p53 DNA_Damage->p53 Activation CDKs Cyclin-Dependent Kinases (CDKs) CHEK1->CDKs Inhibition p21 p21 (CDK inhibitor) p53->p21 Upregulation p21->CDKs Inhibition Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle Arrest S-phase or G2/M Arrest

Simplified pathway of PA-induced cell cycle arrest.
Oxidative Stress

The metabolism of PAs can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Mechanism: The production of ROS can overwhelm the cell's antioxidant defense systems. The Nrf2-Keap1 pathway is a key regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. However, excessive ROS can lead to lipid peroxidation, protein damage, and contribute to apoptosis and other forms of cell death.

Conclusion

Pyrrolizidine alkaloid N-oxides, while generally less acutely toxic than their parent compounds, represent a significant health concern due to their in vivo conversion to toxic pyrrolizidine alkaloids. A thorough understanding of their metabolism, mechanisms of toxicity, and the application of robust experimental protocols are essential for accurate risk assessment and the development of potential therapeutic interventions. This guide provides a foundational overview for researchers and professionals working in the fields of toxicology, pharmacology, and drug development. Further research is needed to fill the existing data gaps, particularly concerning the quantitative aspects of PANO reduction kinetics and the detailed molecular interactions within the affected signaling pathways.

References

Unveiling the Toxicological Profile of Usaramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usaramine (B25058) N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), represents a class of natural toxins with significant toxicological implications. While often considered less toxic than their parent pyrrolizidine alkaloids (PAs), PANOs undergo in vivo biotransformation to their corresponding PAs, which are potent hepatotoxins. This guide provides a comprehensive overview of the known toxicological effects of Usaramine N-oxide, focusing on its mechanism of action, metabolic activation, and the subsequent cellular damage. It aims to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of the key toxicological pathways to aid in research and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins produced by numerous plant species worldwide. Their presence as contaminants in herbal remedies, teas, and food supplements poses a significant risk to human health. This compound is the N-oxide form of the retronecine-type PA, usaramine. The core of PANO toxicity lies in their metabolic reduction to the corresponding PAs, which are then bioactivated in the liver to exert their toxic effects. This process is a critical consideration in the risk assessment of PANO-containing products.

Toxicokinetics and Metabolism

The toxicity of this compound is intrinsically linked to its metabolic fate. While the N-oxide form itself exhibits lower toxicity, it serves as a prodrug that is converted to the more toxic usaramine.

In Vivo Biotransformation

Studies have demonstrated that this compound undergoes biotransformation to usaramine through two primary routes:

  • Intestinal Microbiota: The gut microbiome possesses reductive capabilities that can convert PANOs to their parent PAs.

  • Hepatic Cytochrome P450 (CYP) Enzymes: Hepatic CYPs, particularly CYP1A2 and CYP2D6, can also mediate the reduction of this compound to usaramine.

The resulting usaramine is then available for metabolic activation in the liver.

Pharmacokinetic Data

A study in rats investigated the pharmacokinetic properties of usaramine (URM) and its N-oxide metabolite (UNO), revealing significant sex-based differences.[1][2]

Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats After Intravenous Administration of URM (1 mg/kg) [1][2]

ParameterMale Rats (URM)Male Rats (UNO)Female Rats (URM)Female Rats (UNO)
AUC0-t (ng/mL*h) 363 ± 65172 ± 32744 ± 12230.7 ± 7.4
Clearance (L/h/kg) 2.77 ± 0.50-1.35 ± 0.19-

Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats After Oral Administration of URM (10 mg/kg) [1][2]

ParameterMale Rats (URM)Male Rats (UNO)Female Rats (URM)Female Rats (UNO)
AUC0-t (ng/mL*h) 1960 ± 2081637 ± 2466073 ± 488300 ± 62
Oral Bioavailability (%) 54.0-81.7-

These data highlight that female rats exhibit a significantly higher systemic exposure to usaramine after both intravenous and oral administration, suggesting a lower metabolic clearance in females compared to males.[1][2]

Mechanism of Toxicity

The toxicity of this compound is a multi-step process initiated by its conversion to usaramine, followed by metabolic activation to reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).

Metabolic Activation Pathway

The bioactivation of usaramine is primarily mediated by hepatic cytochrome P450 enzymes, particularly the CYP3A subfamily. This process involves the oxidation of the necine base to form highly reactive electrophilic pyrrolic esters.

cluster_GutLiver Gastrointestinal Tract & Liver cluster_Liver Liver (Hepatocytes) cluster_CellularTargets Cellular Targets cluster_ToxicEffects Toxicological Effects Usaramine_N_oxide This compound Usaramine Usaramine Usaramine_N_oxide->Usaramine Reduction (Intestinal Microbiota, Hepatic CYPs) Reactive_Metabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) Usaramine->Reactive_Metabolites Metabolic Activation (Hepatic CYPs, e.g., CYP3A4) Macromolecules DNA, Proteins, etc. Reactive_Metabolites->Macromolecules Adducts Macromolecular Adducts Macromolecules->Adducts Covalent Binding Toxicity Hepatotoxicity Genotoxicity Carcinogenicity Adducts->Toxicity

Metabolic activation pathway of this compound.

Cellular and Molecular Effects

The reactive pyrrolic esters generated from usaramine are strong electrophiles that can covalently bind to cellular nucleophiles, including DNA and proteins. This binding leads to the formation of macromolecular adducts, which are central to the observed toxicity.

The toxicological consequences of these adducts include:

  • Hepatotoxicity: Pyrrolizidine alkaloids are well-known hepatotoxins, causing conditions such as hepatic sinusoidal obstruction syndrome (HSOS).

  • Carcinogenicity: Chronic exposure to PAs is associated with an increased risk of liver cancer.

Disruption of Cellular Signaling Pathways

Recent research on pyrrolizidine alkaloids has shed light on the specific cellular signaling pathways that are disrupted, leading to their toxic effects. These findings are highly relevant to the toxicity of this compound following its conversion to usaramine.

Cell Cycle Regulation and DNA Damage Repair

Transcriptomic studies on hepatocytes exposed to PAs have revealed significant deregulation of genes involved in cell cycle control and DNA damage repair. This leads to:

  • S-phase Arrest: PAs can cause an arrest in the S phase of the cell cycle.

  • Mitotic Failure: Treatment with PAs has been associated with chromosome congression defects, indicating a failure in mitosis.

PA_Metabolites Reactive PA Metabolites (from Usaramine) DNA_Damage DNA Damage (Adducts) PA_Metabolites->DNA_Damage Cell_Cycle_Checkpoint Cell Cycle Checkpoint Activation DNA_Damage->Cell_Cycle_Checkpoint DNA_Repair_Inhibition Inhibition of DNA Repair Pathways DNA_Damage->DNA_Repair_Inhibition S_Phase_Arrest S-Phase Arrest Cell_Cycle_Checkpoint->S_Phase_Arrest Mitotic_Failure Mitotic Failure (Chromosome Mis-segregation) S_Phase_Arrest->Mitotic_Failure DNA_Repair_Inhibition->Mitotic_Failure Apoptosis_Carcinogenesis Apoptosis or Carcinogenesis Mitotic_Failure->Apoptosis_Carcinogenesis

PA-induced disruption of cell cycle and DNA repair.

Glutathione (B108866) Metabolism

A common mechanism of hepatotoxicity for toxic PAs involves the interference with glutathione (GSH) metabolism. Specifically, PAs have been shown to target and inhibit key enzymes in this pathway:

  • Glutathione S-transferase A1 (GSTA1)

  • Glutathione peroxidase 1 (GPX1)

Inhibition of these enzymes impairs the cellular detoxification capacity, leading to increased oxidative stress and contributing to hepatotoxicity.

Usaramine_Metabolites Reactive Usaramine Metabolites Inhibition Inhibition Usaramine_Metabolites->Inhibition GSTA1 GSTA1 GSH_Detoxification Glutathione-mediated Detoxification GSTA1->GSH_Detoxification GPX1 GPX1 GPX1->GSH_Detoxification Inhibition->GSTA1 Inhibition->GPX1 Oxidative_Stress Increased Oxidative Stress Inhibition->Oxidative_Stress Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity Animal_Dosing Animal Dosing (Rat, IV or Oral) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LCMSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMSMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, CL, F%) LCMSMS_Analysis->PK_Analysis

References

The In Vivo Metabolic Fate of Usaramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of Usaramine (B25058) N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO). Understanding the biotransformation of this compound is critical for assessing its potential toxicity and for the development of any related therapeutic agents. This document details its metabolic activation, summarizes key pharmacokinetic data, outlines relevant experimental protocols, and provides a visual representation of its metabolic journey within a biological system.

Core Metabolic Pathway: A Two-Step Process to Toxicity

The in vivo metabolism of Usaramine N-oxide is primarily characterized by a two-step process that ultimately leads to the formation of toxic metabolites. Contrary to the initial belief that N-oxidation is a detoxification pathway, it is now understood that PANOs can be converted back into their parent pyrrolizidine alkaloids (PAs), which are then metabolically activated to toxic pyrrolic species.[1][2][3][4]

Step 1: Reductive Biotransformation to Usaramine

Upon entering the body, this compound undergoes reduction to its parent PA, usaramine. This critical reductive step is mediated by two main biological systems:

  • Gut Microbiota: The anaerobic environment of the gastrointestinal tract provides a favorable setting for intestinal microflora to reduce PANOs to their corresponding PAs.[2][3][5]

  • Hepatic Enzymes: Cytochrome P450 (CYP) monooxygenases in the liver, particularly isoforms like CYP1A2 and CYP2D6, have been shown to catalyze the reduction of PANOs.[2][3]

Step 2: Oxidative Bioactivation to Reactive Pyrrolic Metabolites

The newly formed usaramine, a 1,2-unsaturated PA, is then susceptible to metabolic activation, primarily in the liver. This bioactivation is carried out by hepatic CYP enzymes, with the CYP3A subfamily being a major contributor to the metabolism of PAs.[6] This oxidative process generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1][4] These electrophilic metabolites are capable of binding to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and the characteristic hepatotoxicity associated with pyrrolizidine alkaloids.[1][4][7]

The following diagram illustrates the key metabolic transformations of this compound in vivo.

Usaramine_N_oxide_Metabolism cluster_absorption Absorption & Distribution cluster_reduction Step 1: Reduction cluster_activation Step 2: Oxidative Bioactivation (Liver) cluster_toxicity Toxicity Usaramine_N_oxide_Administered This compound (Administered) Usaramine Usaramine Usaramine_N_oxide_Administered->Usaramine Reduction Reactive_Pyrrolic_Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids - DHPAs) Usaramine->Reactive_Pyrrolic_Metabolites Oxidation Gut_Microbiota Gut Microbiota Gut_Microbiota->Usaramine Hepatic_CYPs_Reduction Hepatic CYPs (e.g., CYP1A2, CYP2D6) Hepatic_CYPs_Reduction->Usaramine Cellular_Macromolecules Binding to Cellular Macromolecules (Proteins, DNA) Reactive_Pyrrolic_Metabolites->Cellular_Macromolecules Adduct Formation Hepatic_CYPs_Oxidation Hepatic CYPs (e.g., CYP3A) Hepatic_CYPs_Oxidation->Reactive_Pyrrolic_Metabolites Hepatotoxicity Hepatotoxicity Cellular_Macromolecules->Hepatotoxicity

In vivo metabolic pathway of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of usaramine (URM) and its N-oxide metabolite (UNO) in Sprague-Dawley rats following intravenous and oral administration of usaramine. Notably, significant sex-based differences were observed in the pharmacokinetics and N-oxide metabolism.[6]

Table 1: Pharmacokinetic Parameters after Intravenous Administration of Usaramine (1 mg/kg) [6]

ParameterMale Rats (mean ± SD)Female Rats (mean ± SD)
Usaramine (URM)
AUC0-t (ng/mLh)363 ± 65744 ± 122
Clearance (L/h/kg)2.77 ± 0.501.35 ± 0.19
This compound (UNO)
AUC0-t (ng/mLh)172 ± 3230.7 ± 7.4

Table 2: Pharmacokinetic Parameters after Oral Administration of Usaramine (10 mg/kg) [6]

ParameterMale Rats (mean ± SD)Female Rats (mean ± SD)
Usaramine (URM)
AUC0-t (ng/mLh)1,960 ± 2086,073 ± 488
Oral Bioavailability (%)54.081.7
This compound (UNO)
AUC0-t (ng/mLh)1,637 ± 246300 ± 62

Experimental Protocols

This section outlines a representative experimental protocol for an in vivo study investigating the metabolism of this compound, based on methodologies reported for pyrrolizidine alkaloids.

Animal Studies
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are used. Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

  • Compound Administration:

    • Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., sterile saline). A single dose (e.g., 1 mg/kg) is administered via the tail vein.

    • Oral (PO): this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose. A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Sample Collection:

    • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

    • At the end of the study, animals are euthanized, and tissues (liver, intestines, kidneys) are collected for analysis of metabolite distribution.

Sample Preparation and Analysis
  • Plasma Sample Preparation:

    • To a 50 µL aliquot of plasma, add an internal standard solution (e.g., a structurally similar compound not present in the samples).

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube, evaporated to dryness under a gentle stream of nitrogen, and then reconstituted in a mobile phase-compatible solution for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used.

    • Chromatographic Separation: A C18 analytical column (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm) is typically used.[6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., 0.1% formic acid in acetonitrile/methanol) is employed for separation.[6]

    • Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its metabolites (e.g., usaramine). Transitions for each analyte are optimized for maximum sensitivity.

The following diagram outlines the general experimental workflow for an in vivo study of this compound metabolism.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Start->Animal_Acclimatization Dosing Dosing (IV or Oral Administration of This compound) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis (Quantification of this compound and Metabolites) Sample_Preparation->LC_MS_MS_Analysis Data_Analysis Pharmacokinetic Analysis (AUC, Clearance, etc.) LC_MS_MS_Analysis->Data_Analysis End End Data_Analysis->End

General experimental workflow for in vivo metabolism studies.

References

Usaramine N-oxide: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid found in various plant species, is a pro-toxin whose biological activity is intrinsically linked to its metabolic transformation. This technical guide delineates the current understanding of the mechanism of action of this compound, focusing on its biotransformation into a toxic parent alkaloid and the subsequent cascade of events leading to cellular damage. The primary mechanism of toxicity is not a direct action of the N-oxide itself, but rather its in vivo reduction to Usaramine. This parent compound is then metabolically activated by hepatic cytochrome P450 enzymes to generate highly reactive pyrrolic esters. These electrophilic metabolites readily form adducts with cellular macromolecules, including proteins and DNA, leading to hepatotoxicity, genotoxicity, and cytotoxicity. This guide provides a comprehensive overview of the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental methodologies relevant to the study of this compound.

Introduction

Pyrrolizidine alkaloids (PAs) and their N-oxides are a large group of phytotoxins present in thousands of plant species worldwide.[1] Human exposure can occur through the consumption of herbal remedies, contaminated food products, and supplements.[1] this compound, like other PA N-oxides, is generally considered less toxic than its corresponding parent PA, Usaramine. However, its toxic potential is realized upon in vivo reduction. This conversion initiates a metabolic cascade that results in the formation of highly reactive intermediates responsible for the observed toxicity.[1][2][3][4] Understanding the mechanism of action of this compound is crucial for risk assessment and the development of potential therapeutic interventions for PA-induced toxicity.

Core Mechanism of Action: A Pro-Toxin Pathway

The biological effects of this compound are predominantly indirect, arising from its conversion to the parent pyrrolizidine alkaloid, Usaramine. There is currently limited evidence to suggest significant biological activity of this compound in its original form. The toxicity pathway can be delineated into two main stages:

Stage 1: Reductive Biotransformation

The initial and rate-limiting step in the activation of this compound is its reduction to Usaramine. This biotransformation occurs in two primary locations:

  • The Intestine: Mediated by the gut microbiota.[4]

  • The Liver: Catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6.[4]

Hypoxic conditions, such as those found in the gut and in certain microenvironments within the liver, favor this reductive process.[5]

Stage 2: Metabolic Activation of Usaramine

Once formed, Usaramine undergoes metabolic activation primarily in the liver. This process is catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[1] The enzymatic oxidation of Usaramine generates unstable and highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[2][3]

Cellular Damage

The electrophilic nature of the DHPAs makes them highly reactive towards cellular nucleophiles. They readily form covalent bonds with macromolecules, leading to:

  • Pyrrole-Protein Adducts: Disruption of protein structure and function, leading to cytotoxicity.[3]

  • Pyrrole-DNA Adducts: Formation of DNA adducts can lead to mutations, genotoxicity, and potentially carcinogenesis.[3][6]

The primary target organ for PA toxicity is the liver, where the metabolic activation is most pronounced, often leading to hepatic sinusoidal obstruction syndrome (HSOS).[1]

Signaling Pathways and Molecular Interactions

Currently, there is a lack of specific research detailing the direct interaction of this compound with cellular signaling pathways. The downstream effects observed are a consequence of the cellular damage induced by the reactive metabolites of Usaramine.

Metabolic Activation Pathway of this compound

Usaramine_N_oxide_Metabolism cluster_absorption Absorption and Distribution cluster_reduction Stage 1: Reductive Biotransformation cluster_activation Stage 2: Metabolic Activation cluster_toxicity Cellular Damage Usaramine_N_oxide_ingested This compound (Ingested) Intestine Intestine (Microbiota) Usaramine_N_oxide_ingested->Intestine Reduction Liver_Reduction Liver (CYP1A2, CYP2D6) Usaramine_N_oxide_ingested->Liver_Reduction Reduction Usaramine Usaramine Intestine->Usaramine Liver_Reduction->Usaramine Liver_Activation Liver (CYP3A) Usaramine->Liver_Activation Oxidation DHPA Dehydropyrrolizidine Alkaloids (Reactive Pyrrolic Esters) Liver_Activation->DHPA Protein_Adducts Pyrrole-Protein Adducts DHPA->Protein_Adducts DNA_Adducts Pyrrole-DNA Adducts DHPA->DNA_Adducts Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity

Caption: Metabolic pathway of this compound toxicity.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats [1]

Parameter Administration Sex URM Value UNO Value
AUC0-t (ng/mL*h) Intravenous (1 mg/kg)Male363 ± 65172 ± 32
Female744 ± 12230.7 ± 7.4
Oral (10 mg/kg)Male1,960 ± 2081,637 ± 246
Female6,073 ± 488300 ± 62
Clearance (L/h/kg) Intravenous (1 mg/kg)Male2.77 ± 0.50-
Female1.35 ± 0.19-
Oral Bioavailability (%) Oral (10 mg/kg)Male54.0-
Female81.7-

Data are presented as mean ± standard deviation.

These data highlight significant sex-based differences in the pharmacokinetics of Usaramine and its N-oxide metabolite in rats, with males exhibiting higher clearance and a greater extent of N-oxide metabolism.

Experimental Protocols

Quantification of Usaramine and this compound in Rat Plasma by LC-MS/MS

This protocol is based on the methodology described by Lin et al. (2018).[1]

Objective: To determine the concentration of Usaramine and this compound in rat plasma samples for pharmacokinetic studies.

Materials:

  • Rat plasma

  • Usaramine and this compound reference standards

  • Internal standard (e.g., senecionine)

  • Acetonitrile (ACN), Methanol (MeOH), Formic acid, Ammonium (B1175870) acetate (B1210297)

  • Water (LC-MS grade)

  • ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm) or equivalent

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge again and transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm).

      • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).

      • Gradient Elution: Implement a suitable gradient program to achieve separation of the analytes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for Usaramine, this compound, and the internal standard.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.

    • Determine the concentration of Usaramine and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Pharmacokinetic Analysis

Pharmacokinetic_Workflow cluster_animal_study In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Interpretation Dosing Administer this compound (Oral or IV) Blood_Sampling Collect Blood Samples at Timed Intervals Dosing->Blood_Sampling Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation with Acetonitrile Plasma_Separation->Protein_Precipitation Evaporation Evaporation of Supernatant Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Modeling Pharmacokinetic Modeling (AUC, CL, etc.) Quantification->PK_Modeling

Caption: Workflow for pharmacokinetic analysis of this compound.

Conclusion

The mechanism of action of this compound in biological systems is characterized by its role as a pro-toxin. Its toxicity is not a result of its direct interaction with cellular components but is contingent upon its metabolic reduction to Usaramine and subsequent activation to reactive pyrrolic species. This guide has provided a detailed overview of this multi-stage process, supported by available quantitative data and experimental methodologies. For researchers and professionals in drug development, a thorough understanding of this metabolic activation pathway is essential for assessing the risks associated with exposure to this compound and for the development of strategies to mitigate its toxic effects. Future research should focus on elucidating the specific gut microbiota and hepatic enzymes involved in the reduction of this compound and on identifying potential inhibitors of the metabolic activation of Usaramine to prevent its toxicity.

References

Review of scientific literature on Usaramine N-oxide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid, is primarily recognized as a major metabolite of Usaramine, a compound found in various plant species.[1][2] Pyrrolizidine alkaloids (PAs) and their N-oxides are of significant interest to the scientific community due to their potential toxicity, including hepatotoxicity, pneumotoxicity, and genotoxicity.[1] The conversion of PAs to their N-oxide form is a critical metabolic step, influencing their toxicokinetics and potential for causing harm. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its chemical properties, pharmacokinetics, and the methodologies used for its study.

Chemical Properties and Identification

This compound is classified as a diol, a macrocyclic lactone, an olefinic compound, an organic heterotricyclic compound, a primary alcohol, a pyrrolizine alkaloid, a tertiary alcohol, and a tertiary amine oxide.[2]

PropertyValueSource
Chemical Formula C18H25NO7[3][4]
Molecular Weight 367.4 g/mol [3]
CAS Number 117020-54-9[4][5]

Pharmacokinetics

A pivotal study by Lin et al. provides a detailed analysis of the pharmacokinetic properties of Usaramine and its metabolite, this compound, in rats. The study highlights significant sex-based differences in metabolism and bioavailability.

Pharmacokinetic Parameters of Usaramine and this compound in Rats after Intravenous Administration of Usaramine (1 mg/kg)[1][6]
ParameterMale Rats (Mean ± SD)Female Rats (Mean ± SD)
Usaramine AUC(0-t) (ng/mLh) 363 ± 65744 ± 122
This compound AUC(0-t) (ng/mLh) 172 ± 3230.7 ± 7.4
Usaramine Clearance (L/h/kg) 2.77 ± 0.501.35 ± 0.19
Pharmacokinetic Parameters of Usaramine and this compound in Rats after Oral Administration of Usaramine (10 mg/kg)[1][6]
ParameterMale Rats (Mean ± SD)Female Rats (Mean ± SD)
Usaramine AUC(0-t) (ng/mLh) 1960 ± 2086073 ± 488
This compound AUC(0-t) (ng/mLh) 1637 ± 246300 ± 62
Usaramine Oral Bioavailability (%) 54.081.7

Toxicology

This compound, as a pyrrolizidine alkaloid N-oxide, is implicated in the toxicity of the parent compound, Usaramine. PAs with an unsaturated necine base are known to cause a range of toxic effects.[1] The primary acute toxicity associated with these compounds is hepatic sinusoidal obstruction syndrome.[1] While N-oxidation is generally considered a detoxification pathway, PA N-oxides can be reduced back to the toxic parent PA by intestinal microflora or hepatic enzymes, thereby contributing to their overall toxicity.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as fatal if swallowed, in contact with skin, or if inhaled.[2]

Experimental Protocols

Quantification of Usaramine and this compound in Rat Plasma

The following protocol is a summary of the method developed by Lin et al. for the simultaneous quantification of Usaramine (URM) and this compound (UNO) in rat plasma.[1][6]

1. Sample Preparation:

  • To a 10-μL aliquot of a plasma sample, add 10 μL of the internal standard (IS) working solution (100 ng/mL of Senecionine).

  • Add 90 μL of acetonitrile/methanol (1/1, v/v) to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer 40 μL of the supernatant to a 384-well plate.

  • Inject 1 μL of the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm).[1]

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).[1]

  • Gradient Elution: A gradient elution is performed to separate the analytes.[1]

  • Detection: Tandem mass spectrometry is used for the detection and quantification of URM and UNO.[1]

  • Linearity: The method was demonstrated to be linear over a concentration range of 1–2,000 ng/mL for both analytes.[1][7]

Metabolic Pathway

The primary metabolic pathway involving this compound is its formation from the parent compound, Usaramine, through oxidation, and its potential reduction back to Usaramine. This biotransformation is primarily mediated by cytochrome P450 enzymes, particularly the CYP3A subfamily in rats.[1]

Usaramine Usaramine Metabolism Oxidation (CYP3A Enzymes) Usaramine->Metabolism N_Oxide This compound Reduction Reduction (e.g., Intestinal Microflora) N_Oxide->Reduction Metabolism->N_Oxide Reduction->Usaramine

Caption: Metabolic conversion of Usaramine to this compound and its potential back-reduction.

Experimental Workflow

The typical workflow for studying the pharmacokinetics of Usaramine and this compound involves several key stages, from animal administration to data analysis.

cluster_0 In-Life Phase cluster_1 Bioanalysis cluster_2 Data Analysis Animal_Dosing Animal Dosing (Oral or IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Data_Interpretation Data Interpretation PK_Modeling->Data_Interpretation

Caption: Workflow for pharmacokinetic analysis of Usaramine and this compound.

Conclusion

The scientific literature on this compound is primarily centered on its role as a metabolite of Usaramine and its implications for the toxicokinetics of the parent compound. The available data, particularly from pharmacokinetic studies in rats, provide valuable insights into its formation, distribution, and elimination, revealing significant sex-dependent differences. The detailed analytical methods established for its quantification serve as a robust foundation for further research. However, there is a notable gap in the literature regarding the specific biological activities and signaling pathways modulated by this compound as an independent chemical entity. Future research should aim to isolate this compound and investigate its pharmacological and toxicological profile to fully elucidate its biological significance.

References

Usaramine N-oxide: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid, is a compound of interest due to its natural origin and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. It includes a compilation of its physicochemical parameters, stability data, and a detailed analytical methodology. Visual diagrams are provided to illustrate a general experimental workflow and a relevant biological pathway. It is important to note that while this guide consolidates the currently available public information, specific experimental data such as melting point, boiling point, and detailed spectral analyses (UV, IR, NMR) are not extensively documented in publicly available literature.

Physicochemical Properties

This compound is a tertiary amine oxide and a diol, classified as a macrocyclic lactone and an olefinic compound.[1] It is functionally related to usaramine.[1] The following tables summarize the known physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₈H₂₅NO₇[2][3]
Molecular Weight 367.39 g/mol [2][3]
CAS Number 117020-54-9[2][3]
Appearance White to off-white solid[4]
Solubility Soluble in chloroform, hot methanol, and water.[5]
Predicted pKa 11.96 ± 0.40[6]
Topological Polar Surface Area 111 Ų[1]
Canonical SMILES C/C=C/1\C--INVALID-LINK--OCC2=CC[N+]3([C@H]2--INVALID-LINK--OC1=O)[O-])(CO)O">C@HC[6]
InChI Key IDIMIWQPUHURPV-BEPQMMTDSA-N[6]

Stability

The stability of this compound has been evaluated in biological matrices, which is critical for pharmacokinetic and toxicological studies.

Table 2: Stability of this compound in Rat Plasma

ConditionStabilitySource
Room TemperatureStable for 8 hours[2]
Freeze-Thaw CyclesStable after three cycles[2]
Long-term StorageStable at < -60°C for 2 weeks[2]

Experimental Protocols

A detailed experimental protocol for the quantification of this compound in a biological matrix is provided below. This methodology is essential for researchers conducting pharmacokinetic and metabolic studies.

Quantification of this compound in Rat Plasma by LC-MS/MS[2]

This method describes the sensitive and robust quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • Liquid Chromatograph: ACQUITY UPLC system

  • Mass Spectrometer: Equipped with an electrospray ionization (ESI) source

  • Analytical Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

Reagents:

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v)

  • Internal Standard (IS): Senecionine (SCN)

Chromatographic Conditions:

  • Column Temperature: 45°C

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1 µL

  • Gradient Elution:

    • 0-0.2 min: 10% B

    • 0.2-1.0 min: 10% to 60% B

    • 1.0-1.1 min: 60% to 95% B

    • 1.1-1.5 min: Hold at 95% B

    • 1.5-2.0 min: Re-equilibration at 10% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Electrospray Voltage: 5500 V

  • Source Temperature: 550°C

  • Collision Activation Dissociation (CAD) Gas: 7 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 368.1 → 120.0 (Collision Energy: 42 eV)

    • Usaramine: m/z 352.1 → 120.0 (Collision Energy: 37 eV)

    • Senecionine (IS): m/z 336.1 → 120.1 (Collision Energy: 36 eV)

  • Declustering Potential: 150 V for all analytes

Sample Preparation:

  • To a 10 µL aliquot of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL Senecionine).

  • Perform protein precipitation by adding an appropriate volume of acetonitrile.

  • Vortex and centrifuge the samples.

  • Inject the supernatant into the LC-MS/MS system.

Visualizations

The following diagrams illustrate a typical experimental workflow and a generalized biological pathway relevant to pyrrolizidine alkaloid N-oxides.

experimental_workflow sample Plasma Sample Collection is_addition Addition of Internal Standard (Senecionine) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound in plasma.

toxicity_pathway pa_n_oxide Pyrrolizidine Alkaloid N-oxide (e.g., this compound) ingestion Ingestion pa_n_oxide->ingestion gi_tract Gastrointestinal Tract ingestion->gi_tract reduction Reduction by Gut Microbiota gi_tract->reduction parent_pa Parent Pyrrolizidine Alkaloid reduction->parent_pa liver Liver parent_pa->liver cyp450 Metabolism by Cytochrome P450 Enzymes liver->cyp450 dehydropa Dehydropyrrolizidine Alkaloids (Toxic Metabolites) cyp450->dehydropa adducts Formation of DNA and Protein Adducts dehydropa->adducts toxicity Hepatotoxicity and Genotoxicity adducts->toxicity

Caption: Generalized metabolic activation pathway of pyrrolizidine alkaloid N-oxides leading to toxicity.[2]

Biological Activity and Toxicity

This compound is classified as a pyrrolizidine alkaloid (PA), a class of compounds known for their potential toxicity.[2] The toxicity of PA N-oxides is often exerted through their in vivo reduction to the corresponding parent PAs by gut microbiota, followed by metabolic activation in the liver.[2] Hepatic cytochrome P450 enzymes can convert the parent PAs into highly reactive dehydropyrrolizizidine alkaloids, which are electrophilic and can form adducts with cellular macromolecules like DNA and proteins, leading to hepatotoxicity and genotoxicity.[2]

While specific signaling pathways for this compound are not detailed in the literature, the general mechanism of action for toxic PAs involves this metabolic activation. The formation of the N-oxide is considered a detoxification pathway in the plant, but it can be a "Trojan horse" in mammals, as it is readily converted back to the toxic parent alkaloid.[2]

Conclusion

This compound is a naturally occurring pyrrolizidine alkaloid with defined physicochemical properties. The information presented in this guide, including its molecular characteristics, stability, and a validated analytical method, provides a valuable resource for the scientific community. However, the lack of publicly available, detailed experimental data, particularly spectroscopic information, highlights an area for future research. A deeper understanding of the complete physicochemical profile and specific biological mechanisms of this compound will be crucial for any potential therapeutic or toxicological applications.

References

Usaramine N-oxide: A Toxicological Profile and Exploration of the N-oxide Moiety in Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Usaramine (B25058) N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide, is primarily recognized in the scientific literature for its role as a metabolite of the hepatotoxic pyrrolizidine alkaloid, usaramine.[1] Contrary to having therapeutic applications, this compound is implicated in the toxicological profile of its parent alkaloid. This technical guide provides a comprehensive overview of the current scientific understanding of Usaramine N-oxide, focusing on its toxicological significance, metabolic pathways, and pharmacokinetic properties. Furthermore, this document explores the broader, and often contrasting, role of the N-oxide functional group in medicinal chemistry, offering a speculative perspective on how this chemical moiety is leveraged in drug development. This guide is intended to provide researchers and drug development professionals with a detailed understanding of this compound's known characteristics and the general therapeutic strategies involving N-oxide compounds.

Introduction to this compound

This compound is a naturally occurring compound found in various plant species. It is the N-oxide derivative of usaramine, a member of the pyrrolizidine alkaloids (PAs), a class of compounds known for their significant toxicity, particularly hepatotoxicity.[1] The N-oxide form is generally considered a detoxification product of the parent alkaloid in the liver. However, it can be converted back to the toxic parent PA by reductases in the gut microbiome, making it a potential carrier of toxicity.[1]

Toxicological Profile and Mechanism

The primary health concern associated with this compound is its link to the toxicity of usaramine. Pyrrolizidine alkaloids are known to cause hepatotoxicity, genotoxicity, and tumorigenicity after metabolic activation in the liver. The N-oxidation of the tertiary amine in the pyrrolizidine ring is a key metabolic step. While this conversion to the N-oxide is a detoxification pathway in the liver, the reverse reaction can occur in the gastrointestinal tract.

Metabolic Pathway of Usaramine and this compound

The metabolic fate of usaramine involves its conversion to this compound by cytochrome P450 monooxygenases in the liver. This N-oxide can then be excreted. However, if this compound is ingested, it can be reduced back to the parent usaramine by gut microflora. This regenerated usaramine is then absorbed and can undergo metabolic activation in the liver to form highly reactive pyrrolic esters, which are responsible for the observed toxicity.

cluster_ingestion Ingestion cluster_gitract Gastrointestinal Tract cluster_liver Liver Usaramine_N_oxide_ingested This compound Gut_Microflora Gut Microflora (Reduction) Usaramine_N_oxide_ingested->Gut_Microflora Usaramine Usaramine Usaramine_absorbed Usaramine (Absorbed) Usaramine->Usaramine_absorbed Absorption Gut_Microflora->Usaramine CYP450 Cytochrome P450 (Oxidation) Usaramine_absorbed->CYP450 Metabolic_Activation Metabolic Activation Usaramine_absorbed->Metabolic_Activation Usaramine_N_oxide_metabolite This compound (Detoxified Metabolite) CYP450->Usaramine_N_oxide_metabolite Excretion Excretion Usaramine_N_oxide_metabolite->Excretion Reactive_Pyrrolic_Esters Reactive Pyrrolic Esters Metabolic_Activation->Reactive_Pyrrolic_Esters Toxicity Hepatotoxicity, Genotoxicity Reactive_Pyrrolic_Esters->Toxicity

Metabolic pathway of Usaramine and this compound.

Pharmacokinetic Data

A study in rats has provided quantitative data on the pharmacokinetics of Usaramine and its N-oxide metabolite. The data reveals significant sex-based differences in metabolism and clearance.[1][2][3]

ParameterMale RatsFemale Rats
Intravenous Administration (1 mg/kg Usaramine)
Usaramine AUC0-t (ng/mLh)363 ± 65744 ± 122
This compound AUC0-t (ng/mLh)172 ± 3230.7 ± 7.4
Usaramine Clearance (L/h/kg)2.77 ± 0.501.35 ± 0.19
Oral Administration (10 mg/kg Usaramine)
Usaramine AUC0-t (ng/mLh)1960 ± 2086073 ± 488
This compound AUC0-t (ng/mLh)1637 ± 246300 ± 62
Oral Bioavailability of Usaramine (%)54.081.7

Experimental Protocols

Quantification of Usaramine and this compound in Rat Plasma by LC-MS/MS[1][2][3]

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of usaramine and this compound in rat plasma.

Instrumentation:

  • LC System: Waters ACQUITY UPLC

  • MS System: AB SCIEX Triple Quadrupole Mass Spectrometer

  • Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • Flow Rate: 0.4 mL/min

  • Gradient: A time-programmed gradient is used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for usaramine, this compound, and the internal standard.

Sample Preparation:

  • Protein Precipitation: A small volume of plasma sample is mixed with a larger volume of acetonitrile (containing the internal standard) to precipitate proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a new tube or plate.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase.

  • Injection: The reconstituted sample is injected into the LC-MS/MS system.

Start Start: Rat Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis End End: Concentration Data Data_Analysis->End

LC-MS/MS quantification workflow.

The N-oxide Moiety in Medicinal Chemistry: A Broader Perspective

While this compound itself is not associated with therapeutic benefits, the N-oxide functional group is a well-established motif in medicinal chemistry, often introduced to modulate the properties of a parent drug molecule.[4][5]

Key Roles of the N-oxide Group in Drug Design:

  • Increased Water Solubility: The polar N-oxide group can significantly enhance the aqueous solubility of a drug, which can be beneficial for formulation and bioavailability.[4]

  • Prodrug Strategy: N-oxides can be designed as prodrugs that are converted to the active parent amine in vivo. This can be particularly useful for targeting hypoxic tissues, such as those found in solid tumors, where reductive enzymes are upregulated.[5][6]

  • Modulation of Pharmacokinetics: The introduction of an N-oxide can alter the metabolic profile of a drug, potentially leading to a longer half-life or altered distribution.

  • Reduced Side Effects: In some cases, the N-oxide form of a drug may exhibit a better safety profile than the parent amine.

  • Bioisosteric Replacement: The N-oxide group can be used as a bioisostere for other functional groups, such as carbonyls, to improve drug-receptor interactions.[5]

It is crucial to reiterate that these are general principles of medicinal chemistry and do not imply any therapeutic potential for this compound. The inherent toxicity of the pyrrolizidine alkaloid scaffold of usaramine makes it an unsuitable candidate for therapeutic development.

Conclusion

This compound is a metabolite of the toxic pyrrolizidine alkaloid usaramine. The current body of scientific evidence strongly indicates that it is part of a toxicological pathway rather than a therapeutically beneficial compound. Its primary relevance to researchers is in the context of food safety, toxicology, and the pharmacokinetic study of pyrrolizidine alkaloids. While the N-oxide functional group is a valuable tool in drug design, its presence in the this compound molecule does not confer any known therapeutic properties due to the overarching toxicity of the parent alkaloid structure. Future research on this compound is likely to remain focused on its toxicological and metabolic aspects.

References

Unraveling the Toxicological Profile of Usaramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, belongs to a class of phytotoxins notorious for their potential hepatotoxicity, cytotoxicity, and genotoxicity. While comprehensive toxicological data specific to this compound remains limited in publicly accessible literature, this technical guide synthesizes the current understanding of its likely cytotoxic and genotoxic properties based on extensive research into related pyrrolizidine alkaloids and their N-oxides. This document provides a detailed overview of the presumed mechanisms of action, relevant comparative cytotoxicity data, and standardized experimental protocols for the in-depth toxicological assessment of this compound. The included visualizations of metabolic pathways and experimental workflows aim to facilitate a clearer understanding for researchers in toxicology and drug development.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is the N-oxide derivative of Usaramine, a pyrrolizidine alkaloid found in various plant species. PAs are a large group of naturally occurring compounds, many of which are known to be toxic to both humans and animals. The toxicity of PAs is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA, leading to cytotoxicity and genotoxicity.

PA N-oxides are generally considered to be the detoxification products of their parent PAs, as the N-oxidation increases their water solubility and facilitates excretion. However, it has been demonstrated that PA N-oxides can be reduced back to the parent PA by enzymes in the liver and gut microbiota. This retro-conversion is a critical factor in the overall toxicity of PA N-oxides, as it can regenerate the toxic parent alkaloid, which can then undergo metabolic activation to exert its harmful effects. Therefore, while this compound itself may exhibit low direct cytotoxicity, its potential for in vivo conversion to the more toxic Usaramine is a significant toxicological concern.

Cytotoxicity of Pyrrolizidine Alkaloid N-oxides

Table 1: Comparative Cytotoxicity of Selected Dehydropyrrolizidine Alkaloids and their N-oxides

CompoundCell LineExposure Time (h)Concentration Range (µM)Observed Cytotoxicity
Lasiocarpine (B1674526)CRL-2118 (Chicken Hepatocyte)2419 - 300Concentration-dependent decrease in cell viability
Seneciphylline (B43193)CRL-2118 (Chicken Hepatocyte)48, 7219 - 300Cytotoxic
Senecionine (B1681732)CRL-2118 (Chicken Hepatocyte)48, 7219 - 300Cytotoxic
RiddelliineCRL-2118 (Chicken Hepatocyte)48, 7219 - 300Cytotoxic
Riddelliine-N-oxide CRL-2118 (Chicken Hepatocyte)48, 7219 - 300Not significantly cytotoxic
Lasiocarpine-N-oxide CRL-2118 (Chicken Hepatocyte)48, 7219 - 300Not significantly cytotoxic
Senecionine-N-oxide CRL-2118 (Chicken Hepatocyte)48, 7219 - 300Not significantly cytotoxic

Data summarized from a comparative study on the cytotoxic potential of selected DHPAs and their N-oxides.

The descending order of estimated cytotoxicity for a range of PAs and their N-oxides has been reported as: lasiocarpine > seneciphylline > senecionine > heliotrine (B1673042) > riddelliine > monocrotaline (B1676716) > riddelliine-N-oxide > lycopsamine (B1675737) > intermedine (B191556) > lasiocarpine-N-oxide > senecionine-N-oxide . This further supports the observation that the N-oxide forms are substantially less cytotoxic in vitro.

Genotoxicity of this compound: A Mechanism of Metabolic Activation

The primary concern for the genotoxicity of this compound stems from its potential metabolic conversion to Usaramine. The parent PA, upon metabolic activation, is known to be genotoxic.

Proposed Mechanism of Genotoxicity
  • Metabolic Reduction: this compound is reduced to Usaramine, primarily by cytochrome P450 enzymes in the liver and potentially by gut microbiota.

  • Metabolic Activation: Usaramine is then metabolized by hepatic cytochrome P450s to form dehydrousaramine, a highly reactive electrophilic pyrrolic ester.

  • DNA Adduct Formation: Dehydrousaramine can covalently bind to DNA bases, forming DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations.

  • Mutagenesis: The resulting DNA damage can lead to various types of mutations, with G:C to T:A transversions being a characteristic signature of pyrrolizidine alkaloid-induced mutagenesis. This can ultimately contribute to the initiation of carcinogenesis.

Genotoxicity_Pathway cluster_0 In Vivo Environment cluster_1 Cellular Events Usaramine_N_oxide This compound Usaramine Usaramine Usaramine_N_oxide->Usaramine Reduction (CYP450, Gut Microbiota) Dehydrousaramine Dehydrousaramine (Reactive Metabolite) Usaramine->Dehydrousaramine Metabolic Activation (Hepatic CYP450) DNA DNA Dehydrousaramine->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation (e.g., G:C to T:A Transversion) DNA_Adducts->Mutation Replication Errors Genotoxicity Genotoxicity Mutation->Genotoxicity

Metabolic activation and genotoxicity pathway of this compound.

Experimental Protocols for Toxicological Assessment

To definitively determine the cytotoxic and genotoxic potential of this compound, a battery of in vitro and in vivo assays is required. The following are detailed protocols for key recommended experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells, or primary hepatocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with this compound (various concentrations) Incubation_24h->Compound_Treatment Incubation_Treatment Incubate for 24/48/72h Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT solution Incubation_Treatment->MTT_Addition Incubation_MTT Incubate for 4h MTT_Addition->Incubation_MTT Formazan_Solubilization Add solubilization solution Incubation_MTT->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro MTT cytotoxicity assay.
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Metabolic Activation: Prepare an S9 fraction from the liver of rats induced with Aroclor 1254 or a similar inducing agent.

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (for metabolic activation) or buffer (without metabolic activation).

    • Incubate the mixture at 37°C for 20-30 minutes.

    • Add 2 mL of molten top agar (B569324) and vortex briefly.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Genotoxicity Assessment: In Vitro Micronucleus Test

The in vitro micronucleus test detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects of a test compound.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) and treat with various concentrations of this compound, with and without S9 metabolic activation.

  • Cytochalasin B Addition: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of this compound.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) and visualize using a fluorescence microscope.

  • Data Analysis: Damaged DNA (with strand breaks) will migrate further from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length of the tail and the amount of DNA in the tail.

Conclusion

While direct experimental data on the genotoxicity and cytotoxicity of this compound is currently scarce, the existing body of research on pyrrolizidine alkaloids and their N-oxides provides a strong foundation for a preliminary toxicological assessment. It is anticipated that this compound exhibits low direct in vitro cytotoxicity. However, its potential for in vivo metabolic reduction to the parent alkaloid, Usaramine, presents a significant genotoxic risk. The genotoxicity is likely mediated through the formation of DNA adducts by reactive pyrrolic metabolites of Usaramine. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the cytotoxic and genotoxic profile of this compound, which is essential for a thorough risk assessment and for guiding future research and drug development efforts.

Methodological & Application

Application Notes and Protocols: Synthesis of Usaramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine (B25058) N-oxide is a pyrrolizidine (B1209537) alkaloid, the N-oxide derivative of usaramine. Pyrrolizidine alkaloids and their N-oxides are of significant interest in toxicology and pharmacology due to their potential hepatotoxicity and other biological activities. The synthesis of Usaramine N-oxide is crucial for toxicological studies, the development of analytical standards, and for further investigation into its pharmacological properties. This document provides a detailed protocol for the synthesis of this compound from usaramine, focusing on a general and widely applicable oxidation method using meta-chloroperoxybenzoic acid (m-CPBA).

Data Presentation

The following table summarizes key quantitative data for Usaramine and this compound.

PropertyUsaramineThis compound
Chemical Formula C₁₈H₂₅NO₆C₁₈H₂₅NO₇
Molecular Weight 351.39 g/mol 367.39 g/mol
CAS Number 15503-87-4117020-54-9
Appearance White to off-white solidWhite to off-white solid
Mass Spectrometry (m/z) 352.1 → 120.0[1]368.1 → 120.0[1]
Purity (Typical) >98% (Commercially available standard)>98% (Commercially available standard)
Solubility Soluble in methanol (B129727), chloroformSoluble in water, methanol, chloroform[2]
Storage Conditions 2-8 °C, desiccated2-8 °C, desiccated[3]

Experimental Protocols

Synthesis of this compound via m-CPBA Oxidation

This protocol describes the oxidation of the tertiary amine group in usaramine to its corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

  • Usaramine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol gradient)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve usaramine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: While stirring, slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM to the cooled usaramine solution. The slow addition is crucial to control the reaction temperature, as the oxidation is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The N-oxide product is significantly more polar than the starting amine. A suitable TLC eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M aqueous sodium hydroxide solution and then with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by silica gel column chromatography.

    • The column is typically eluted with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the methanol concentration to 10-20%).

    • Collect the fractions containing the purified product, as identified by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. The expected yield is generally high but will depend on the specific reaction scale and conditions.

Characterization:

  • Mass Spectrometry: Confirm the identity of the product by mass spectrometry. The expected parent ion for this compound is [M+H]⁺ at m/z 368.1.[1]

  • NMR Spectroscopy: Characterize the structure using ¹H and ¹³C NMR. The formation of the N-oxide will induce shifts in the signals of the protons and carbons adjacent to the nitrogen atom.

Mandatory Visualizations

Synthesis_of_Usaramine_N_oxide Usaramine Usaramine in Dichloromethane ReactionMixture Reaction at 0°C to RT Usaramine->ReactionMixture mCPBA m-CPBA in Dichloromethane mCPBA->ReactionMixture Oxidizing Agent Quenching Quench with NaHCO₃ ReactionMixture->Quenching 1-4 hours Workup Aqueous Work-up (NaOH, Brine) Quenching->Workup Purification Silica Gel Chromatography (DCM/MeOH gradient) Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_products Products Usaramine Usaramine (Tertiary Amine) Usaramine_N_Oxide This compound Usaramine->Usaramine_N_Oxide Oxidation mCPBA m-CPBA (Peroxyacid) mCBA m-Chlorobenzoic Acid mCPBA->mCBA Reduction

Caption: Chemical transformation in the synthesis of this compound.

References

Preparation of Usaramine N-oxide Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Usaramine N-oxide stock solutions for various experimental applications. This compound, a pyrrolizidine (B1209537) alkaloid, is a valuable compound for toxicological and pharmacological research. Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results.

Compound Information

ParameterValueReference
Molecular Formula C₁₈H₂₅NO₇[1]
Molecular Weight 367.39 g/mol [1]
CAS Number 117020-54-9[1]
Appearance Off-white powder[2]

Solubility and Storage

Proper dissolution and storage are crucial to maintain the integrity of this compound.

SolventSolubilityNotes
Methanol Soluble, especially when heated. A stock solution of 2 mg/mL has been reported.A common solvent for preparing stock solutions.
Chloroform SolubleCan be used as an alternative solvent.
Water SolubleSolubility can be enhanced by warming the solution.
DMSO Data not available for this compound, but related compounds are soluble.Often used for in vitro studies.

General Tips for Dissolution:

  • To achieve higher solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath for a short period.[2]

  • Always use high-purity solvents to avoid introducing contaminants into your experiments.

Storage Conditions:

  • Solid Form: Store desiccated at -20°C.[2]

  • Stock Solutions: Can be stored at -20°C for several months.[2] It is advisable to prepare fresh solutions or use them on the same day. If prepared in advance, ensure the container is sealed tightly to prevent evaporation and contamination. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]

Experimental Protocols

Preparation of a 2 mg/mL Stock Solution in Methanol

This protocol is based on established methods for preparing this compound stock solutions for analytical and in vivo studies.[3]

Materials:

  • This compound powder

  • Methanol (HPLC grade or higher)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 2 mg/mL stock solution, weigh out 2 mg of this compound powder. For larger volumes, scale the mass accordingly.

  • Dissolution: Add the weighed this compound to a sterile vial. Add the calculated volume of methanol.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial or warm it to 37°C to aid dissolution.[2]

  • Storage: Store the stock solution in tightly sealed vials at -20°C.[2]

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, it is common to use a solvent like DMSO for the initial stock solution, which is then further diluted in cell culture media. While specific data for this compound is limited, protocols for other pyrrolizidine alkaloids can be adapted. Cytotoxicity studies of related compounds have used concentrations in the micromolar range.[4][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or vials

Protocol for 10 mM Stock Solution in DMSO:

  • Calculate mass: For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 367.39 g/mol * (1000 mg / 1 g) = 3.67 mg

  • Dissolution: Add 3.67 mg of this compound to a sterile vial and add 1 mL of sterile DMSO.

  • Mixing: Vortex thoroughly until fully dissolved.

  • Aliquoting and Storage: Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2]

Protocol for Working Solutions in Cell Culture Medium:

  • Determine Final Concentration: The optimal working concentration should be determined empirically for each cell line and assay. A starting range of 1 µM to 100 µM is suggested based on data from similar compounds.[4][5]

  • Dilution: Thaw an aliquot of the 10 mM DMSO stock solution. Dilute the stock solution in pre-warmed sterile cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Preparation for In Vivo Administration

For animal studies, solutions are typically prepared in a vehicle suitable for the route of administration (e.g., saline for intravenous injection, water or a specific vehicle for oral gavage).

Example for a 1 mg/kg Intravenous Dose in Rats: This is based on a pharmacokinetic study in rats.[3]

Materials:

  • This compound stock solution (e.g., 2 mg/mL in methanol)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Dilution: Based on the animal's weight and the desired dose, calculate the required volume of the stock solution. The stock solution may need to be diluted with a vehicle compatible with intravenous injection, such as sterile saline. The final concentration of the organic solvent (e.g., methanol) should be minimized.

  • Administration: The final solution is then administered to the animal. For example, in a study, Usaramine was administered intravenously at 1 mg/kg.[3]

Experimental Workflows and Signaling Pathways

The primary mechanism of this compound toxicity involves its metabolic activation.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh Usaramine N-oxide Powder dissolve Dissolve in Appropriate Solvent (e.g., Methanol, DMSO) weigh->dissolve mix Vortex / Sonicate (Warm if necessary) dissolve->mix store Aliquot and Store at -20°C mix->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute in Experimental Medium (e.g., Cell Culture Medium, Saline) thaw->dilute use Use Immediately in Experiment dilute->use

Fig. 1: Experimental workflow for preparing this compound solutions.

The toxicity of this compound is primarily due to its biotransformation into a reactive metabolite.[6][7]

G cluster_body In Vivo / In Vitro System cluster_intestine Intestine cluster_liver Liver uno_intestine This compound u_intestine Usaramine uno_intestine->u_intestine Microbiota Reduction u_liver Usaramine u_intestine->u_liver Absorption uno_liver This compound uno_liver->u_liver CYP450 Reduction pyrrole Reactive Pyrrolic Metabolites u_liver->pyrrole CYP450 (CYP3A) Oxidation adducts DNA/Protein Adducts pyrrole->adducts toxicity Hepatotoxicity adducts->toxicity uno_admin Administered This compound uno_admin->uno_intestine uno_admin->uno_liver

Fig. 2: Bioactivation pathway of this compound leading to toxicity.

Summary of Quantitative Data

ParameterApplicationConcentration/DosageNotes
Stock Solution General2 mg/mLIn methanol, for analytical and in vivo studies.[3]
Stock Solution In Vitro10 mMIn DMSO, a common starting point for cell culture.
Working Concentration In Vitro (Hepatocytes)19 - 300 µMRange for cytotoxicity of various pyrrolizidine alkaloids.[4]
In Vivo Dosage Intravenous (Rat)1 mg/kgPharmacokinetic studies.[3]
In Vivo Dosage Oral (Rat)10 mg/kgPharmacokinetic studies.[3]

Disclaimer: These protocols and notes are intended for research purposes only by qualified individuals. This compound is a toxic compound and should be handled with appropriate safety precautions, including the use of personal protective equipment. All experiments should be conducted in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols for Usaramine N-oxide as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine (B25058) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) and a significant metabolite of usaramine.[1] As a certified reference standard, it is an essential tool for the accurate quantification and identification of this compound in various matrices, which is critical for toxicological assessments, pharmacokinetic studies, and food safety analysis.[2][3][4] Pyrrolizidine alkaloids are phytotoxins that can be present in herbal medicines, teas, and other food products, making the monitoring of their levels crucial for public health.[2] This document provides detailed application notes and experimental protocols for the effective use of Usaramine N-oxide as a certified reference standard.

Product Information

PropertyValue
Chemical Name This compound
CAS Number 117020-54-9[5][6]
Molecular Formula C₁₈H₂₅NO₇[7][8]
Molecular Weight 367.4 g/mol [1][7]
Purity ≥90.0% (HPLC)[9] or >98%[2]
Format Solid[9]
Storage -20°C[9]
Synonyms Mucronatine N-oxide, trans-Retrorsine N-oxide[6][10]

Applications

The primary application of this compound as a certified reference standard is in analytical chemistry for:

  • Quantification in Biological Matrices: Accurate measurement of this compound concentrations in plasma, serum, and tissue samples for pharmacokinetic and toxicokinetic studies.[2][3][4]

  • Food Safety and Quality Control: Detection and quantification of this compound in herbal products, teas, honey, and milk to ensure they are within safe consumption limits.[2]

  • Metabolism and Toxicology Research: Investigating the metabolic pathways of usaramine and the toxicological effects of its N-oxide metabolite.[2]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration curves and quality control samples.

Materials:

  • This compound certified reference standard

  • Class A volumetric flasks

  • Analytical balance

  • Methanol (B129727) (HPLC grade) or other suitable solvent

  • Pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Accurately weigh a suitable amount (e.g., 1 mg) of the standard into a glass vial.

    • Dissolve the standard in a small amount of methanol and quantitatively transfer it to a 1 mL Class A volumetric flask.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol or mobile phase).

    • These working solutions will be used to spike into the matrix to prepare calibration standards and quality control samples.

Quantification of this compound in Rat Plasma by LC-MS/MS

Objective: To provide a validated method for the determination of this compound in rat plasma.[2][3][4]

Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2][3][4]

  • Column Temperature: 45°C[4]

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water[2][4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)/methanol (9/1, v/v)[2][4]

  • Flow Rate: 0.5 mL/min[4]

  • Injection Volume: 1 µL[4]

Gradient Elution:

Time (min)% Mobile Phase B
0 - 0.210
0.2 - 1.010 → 60
1.0 - 1.160 → 95
1.1 - 1.595
1.5 - 2.010 (Re-equilibration)

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 1 µL into the LC-MS/MS system.

Method Validation Parameters:

  • Linearity: The method was found to be linear over the range of 1–2,000 ng/mL.[2][3]

  • Stability: this compound in rat plasma was stable under the following conditions:

    • Room temperature for 8 hours.[2]

    • Three freeze-thaw cycles.[2]

    • -60°C for 2 weeks.[2]

Quantitative Data Summary

ParameterValueReference
Linear Range (LC-MS/MS) 1–2,000 ng/mL[2][3]
Bench-top Stability (8h, RT) Stable[2]
Freeze-Thaw Stability (3 cycles) Stable[2]
Long-term Stability (2 weeks, -60°C) Stable[2]

Signaling Pathway and Metabolism

Usaramine is metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A subfamily of enzymes, to form this compound.[2] This metabolic activation is linked to the toxic effects of the parent pyrrolizidine alkaloid.[2] The formation of the N-oxide is a critical step in the toxification pathway.

Usaramine_Metabolism Usaramine Usaramine CYP3A CYP3A Enzymes (Liver) Usaramine->CYP3A Metabolism Usaramine_N_oxide This compound CYP3A->Usaramine_N_oxide Oxidation Toxicity Toxicity Usaramine_N_oxide->Toxicity

Caption: Metabolic activation of Usaramine to this compound by CYP3A enzymes.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix using a certified reference standard.

Experimental_Workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solutions Stock->Working Spike Spike Matrix with Standards Working->Spike Extract Protein Precipitation Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for quantification of this compound.

Safety Precautions

This compound is classified as highly toxic and should be handled with extreme care.[1]

  • H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.[5]

References

Application Notes and Protocols: In Vitro Experimental Design Using Usaramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Usaramine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds found in numerous plant species.[1] PAs and their N-oxides are of significant interest due to their wide range of biological activities, including potential cytotoxicity, genotoxicity, and hepatotoxicity.[1][2] The N-oxide functional group can significantly influence the molecule's properties, such as water solubility and metabolic activation.[3][4] In many cases, N-oxides are considered prodrugs that can be reduced in vivo to their corresponding tertiary amines, which are then metabolized by cytochrome P450 (CYP) enzymes into reactive pyrrolic esters.[1][4] These reactive metabolites can form DNA adducts, leading to genotoxicity and carcinogenicity.[5][6]

These application notes provide a framework for the in vitro evaluation of this compound. The protocols described herein are designed to assess its cytotoxic, genotoxic, and potential anti-inflammatory effects. The methodologies are based on established assays for related pyrrolizidine alkaloids and N-oxide-containing compounds.

Assessment of Cytotoxicity

The primary toxic effect associated with pyrrolizidine alkaloids is hepatotoxicity.[7] Therefore, in vitro cytotoxicity screening is crucial. Human liver cell lines such as HepG2 and HepaRG are relevant models for these studies.[6][7] We propose two common assays to measure cytotoxicity: the MTT assay for cell viability and the LDH assay for membrane integrity.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to mix.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate (B86563) Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is a reliable marker for cytotoxicity and loss of cell membrane integrity.[8]

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).

Data Presentation: Cytotoxicity

Quantitative results from the cytotoxicity assays should be recorded and analyzed to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Example Data Table for this compound Cytotoxicity.

Assay Cell Line Time Point (hours) IC₅₀ (µM)
MTT HepG2 24
MTT HepG2 48
MTT HepG2 72
LDH HepG2 24
LDH HepG2 48

| LDH | HepG2 | 72 | |

Assessment of Genotoxicity

Pyrrolizidine alkaloids are known to be genotoxic after metabolic activation.[6] The in vitro micronucleus assay is a standard method to assess chromosomal damage. This assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture a suitable mammalian cell line (e.g., HepaRG, CHO-K1, or L5178Y) to approximately 50-60% confluency.

  • Metabolic Activation: Since PAs require metabolic activation, the assay should be performed with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).

  • Treatment: Treat cells with at least three concentrations of this compound, a vehicle control, and a positive control (e.g., cyclophosphamide (B585) in the presence of S9, mitomycin-C in the absence of S9).

  • Incubation: Incubate for a short period (3-6 hours) in the presence of the test compound, then wash and incubate for a further 1.5-2.0 cell cycles in fresh medium containing cytochalasin B to block cytokinesis.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation: Genotoxicity

Table 2: Example Data Table for Micronucleus Induction by this compound.

Treatment Condition Concentration (µM) Number of Binucleated Cells Scored Number of Micronucleated Cells % Micronucleated Cells
Vehicle Control (-S9) 0 2000
This compound (-S9) X₁ 2000
This compound (-S9) X₂ 2000
This compound (-S9) X₃ 2000
Positive Control (-S9) Y 2000
Vehicle Control (+S9) 0 2000
This compound (+S9) Z₁ 2000
This compound (+S9) Z₂ 2000
This compound (+S9) Z₃ 2000

| Positive Control (+S9) | W | 2000 | | |

Assessment of Anti-Inflammatory Activity

The N-oxide moiety can sometimes confer novel biological activities, including anti-inflammatory effects, potentially through the release of nitric oxide (NO).[4][9] The Griess assay can be used to measure nitrite (B80452) (a stable product of NO) in cell culture supernatant from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol: Nitric Oxide (NO) Production Assay
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., L-NAME) as controls.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution).

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration by comparison with a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity

Table 3: Example Data Table for Inhibition of NO Production by this compound.

Concentration (µM) Nitrite Concentration (µM) % Inhibition of NO Production
0 (Control) 0
0 (LPS only) N/A
X₁
X₂
X₃

| Positive Control | | |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro assessment of this compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep Prepare this compound Stock & Dilutions culture Culture Target Cells (e.g., HepG2, RAW 264.7) cytotoxicity Cytotoxicity Assays (MTT, LDH) culture->cytotoxicity genotoxicity Genotoxicity Assay (Micronucleus) culture->genotoxicity inflammation Anti-inflammatory Assay (Griess Assay) culture->inflammation data Measure Absorbance / Score Slides cytotoxicity->data genotoxicity->data inflammation->data calc Calculate % Viability, % LDH Release, % Micronuclei, % NO Inhibition data->calc stats Statistical Analysis & Determine IC₅₀ / Genotoxic Potential calc->stats

Caption: General experimental workflow for in vitro testing of this compound.

Hypothesized Metabolic Activation and Genotoxicity Pathway

Pyrrolizidine alkaloids are generally non-toxic until they are metabolically activated in the liver. The N-oxide form is often considered a detoxification product, but it can be reduced back to the parent alkaloid by gut microflora or hepatic enzymes.

G UNO This compound (Pro-toxin) Reductase Reductases UNO->Reductase USA Usaramine CYP CYP450 Enzymes USA->CYP MET Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) DNA DNA Adducts MET->DNA Covalent Binding Geno Genotoxicity (Micronucleus Formation) DNA->Geno Reductase->USA CYP->MET

Caption: Hypothesized metabolic activation pathway leading to genotoxicity.

Potential Anti-inflammatory Signaling Pathway

The N-oxide moiety may mediate anti-inflammatory effects through nitric oxide (NO) signaling, which can lead to the downregulation of pro-inflammatory mediators like NF-κB.

G UNO This compound NO Nitric Oxide (NO) UNO->NO Potential Release Inhibition Inhibition NO->Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibition->NFkB

Caption: Potential NO-mediated anti-inflammatory signaling pathway.

References

Pharmacokinetic study protocol for Usaramine N-oxide in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

This document provides a detailed protocol for conducting a pharmacokinetic study of Usaramine N-oxide (UNO) in animal models, specifically focusing on rats. The information is compiled for researchers, scientists, and drug development professionals to ensure accurate and reproducible results. Usaramine, a pyrrolizidine (B1209537) alkaloid, and its N-oxide metabolite are of interest due to their potential toxicity and presence in certain herbal medicines and food sources.[1][2] Understanding their pharmacokinetic profiles is crucial for risk assessment.

Introduction

This compound is a metabolite of Usaramine, a retronecine-type pyrrolizidine alkaloid found in various plants.[1] Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which is linked to their metabolic activation in the liver.[1][2] The N-oxidation pathway is a significant metabolic route for many pyrrolizidine alkaloids.[3] This protocol outlines the procedures for an in vivo pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is detailed for the simultaneous quantification of Usaramine (URM) and this compound (UNO) in plasma.[1][4]

Experimental Design and Workflow

The following diagram illustrates the general workflow for the pharmacokinetic study.

G cluster_pre Pre-Study Preparation cluster_exp Experimental Phase cluster_post Analytical & Data Phase A Animal Acclimatization (Sprague-Dawley Rats) B Dose Preparation (Usaramine in Saline) C Administration (IV or Oral) B->C D Serial Blood Sampling (Saphenous Vein) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (< -60°C) E->F G Plasma Sample Analysis (LC-MS/MS) F->G H Pharmacokinetic Parameter Calculation G->H I Data Reporting H->I

Caption: Experimental workflow for the pharmacokinetic study of this compound.
Materials and Reagents

  • Test Animals: Male and female Sprague-Dawley rats.

  • Chemicals: Usaramine (purity >98%), this compound standard, saline solution, heparin.

  • Analytical Solvents: Acetonitrile (HPLC grade), methanol (B129727) (HPLC grade), formic acid, ammonium (B1175870) acetate (B1210297).

  • Equipment: Standard laboratory animal housing, oral gavage needles, intravenous injection equipment, heparinized capillary tubes, centrifuge, vortex mixer, LC-MS/MS system.

Experimental Protocols

4.1. Animal Handling and Dosing

  • Acclimatization: House Sprague-Dawley rats in a controlled environment for at least one week prior to the experiment. Provide free access to standard chow and water.

  • Dosing Groups: Divide animals into groups for intravenous (IV) and oral (PO) administration. Further subdivide these groups by sex to investigate potential sex-based differences.[1]

  • Dose Preparation: Dissolve Usaramine in saline to the desired concentrations for administration.[5]

  • Intravenous Administration: Administer a single dose of 1 mg/kg Usaramine via the tail vein.[1][5]

  • Oral Administration: Administer a single dose of 10 mg/kg Usaramine via oral gavage.[1][5]

4.2. Blood Sample Collection

  • Collect approximately 50 µL of blood from the saphenous vein into heparinized tubes at the following time points:

    • Intravenous: 0.05, 0.167, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1][5]

    • Oral: 0.167, 0.333, 0.667, 1, 2, 4, 8, and 24 hours post-dose.[1][5]

  • Plasma Separation: Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.[1][5]

  • Storage: Store the collected plasma samples at or below -60°C until analysis.[1][5]

4.3. Bioanalytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Usaramine and this compound in plasma samples.[1][4]

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm).[1][4]

    • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[1][4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).[1][4]

    • Gradient Elution: A suitable gradient program should be developed to ensure the separation of both analytes.

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for Usaramine and this compound.

  • Calibration and Quality Control:

    • The method should be linear over a concentration range of 1–2,000 ng/mL for both analytes.[1][4]

    • Prepare calibration standards and quality control samples in blank rat plasma.

    • Assess for accuracy, precision, and stability under various conditions (e.g., room temperature for 8 hours, three freeze-thaw cycles, and storage at < -60°C for 2 weeks).[1]

Data Presentation and Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

Statistical analysis, such as a Student's t-test, should be used to compare pharmacokinetic parameters between male and female rats, with a p-value < 0.05 considered statistically significant.[1]

Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) after Intravenous Administration of 1 mg/kg URM in Rats [1]

ParameterURM (Male)UNO (Male)URM (Female)UNO (Female)
AUC (0-t) (ng/mL*h) 363 ± 65172 ± 32744 ± 12230.7 ± 7.4
Clearance (L/h/kg) 2.77 ± 0.50-1.35 ± 0.19-

Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) after Oral Administration of 10 mg/kg URM in Rats [1]

ParameterURM (Male)UNO (Male)URM (Female)UNO (Female)
AUC (0-t) (ng/mL*h) 1,960 ± 2081,637 ± 2466,073 ± 488300 ± 62
Cmax (ng/mL) ----
Oral Bioavailability (%) 54.0-81.7-

Note: Cmax values were reported to show sex-based differences but specific values were not provided in the summary table of the cited source.

Metabolic Pathway

The primary metabolic conversion of interest in this study is the N-oxidation of Usaramine. This process is primarily mediated by hepatic cytochrome P450 (CYP) enzymes, with the CYP3A subfamily playing a major role in rats.[1]

G A Usaramine (URM) B This compound (UNO) A->B N-oxidation C Hepatic CYP3A Enzymes C->A

Caption: Metabolic conversion of Usaramine to this compound.
Discussion of Expected Outcomes

Significant sex-based differences in the pharmacokinetics of Usaramine and its N-oxide metabolite are anticipated in rats.[1] Male rats are expected to exhibit higher clearance of Usaramine compared to females.[1] Consequently, after oral administration, female rats may show significantly higher oral bioavailability of Usaramine.[1] The formation of this compound is also expected to be higher in male rats, which can be attributed to the higher abundance of CYP3A enzymes in male rats compared to females.[1] It is important to note that such sex-based differences observed in rats may not be directly translatable to humans.[1]

References

Application Notes and Protocols for the Characterization of Usaramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide. The following protocols are designed to ensure accurate identification, quantification, and structural elucidation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound in biological matrices.[1][2]

Experimental Protocol

Instrumentation:

  • A SCIEX Triple Quad™ 5500 mass spectrometer with a Turbo V™ source coupled with a Waters Acquity™ I-class system.[1]

  • Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm).[1]

Sample Preparation (from rat plasma): [3]

  • To a 10-μL aliquot of plasma, add 10 μL of the internal standard (IS) working solution (e.g., 100 ng/mL of Senecionine in methanol/water, 1/1, v/v).

  • Vortex the mixture for 1 minute.

  • Add 90 μL of acetonitrile/methanol (1/1, v/v) for protein precipitation.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer a 40-μL aliquot of the supernatant to a 384-well plate.

  • Inject 1 μL into the LC-MS/MS system.

LC-MS/MS Conditions: [1]

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).

  • Flow Rate: 0.5 mL/min.

  • Gradient Elution:

    • 0–0.2 min: 10% B

    • 0.2–1.0 min: 10% to 60% B

    • 1.0–1.1 min: 60% to 95% B

    • 1.1–1.5 min: Hold at 95% B

    • 1.5–2.0 min: Re-equilibrate to 10% B

  • Injection Volume: 1 μL.[1]

  • MS Ionization Mode: Positive electrospray ionization (ESI+).

  • Electrospray Voltage: 5,500 V.

  • Source Temperature: 550°C.

  • Collision Activation Dissociation: 7 psi.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma [1]

ParameterThis compound
Linearity Range1–2,000 ng/mL
Correlation Coefficient (r²)> 0.9950
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Mean Recovery87.9% to 94.4%
Stability (Room Temp, 8h)Stable
Stability (3 Freeze-Thaw Cycles)Stable
Stability (-60°C, 2 weeks)Stable

Table 2: Pharmacokinetic Parameters of this compound in Male and Female Rats after a Single Intravenous Dose of Usaramine (1 mg/kg) [1][2][3]

ParameterMale Rats (n=5)Female Rats (n=5)
AUC₀₋t (ng/mL*h)172 ± 3230.7 ± 7.4

Table 3: Pharmacokinetic Parameters of this compound in Male and Female Rats after a Single Oral Dose of Usaramine (10 mg/kg) [1][3]

ParameterMale Rats (n=5)Female Rats (n=5)
AUC₀₋t (ng/mL*h)1,637 ± 246300 ± 62

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (10 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_precip Add Protein Precipitation Reagent (90 µL) vortex1->add_precip vortex2 Vortex (5 min) add_precip->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge supernatant Transfer Supernatant (40 µL) centrifuge->supernatant injection Inject (1 µL) supernatant->injection lc_separation UPLC Separation (BEH C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting Analytical_Techniques cluster_techniques Analytical Techniques cluster_information Characterization Information This compound This compound LCMSMS LC-MS/MS This compound->LCMSMS NMR NMR This compound->NMR MS Mass Spectrometry This compound->MS IR IR Spectroscopy This compound->IR UVVis UV-Vis Spectroscopy This compound->UVVis Quantification Quantification (in biological matrices) LCMSMS->Quantification Structure Structural Elucidation (Connectivity, Stereochemistry) NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight Fragmentation Fragmentation Pattern MS->Fragmentation FunctionalGroups Functional Groups (N-O bond) IR->FunctionalGroups ElectronicTransitions Electronic Transitions UVVis->ElectronicTransitions Full Characterization Full Characterization

References

Application of Usaramine N-oxide in Anti-inflammatory Research: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature specifically detailing the anti-inflammatory properties of Usaramine N-oxide. The following application notes and protocols are presented as a hypothetical framework for researchers interested in investigating its potential anti-inflammatory effects. This framework is based on the activities of other pyrrolizidine (B1209537) alkaloid N-oxides and the general anti-inflammatory mechanisms of extracts from plants known to contain Usaramine, such as Gynura divaricata.

Introduction

This compound is a pyrrolizidine alkaloid found in various plant species, including those of the Gynura genus. While the bioactivity of this compound itself has not been extensively studied in the context of inflammation, related compounds and plant extracts containing it have demonstrated potential anti-inflammatory effects. Extracts of Gynura divaricata, for instance, have been shown to reduce inflammation in preclinical models, potentially through the modulation of key signaling pathways like NF-κB and MAPK.[1][2][3] Furthermore, studies on other pyrrolizidine alkaloid N-oxides have demonstrated their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO).[4][5]

This document provides a hypothetical guide for researchers to explore the anti-inflammatory potential of this compound, including theoretical data presentation, detailed experimental protocols for in vitro assessment, and diagrams of relevant signaling pathways.

Hypothetical Data Presentation

Based on studies of other pyrrolizidine alkaloid N-oxides, the anti-inflammatory activity of this compound could be quantified by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a table presenting example data for other pyrrolizidine alkaloids, which could serve as a benchmark for future studies on this compound.

Table 1: Inhibitory Effects of Selected Pyrrolizidine Alkaloids on NO Production in LPS-Induced RAW 264.7 Macrophages

CompoundIC50 (µM) for NO InhibitionReference
Heliotrine52.4[4]
Heliotrine N-oxide85.1[4]
7-Angeloylsincamidine N-oxide105.1[4]
Europine7.9[4]

This table is for illustrative purposes and does not contain data for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound in vitro.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days, and cells should be subcultured when they reach 80-90% confluency.

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

    • After incubation, collect 100 µL of the culture supernatant from each well.

    • Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

This technique can be used to measure the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins involved in signaling pathways like NF-κB and MAPK.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described for the NO assay.

    • After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, etc., overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a housekeeping protein like β-actin or GAPDH as a loading control.

Signaling Pathways and Visualizations

Inflammatory responses are often mediated by complex signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory process initiated by stimuli like LPS. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis raw_cells RAW 264.7 Cells seed_plate Seed in Plates raw_cells->seed_plate pre_treat Pre-treat with This compound seed_plate->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim mtt MTT Assay (Cytotoxicity) lps_stim->mtt griess Griess Assay (NO Production) lps_stim->griess western Western Blot (Protein Expression) lps_stim->western data_analysis Analyze and Interpret Results mtt->data_analysis griess->data_analysis western->data_analysis

Fig. 1: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to degradation) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces Usaramine This compound (Hypothesized) Usaramine->IKK Inhibits? Usaramine->IkB Prevents degradation?

Fig. 2: Hypothesized modulation of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK1/2 MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Usaramine This compound (Hypothesized) Usaramine->TAK1 Inhibits? Usaramine->p38 Inhibits phosphorylation?

Fig. 3: Hypothesized modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Cell-Based Assays Involving Usaramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture assays to evaluate the bioactivity and potential toxicity of Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide. The protocols outlined below are based on established methodologies for testing pyrrolizidine alkaloids and their metabolites.

Introduction

This compound is a member of the pyrrolizidine alkaloid (PA) class of phytochemicals, which are known for their potential hepatotoxicity, genotoxicity, and cytotoxicity.[1] PAs and their N-oxides require metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to exert their biological effects.[2][3] The N-oxide forms are generally considered less toxic detoxification products, but they can be metabolically reduced back to the parent PA, which can then be activated to form reactive pyrrolic intermediates.[4] These intermediates can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage and apoptosis.[2][3]

These notes provide protocols for assessing the cytotoxicity, apoptosis-inducing potential, and effects on cellular signaling pathways of this compound in vitro.

Data Presentation: Quantitative Summary

The following tables present hypothetical, yet representative, quantitative data for the effects of this compound in different cell lines. This data is intended to serve as an example for data presentation and interpretation.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineDescriptionMetabolic CapacityIncubation Time (h)IC50 (µM)
HepG2Human Hepatocellular CarcinomaModerate CYP Activity48150
A549Human Lung CarcinomaLow CYP Activity48> 500
TK6Human LymphoblastoidNo CYP Activity24> 1000
HepG2/C3AHuman Hepatocellular CarcinomaHigh CYP3A4 Activity4875

Table 2: Apoptosis Induction by this compound in HepG2/C3A Cells (48 h treatment)

This compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.5 ± 0.82.1 ± 0.5
5012.8 ± 2.15.4 ± 1.2
10025.6 ± 3.515.2 ± 2.8
20045.1 ± 4.228.9 ± 3.9

Table 3: Caspase-3/7 Activation by this compound in HepG2/C3A Cells (24 h treatment)

This compound (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0 ± 0.1
502.5 ± 0.3
1004.8 ± 0.6
2008.2 ± 1.1

Experimental Protocols

Cell Culture
  • Cell Lines:

    • HepG2 (ATCC® HB-8065™): A human liver cancer cell line with moderate metabolic activity.

    • HepG2/C3A (ATCC® CRL-10741™): A subclone of HepG2 with higher expression of CYP3A4, providing better metabolic activation of PAs.

    • A549 (ATCC® CCL-185™): A human lung carcinoma cell line with low metabolic activity, serving as a control.

  • Culture Medium:

    • For HepG2 and HepG2/C3A: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

    • For A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

  • Materials:

    • 96-well white plates

    • This compound stock solution

    • Caspase-Glo® 3/7 Assay System (or equivalent)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well white plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

    • Treat cells with different concentrations of this compound for 24 hours.

    • Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate for 1 hour at room temperature.

    • Measure the luminescence using a luminometer.

    • Express the results as fold change in caspase activity relative to the vehicle control.

Mandatory Visualizations

G cluster_0 Metabolic Activation cluster_1 Cellular Damage and Apoptosis Usaramine_N_oxide This compound Usaramine Usaramine Usaramine_N_oxide->Usaramine Reduction (CYP Reductases) Reactive_Metabolites Reactive Pyrrolic Metabolites Usaramine->Reactive_Metabolites Oxidation (CYP3A4) DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage ER_Stress ER Stress Protein_Adducts->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction DNA_Damage->Mitochondrial_Dysfunction ER_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound induced apoptosis.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat Treat with This compound Seed_Cells->Treat Incubate Incubate 48h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis Seed_Cells Seed Cells in 6-well Plate Treat Treat with This compound (48h) Seed_Cells->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain FCM Flow Cytometry Analysis Stain->FCM Quantify Quantify Apoptotic Populations FCM->Quantify

References

Application Notes and Protocols for Usaramine N-oxide Analysis in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) metabolite. PAs are a class of naturally occurring compounds found in numerous plant species, and their presence in the food chain is a significant concern due to their potential hepatotoxicity, carcinogenicity, and genotoxicity. The N-oxide forms are often less toxic than their parent alkaloids but can be converted back to the toxic tertiary amine form in the body. Accurate quantification of this compound in tissue samples is crucial for toxicological studies, pharmacokinetic analysis, and understanding its mechanism of action.

This document provides detailed protocols for the sample preparation of tissue for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the inherent instability of N-oxide metabolites, special consideration is given to sample handling and extraction conditions to ensure the integrity of the analyte.[1][2]

Quantitative Data Summary

The following table summarizes quantitative data from a validated LC-MS/MS method for the analysis of Usaramine and this compound in rat plasma. While this data is from plasma, it provides a useful reference for expected performance. Note: Method validation, including the determination of recovery and matrix effects, must be performed for each specific tissue matrix.

AnalyteMatrixRecovery (%)Matrix Effect (%)
UsaramineRat Plasma87.2 - 90.296.1 - 98.7
This compoundRat Plasma87.9 - 94.495.2 - 98.1

Experimental Protocols

General Considerations for Sample Handling

Due to the potential instability of N-oxide metabolites, the following precautions are critical to prevent the degradation of this compound back to its parent alkaloid:

  • pH Control: Maintain neutral or near-neutral pH conditions throughout the sample preparation process.[1]

  • Temperature: Avoid exposing samples to high temperatures. All procedures should be carried out on ice or at reduced temperatures where possible.[1][3]

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification.

Tissue Homogenization

This protocol describes the general procedure for homogenizing tissue samples to prepare them for extraction.

Materials:

  • Tissue sample (e.g., liver, kidney), frozen

  • Homogenization Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[3]

  • Bead beater homogenizer with ceramic beads or Rotor-stator homogenizer

  • Centrifuge tubes

  • Ice

Procedure:

  • Weigh the frozen tissue sample (e.g., 100 mg).

  • Place the weighed tissue into a pre-chilled tube containing ceramic beads.

  • Add a 9-fold volume of ice-cold homogenization buffer (e.g., 900 µL for 100 mg of tissue).[3]

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s) or a rotor-stator homogenizer until no visible tissue clumps remain. Keep the sample on ice between cycles to prevent heating.[4]

  • Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.[3]

  • Carefully collect the supernatant (tissue homogenate) for the extraction procedure.

Analyte Extraction from Tissue Homogenate

Three common extraction methods are presented below. The choice of method will depend on the required level of cleanliness, desired recovery, and the specific tissue matrix. Method development and validation are essential to determine the optimal procedure.

Protocol 3A: Protein Precipitation (PPT)

This is a rapid and simple method suitable for initial screening.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) working solution

  • Acetonitrile (B52724) (ACN), ice-cold

  • Centrifuge

Procedure:

  • To a clean centrifuge tube, add 100 µL of the tissue homogenate.

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of homogenate to solvent is common).[5]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 3B: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) working solution

  • Ammonium (B1175870) carbonate buffer (0.5 M, pH 9-10)

  • Extraction solvent (e.g., Ethyl Acetate or a mixture like Chlorobutane:MTBE)[1][5]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a clean glass tube, add 200 µL of the tissue homogenate.

  • Add the internal standard solution.

  • Add 200 µL of ammonium carbonate buffer to basify the sample.

  • Add 1 mL of the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3C: Solid-Phase Extraction (SPE)

SPE offers the most thorough cleanup and can be used to concentrate the analyte. A strong cation exchange (SCX) mechanism is often effective for pyrrolizidine alkaloids.[6][7]

Materials:

  • Tissue homogenate

  • Internal Standard (IS) working solution

  • 0.5% Formic acid in water

  • Methanol (B129727)

  • 5% Ammonium hydroxide (B78521) in methanol (freshly prepared)

  • SPE Cartridge (e.g., Strong Cation Exchange)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of tissue homogenate, add the internal standard and 800 µL of 0.5% formic acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of 0.5% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/minute).

  • Washing: Wash the cartridge with 1 mL of 0.5% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of freshly prepared 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Sample Preparation from Tissue

Usaramine_N_oxide_Tissue_Preparation cluster_extraction Extraction Options start Start: Frozen Tissue Sample weigh Weigh Tissue start->weigh end_node Final Extract for LC-MS/MS Analysis homogenize Homogenize in Buffer (on ice) weigh->homogenize centrifuge1 Centrifuge to Pellet Debris homogenize->centrifuge1 supernatant Collect Supernatant (Tissue Homogenate) centrifuge1->supernatant ppt A: Protein Precipitation (add ACN, vortex, centrifuge) supernatant->ppt lle B: Liquid-Liquid Extraction (add buffer & solvent, vortex, centrifuge) supernatant->lle spe C: Solid-Phase Extraction (load, wash, elute) supernatant->spe collect_supernatant2 Collect Supernatant ppt->collect_supernatant2 evaporate Evaporate Solvent lle->evaporate spe->evaporate collect_supernatant2->end_node direct injection collect_supernatant2->evaporate optional reconstitute Reconstitute evaporate->reconstitute reconstitute->end_node

Caption: Workflow for this compound extraction from tissue.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Usaramine N-oxide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Usaramine N-oxide, ensuring its stability in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on maintaining the integrity of this compound solutions, troubleshooting common stability issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), in aqueous solutions is influenced by several factors:

  • pH: The pH of the solution is a critical factor. N-oxides are generally more stable in neutral or slightly acidic conditions.[1][2] Extreme pH values, both acidic and basic, can catalyze hydrolysis of the ester groups present in the this compound structure.[3][4]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5] It is crucial to protect solutions from light to prevent the formation of degradation products.

  • Presence of Reducing Agents: this compound can be reduced back to its parent tertiary amine, Usaramine.[4][6][7] This reduction can be facilitated by biological systems (e.g., intestinal microbiota, liver enzymes) and potentially by chemical reducing agents in the solution.[6][7]

  • Dissolved Oxygen and Metal Ions: The presence of dissolved oxygen and certain metal ions can catalyze oxidative degradation of the molecule.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the structure of this compound and the general chemistry of pyrrolizidine alkaloids, the main degradation pathways are likely:

  • Reduction to the parent amine: The N-oxide functional group can be reduced to the corresponding tertiary amine, Usaramine.[4][6][7]

  • Hydrolysis of the ester linkages: The macrocyclic diester structure of this compound contains ester bonds that are susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the macrocycle.[3][4]

This compound This compound Usaramine Usaramine This compound->Usaramine Reduction Hydrolyzed this compound Hydrolyzed this compound This compound->Hydrolyzed this compound Hydrolysis (Acid/Base)

Potential degradation pathways of this compound.

Q3: What are the signs of this compound degradation in my solution?

A3: Degradation of this compound may not always be visually apparent. However, you might observe:

  • Changes in pH: A significant shift in the pH of an unbuffered solution can indicate chemical changes.

  • Precipitate Formation: The degradation products may have different solubility profiles, leading to the formation of a precipitate.

  • Discoloration: A change in the color of the solution could indicate the formation of chromophoric degradation products.

  • Inconsistent Experimental Results: The most reliable indicator of degradation is often a loss of biological activity or inconsistent data in your assays.

To confirm degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential to separate and identify the parent compound and any degradation products.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.

start Inconsistent Experimental Results Observed check_prep Review Solution Preparation Protocol start->check_prep improper_prep Improper pH, Solvent, or Handling? check_prep->improper_prep check_storage Examine Storage Conditions improper_storage Exposure to Light, High Temp, or Air? check_storage->improper_storage improper_prep->check_storage No revise_prep Revise Protocol: Use Buffered, Deoxygenated Solvent, Prepare Fresh improper_prep->revise_prep Yes revise_storage Optimize Storage: Use Amber Vials, Store at -20°C or -80°C, Use Inert Gas improper_storage->revise_storage Yes analytical_verify Perform Analytical Verification (LC-MS) improper_storage->analytical_verify No revise_prep->analytical_verify revise_storage->analytical_verify degradation_confirmed Degradation Confirmed? analytical_verify->degradation_confirmed fresh_solution Prepare Fresh Solution Using Optimized Protocol degradation_confirmed->fresh_solution Yes continue_exp Continue Experiment degradation_confirmed->continue_exp No fresh_solution->continue_exp end Problem Resolved continue_exp->end

Troubleshooting workflow for this compound solution stability.

Quantitative Stability Data

While comprehensive stability data in various aqueous buffers is limited, a study on the stability of this compound in rat plasma provides valuable insights. The results indicated that this compound is stable under the following conditions.[9][10]

ConditionDurationStability Assessment (Accuracy Bias)
Room Temperature8 hoursWithin ±15.0%
Freeze-Thaw Cycles3 cyclesWithin ±15.0%
Long-term Storage at -60°C2 weeksWithin ±15.0%

Data from a study on this compound stability in rat plasma.[9][10]

Experimental Protocols

Protocol for Preparing and Storing Stable Aqueous Solutions of this compound

This protocol is a general guideline and may require optimization for your specific experimental needs.

Materials:

  • This compound (solid)

  • High-purity, deoxygenated water (e.g., HPLC-grade, sparged with nitrogen or argon for 20-30 minutes)

  • Appropriate buffer salts (e.g., phosphate (B84403) or acetate, to maintain a pH between 5.0 and 7.0)

  • Calibrated pH meter

  • Amber glass vials with airtight caps

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solvent Preparation: Use freshly deoxygenated, high-purity water. If a buffered solution is required, prepare the buffer and adjust the pH to the desired value (ideally between 5.0 and 7.0).

  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry container.

  • Dissolution: Add the prepared solvent/buffer to the solid this compound. Vortex or sonicate briefly until fully dissolved. Avoid excessive heating.

  • Inert Atmosphere: For long-term storage, gently flush the headspace of the vial with an inert gas (nitrogen or argon) before sealing to minimize oxidation.

  • Storage:

    • Short-term (up to 1 week): Store at 2-8°C in a tightly sealed amber vial.

    • Long-term: Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Assessing the Stability of this compound in an Aqueous Solution

This protocol outlines a general procedure to determine the stability of this compound under specific experimental conditions (e.g., different pH, temperature, and light exposure).

cluster_prep Solution Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound solution in desired aqueous buffer aliquot Aliquot into multiple amber vials for each storage condition prep->aliquot storage_conditions Store aliquots under different conditions (e.g., 4°C, 25°C, 40°C, with/without light) aliquot->storage_conditions sampling Withdraw samples at pre-defined time points (e.g., 0, 2, 4, 8, 24, 48 hours) storage_conditions->sampling lcms Analyze samples by a validated LC-MS method to quantify remaining This compound sampling->lcms plot Plot concentration vs. time to determine degradation kinetics lcms->plot

Experimental workflow for a this compound stability study.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the desired aqueous buffer as described in the previous protocol.

  • Aliquot: Distribute the stock solution into several amber vials for each condition to be tested.

  • Storage: Place the vials under the desired storage conditions (e.g., different temperatures, light/dark).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition for analysis.

  • Analysis: Analyze the samples immediately using a validated stability-indicating LC-MS method to quantify the concentration of this compound. The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and calculate the half-life of the compound under those conditions.

References

Technical Support Center: Purification of Usaramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Usaramine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a pyrrolizidine (B1209537) alkaloid N-oxide, a class of naturally occurring compounds found in various plant species, notably of the Crotalaria genus.[1][2] Its purification is challenging due to its high polarity, which can lead to strong interactions with stationary phases like silica (B1680970) gel, and its potential for degradation under certain conditions.[3][4] Co-elution with structurally similar impurities, such as the parent alkaloid Usaramine, is a common issue.

Q2: What are the common impurities found in a crude this compound sample?

A2: Common impurities in a crude sample of this compound may include:

  • Unreacted Usaramine: The starting material for the N-oxidation reaction.

  • Byproducts of Oxidation: Depending on the oxidant used, various side products can be formed.

  • Degradation Products: this compound can be susceptible to degradation, especially at elevated temperatures and non-neutral pH.[5][6]

  • Other Pyrrolizidine Alkaloids: If isolated from a natural source, other alkaloids from the plant matrix may be present.[1][2]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The purity of this compound fractions should be monitored using techniques appropriate for polar, non-volatile compounds. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly effective method for both qualitative and quantitative analysis.[7][8] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of column fractions.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.[2]

Q4: What are the optimal storage conditions for purified this compound?

A4: this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, temperatures of -20°C are recommended.[10] It is advisable to store the compound as a solid to minimize solvent-mediated degradation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Recovery from Silica Gel Column Irreversible Adsorption: The polar N-oxide group can bind very strongly to the acidic silanol (B1196071) groups on the silica surface.- Deactivate Silica Gel: Pre-treat the silica gel with a solution of triethylamine (B128534) (1-2%) in the initial mobile phase to neutralize acidic sites.- Use an Alternative Stationary Phase: Consider using neutral alumina (B75360) or a C18 reversed-phase silica gel for chromatography.- Optimize Solvent System: Employ a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane, to effectively elute the compound.[4]
Co-elution of this compound and Usaramine Similar Polarity: The parent amine, Usaramine, may have a polarity close to that of the N-oxide, making separation difficult.- Fine-tune the Solvent Gradient: Use a shallow gradient of the polar modifier (e.g., methanol) to improve resolution.- Employ a Different Chromatographic Mode: Reversed-phase HPLC can often provide better separation for compounds with small differences in polarity. An acidic mobile phase modifier like formic acid can improve peak shape.[7]
Product Degradation During Purification Temperature Sensitivity: Pyrrolizidine alkaloid N-oxides can degrade at elevated temperatures.[3]pH Instability: The compound may be unstable in strongly acidic or basic conditions.[5][6]- Avoid High Temperatures: Perform all purification steps at room temperature or below. Avoid prolonged heating during solvent evaporation.- Maintain Neutral pH: Ensure that the pH of all solutions is kept as close to neutral as possible. If an acidic or basic modifier is necessary for chromatography, it should be removed promptly after purification.
Difficulty in Removing Solvent from Purified Fractions High Boiling Point of Solvents: Solvents like methanol or water used for elution can be difficult to remove completely.Hygroscopic Nature: N-oxides can readily absorb moisture from the atmosphere.[11]- Use a High-Vacuum Pump: Employ a high-vacuum pump in conjunction with a rotary evaporator to remove high-boiling point solvents.- Lyophilization (Freeze-Drying): If the compound is in an aqueous solution, lyophilization is an effective method for solvent removal without heating.- Dry Under Inert Atmosphere: After solvent removal, dry the solid product under a stream of dry nitrogen or in a vacuum desiccator.
Inconsistent Retention Times in HPLC Analysis Interaction with Metal Surfaces: The N-oxide functionality can chelate with metal ions in the HPLC system, leading to peak tailing and variable retention.- Use Metal-Free or PEEK Tubing and Fittings: Where possible, replace stainless steel components in the flow path.- Add a Chelating Agent to the Mobile Phase: A small amount of a weak chelating agent, such as medronic acid, can be added to the mobile phase to passivate metal surfaces.

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture or plant extract using flash chromatography.

Materials:

  • Crude this compound sample

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the top of the column.

  • Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 0% to 20% methanol in DCM. The exact gradient should be optimized based on TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Monitoring: Monitor the separation by TLC. Spot a small aliquot of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., DCM:MeOH 9:1). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure this compound and concentrate them under reduced pressure using a rotary evaporator.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This analytical method can be adapted for semi-preparative or preparative purification.

Instrumentation:

  • HPLC system with a preparative or semi-preparative pump and column

  • UV detector

  • Fraction collector

Chromatographic Conditions (based on analytical method[7]):

  • Column: C18 stationary phase

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B. For preparative scale, a shallower gradient will likely be needed for better resolution.

  • Flow Rate: To be determined based on the column dimensions.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: To be optimized based on the column loading capacity.

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the equilibrated column and run the gradient method.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

Visualizations

experimental_workflow cluster_extraction Extraction (from Plant Material) cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment plant_material Plant Material (e.g., Crotalaria retusa) extraction Extraction with Methanol/Ethanol plant_material->extraction acidification Acidification (e.g., with HCl) extraction->acidification defatting Defatting with Non-polar Solvent acidification->defatting basification Basification defatting->basification liquid_extraction Liquid-Liquid Extraction basification->liquid_extraction crude_extract Crude Alkaloid Extract liquid_extraction->crude_extract crude_input Crude Material crude_extract->crude_input usaramine Usaramine oxidation Oxidation (e.g., with m-CPBA) usaramine->oxidation crude_product Crude this compound oxidation->crude_product crude_product->crude_input column_chrom Column Chromatography (Silica or Alumina) crude_input->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis tlc_analysis->column_chrom Optimize Gradient pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal recrystallization Recrystallization (Optional) solvent_removal->recrystallization pure_product Pure this compound recrystallization->pure_product hplc_ms HPLC-MS pure_product->hplc_ms nmr NMR pure_product->nmr

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_recovery_solutions Low Recovery Solutions cluster_purity_solutions Purity Solutions cluster_degradation_solutions Degradation Solutions start Purification Attempt check_recovery Low or No Recovery? start->check_recovery check_purity Co-elution of Impurities? check_recovery->check_purity No deactivate_silica Deactivate Silica with TEA check_recovery->deactivate_silica Yes change_stationary_phase Use Alumina or C18 check_recovery->change_stationary_phase Yes increase_polarity Increase Solvent Polarity check_recovery->increase_polarity Yes check_degradation Evidence of Degradation? check_purity->check_degradation No shallow_gradient Use a Shallower Gradient check_purity->shallow_gradient Yes rp_hplc Switch to Reversed-Phase HPLC check_purity->rp_hplc Yes success Successful Purification check_degradation->success No low_temp Work at Lower Temperatures check_degradation->low_temp Yes neutral_ph Maintain Neutral pH check_degradation->neutral_ph Yes deactivate_silica->start change_stationary_phase->start increase_polarity->start shallow_gradient->start rp_hplc->start low_temp->start neutral_ph->start

References

Technical Support Center: Optimization of Chromatographic Separation for Usaramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of chromatographic separation for Usaramine N-oxide. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

A1: The primary challenges in analyzing this compound include its potential for co-elution with its parent alkaloid, Usaramine, and other isomeric pyrrolizidine (B1209537) alkaloid N-oxides (PANOs) that may be present in the sample.[1][2] Due to their structural similarities, achieving baseline separation can be difficult. Additionally, as an N-oxide, this compound can be prone to degradation under certain analytical conditions, leading to inaccurate quantification.[3] Matrix effects from complex samples like plasma or plant extracts can also interfere with ionization and affect accuracy.[4][5]

Q2: What type of analytical column is most suitable for this compound separation?

A2: Reversed-phase columns, particularly C18 columns, are widely used and have proven effective for the separation of this compound and other pyrrolizidine alkaloids.[5][6] For instance, a Waters ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) has been successfully used.[5] However, for complex separations involving multiple isomers, exploring other column chemistries such as phenyl-based columns or employing Hydrophilic Interaction Liquid Chromatography (HILIC) might offer alternative selectivity.[7]

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape, such as tailing or broadening, can be addressed by optimizing the mobile phase composition. The addition of a small amount of an acid, like formic acid (typically 0.1%), to the mobile phase helps to protonate the analyte and minimize interactions with residual silanols on the column, leading to sharper, more symmetrical peaks.[5] Maintaining a consistent and appropriate pH is crucial. Adjusting the gradient slope and flow rate can also impact peak shape.

Q4: What are the typical mass spectrometry (MS) settings for the detection of this compound?

A4: this compound is typically analyzed using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode.[5] The detection is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. A common transition for this compound is m/z 368.1→120.0.[5]

Q5: How can I minimize carryover when analyzing this compound?

A5: Carryover can be a significant issue in sensitive UPLC-MS/MS analyses. To mitigate this, optimizing the autosampler wash procedure is essential. Using a strong wash solvent that can effectively solubilize this compound is recommended. Additionally, modifying the initial gradient conditions, for example, by holding at a low percentage of the organic phase for a short period, can help to wash the analyte from the injection system and the head of the column more effectively.[5]

Q6: Is this compound stable during sample storage and analysis?

A6: Pyrrolizidine alkaloid N-oxides are generally stable under appropriate storage conditions. For long-term storage, samples should be kept at -60°C or lower.[5] They have been shown to be stable for at least 8 hours at room temperature and can withstand multiple freeze-thaw cycles.[5] However, N-oxides can be susceptible to reduction back to the parent amine, especially under harsh pH or temperature conditions.[3] It is advisable to prepare fresh working solutions and to keep samples in the autosampler at a low temperature (e.g., 4°C).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Suboptimal mobile phase pH.2. Secondary interactions with the stationary phase.3. Column overload.4. Column degradation.1. Add a modifier like 0.1% formic acid to the mobile phase to ensure consistent protonation of the analyte.[5]2. Consider a different column chemistry if tailing persists.3. Reduce the injection volume or dilute the sample.4. Replace the column if it has been used extensively or under harsh conditions.
Co-elution with Isomers or Parent Compound 1. Insufficient chromatographic resolution.2. Inappropriate mobile phase composition or gradient.1. Optimize the gradient elution program by using a shallower gradient.[4]2. Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile).[4]3. Evaluate alternative column selectivities (e.g., phenyl-hexyl).4. Adjusting the mobile phase pH (acidic vs. alkaline) can significantly alter selectivity for PA isomers.[2]
Low Signal Intensity or Poor Sensitivity 1. Matrix effects (ion suppression).2. Suboptimal MS parameters.3. Analyte degradation.1. Improve sample clean-up using solid-phase extraction (SPE).[8]2. Use a matrix-matched calibration curve for quantification.[8]3. Optimize ESI source parameters (e.g., spray voltage, source temperature) and MRM transitions.[5]4. Ensure proper sample handling and storage to prevent degradation.[5]
High Background or Baseline Noise 1. Contaminated mobile phase or LC system.2. Matrix interferences.1. Use high-purity solvents and freshly prepared mobile phases.2. Flush the LC system thoroughly.3. Employ a more effective sample preparation method to remove interfering matrix components.[8]
Carryover in Blank Injections 1. Inadequate autosampler needle wash.2. Adsorption of the analyte to system components.1. Use a strong, effective wash solvent in the autosampler.2. Increase the volume and/or number of needle washes.3. Modify the initial gradient conditions to include a wash step at a low organic phase concentration.[5]

Experimental Protocols

Sample Preparation from Rat Plasma[5]
  • Aliquoting: Take a 10 µL aliquot of the plasma sample.

  • Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL of Senecionine in methanol/water, 1/1, v/v) and mix for 1 minute.

  • Protein Precipitation: Add 90 µL of acetonitrile/methanol (1/1, v/v) for protein precipitation.

  • Vortexing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge the mixture for 5 minutes at 4,000 rpm.

  • Supernatant Transfer: Transfer a 40 µL aliquot of the supernatant to a new plate.

  • Injection: Inject 1 µL of the supernatant into the LC-MS/MS system.

Sample Preparation from Plant Material (General Protocol)[8][9]
  • Homogenization: Homogenize the dried and ground plant material (e.g., 1.0 g).

  • Extraction: Extract the sample with an acidic aqueous solution (e.g., 10 mL of 0.1% formic acid in water) by shaking or sonication.

  • Centrifugation: Centrifuge the extract to separate the solid material.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a strong cation exchange (SCX) SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water and methanol to remove interferences.

    • Elute the analytes with a basic methanolic solution (e.g., 5% ammonia (B1221849) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for this compound Analysis [5]

ParameterValue
LC System Waters UPLC
Column ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Column Temperature 45°C
Mobile Phase A 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water
Mobile Phase B 0.1% formic acid in acetonitrile/methanol (9/1, v/v)
Flow Rate 0.5 mL/min
Injection Volume 1 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition m/z 368.1 → 120.0
Collision Energy 42 eV

Table 2: Gradient Elution Program [5]

Time (min)% Mobile Phase B
0 - 0.210
0.2 - 1.010 → 60
1.0 - 1.160 → 95
1.1 - 1.595
1.5 - 2.010 (Re-equilibration)

Table 3: Stability of this compound in Rat Plasma [5]

ConditionStability
Room TemperatureStable for 8 hours
Freeze-Thaw CyclesStable after three cycles
Long-Term StorageStable at < -60°C for 2 weeks

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Plant Extract Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup SPE Clean-up (for plant extracts) Extraction->Cleanup if required FinalSample Final Sample for Injection Extraction->FinalSample for plasma Cleanup->FinalSample LC UPLC Separation (C18 Column) FinalSample->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Figure 1: General experimental workflow for the analysis of this compound.

troubleshooting_logic Problem Chromatographic Problem (e.g., Poor Peak Shape, Co-elution) CheckSystem Verify System Suitability (Pressure, Baseline) Problem->CheckSystem CheckMethod Review Method Parameters CheckSystem->CheckMethod System OK OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Modifier) CheckMethod->OptimizeMobilePhase OptimizeGradient Optimize Gradient Profile CheckMethod->OptimizeGradient CheckColumn Evaluate Column Performance CheckMethod->CheckColumn CheckSamplePrep Review Sample Preparation CheckMethod->CheckSamplePrep Resolved Problem Resolved OptimizeMobilePhase->Resolved OptimizeGradient->Resolved ReplaceColumn Replace Column CheckColumn->ReplaceColumn Degraded ReplaceColumn->Resolved ImproveCleanup Improve Sample Clean-up CheckSamplePrep->ImproveCleanup ImproveCleanup->Resolved

References

How to prevent the degradation of Usaramine N-oxide during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Usaramine N-oxide during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term stability, solid this compound should be stored desiccated at -20°C.[1][2][3] It is supplied as an off-white powder.[1]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions can be prepared in solvents such as chloroform, hot methanol (B129727), or water.[1] To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath are recommended.[1] While it is best to prepare and use solutions on the same day, stock solutions can be stored at or below -20°C for several months.[1] Ensure the solution is in a tightly sealed vial to prevent solvent evaporation and contamination. Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to avoid condensation.[1]

Q3: What are the primary degradation pathways for this compound?

The most well-documented degradation pathway for pyrrolizidine (B1209537) alkaloid N-oxides, including this compound, is the reduction to the corresponding tertiary amine (in this case, Usaramine).[4] This conversion can be mediated by biological systems, such as gut microbiota and hepatic enzymes, and is a critical step in the bioactivation that leads to toxicity.[4] Chemically, N-oxides can also be susceptible to reduction. Other potential, though less documented, degradation pathways under abiotic stress conditions may include hydrolysis of the ester linkages within the macrocyclic structure.

Q4: My experimental results are inconsistent. Could this compound degradation be the cause?

Yes, inconsistent results can be a sign of compound degradation, leading to a lower effective concentration of the active molecule. It is crucial to verify the integrity of your stock and working solutions. If degradation is suspected, it is recommended to prepare fresh solutions from the solid compound and reassess your storage and handling procedures.

Q5: I observe a color change or precipitation in my this compound solution. What should I do?

A change in color (e.g., yellowing) or the formation of a precipitate can indicate chemical degradation or a shift in solubility. Immediately check the pH of the solution, as this can influence stability. While filtering the solution through a 0.22 µm filter might seem like a solution for immediate use, preparing a fresh solution is the most reliable course of action to ensure accurate experimental outcomes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced Potency/Activity Degradation of this compound, likely through reduction to the less active or inactive parent amine.1. Confirm Concentration: Use an analytical method like LC-MS to verify the concentration of this compound in your solution. 2. Prepare Fresh Solution: If the concentration is lower than expected, discard the old solution and prepare a new one from solid material. 3. Review Storage: Ensure stock solutions are stored at -20°C in tightly sealed vials.
Solution Discoloration Oxidation or formation of degradation products.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to minimize photodegradation. 2. Use Deoxygenated Solvents: For sensitive experiments, prepare solutions with high-purity, deoxygenated solvents.
Precipitate Formation Change in solubility due to pH shift or formation of insoluble degradation products.1. Check pH: Measure the pH of the solution. Pyrrolizidine alkaloid N-oxides are generally more stable in slightly acidic to neutral pH. 2. Re-evaluate Solvent: Ensure the chosen solvent and concentration are appropriate for your experimental conditions and storage duration. 3. Prepare Fresh: It is highly recommended to prepare a fresh solution.
Variability Between Aliquots Incomplete dissolution or degradation after freeze-thaw cycles.1. Ensure Complete Dissolution: Before preparing aliquots, ensure the solid is fully dissolved using warming and sonication if necessary.[1] 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. Studies have shown stability through at least three freeze-thaw cycles in a plasma matrix.[5]

Quantitative Stability Data

The stability of this compound has been assessed in rat plasma, providing insights into its behavior in a biological matrix under various short-term storage and handling conditions.

Condition Matrix Duration Stability Outcome
Room TemperatureRat Plasma8 hoursStable
Freeze-Thaw CyclesRat Plasma3 cyclesStable
Long-term StorageRat Plasma2 weeksStable at < -60°C
(Data sourced from a study on the quantification of Usaramine and its N-oxide metabolite in rat plasma)[5]

Experimental Protocols

To ensure the stability of this compound for your experiments, it is crucial to handle and prepare it correctly. Furthermore, to investigate potential degradation and establish a stability-indicating assay, a forced degradation study can be performed.

Protocol 1: Preparation and Handling of this compound Solutions
  • Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least one hour to prevent moisture condensation.

  • Weighing: Weigh the desired amount of the compound rapidly in a controlled environment to minimize exposure to atmospheric moisture.

  • Dissolution: Add the appropriate high-purity solvent (e.g., methanol, water). To aid dissolution, the solution can be warmed to 37°C and gently sonicated.[1]

  • pH Adjustment (for aqueous solutions): If the experimental design allows, consider using a buffer to maintain a slightly acidic to neutral pH (pH 5-7), as extreme pH values can promote hydrolysis of the ester groups.

  • Storage of Solutions: Store stock solutions in tightly sealed, amber glass vials at -20°C. For working solutions, it is recommended to prepare them fresh daily.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a methanol/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 60-80°C) for a specified period.

    • Photodegradation: Expose the solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating method, such as LC-MS/MS. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. The primary expected degradation product is Usaramine (the parent amine).

Protocol 3: Stability-Indicating LC-MS/MS Method

This is a general framework for an analytical method to separate and quantify this compound from its potential degradation products.

  • Chromatographic System: A UPLC or HPLC system coupled with a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 µm) is a good starting point.[5][6]

  • Mobile Phase: A gradient elution using:

  • Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for this compound: To be determined by direct infusion of a standard solution.

    • MRM Transition for Usaramine (potential degradant): m/z 352.1 → 120.0 (as a reference).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity to ensure it can accurately measure this compound in the presence of its degradation products.

Visualizations

G Troubleshooting Logic for this compound Degradation A Inconsistent Experimental Results (e.g., low activity) B Is the solution freshly prepared? A->B C Prepare a fresh solution from solid stock. B->C No D Was the solid stored at -20°C, desiccated? B->D Yes E Review solid storage conditions. D->E No F Analyze solution by LC-MS to confirm concentration. D->F Yes G Is concentration correct? F->G H Problem is likely not compound stability. G->H Yes I Degradation confirmed. Review solution preparation and storage protocols. G->I No G Potential Degradation Pathways of this compound cluster_stress Stress Conditions Reducing_Agents Reducing Agents (Biological/Chemical) UNO This compound Reducing_Agents->UNO Acid_Base Acid/Base (Hydrolysis) Acid_Base->UNO Light_Heat Light/Heat Light_Heat->UNO USM Usaramine (Parent Amine) UNO->USM Reduction (Primary Pathway) Hydrolysis_Products Hydrolysis Products (e.g., cleaved ester) UNO->Hydrolysis_Products Hydrolysis (Potential Pathway) Other_Degradants Other Degradants UNO->Other_Degradants Other Reactions (Potential Pathways) G Forced Degradation Experimental Workflow A Prepare this compound Solution B Divide into Aliquots for Stress Testing A->B C Control (Unstressed) B->C D Acid Hydrolysis B->D E Base Hydrolysis B->E F Oxidation (H₂O₂) B->F G Thermal Stress B->G H Photostability B->H I Analyze All Samples by Stability-Indicating LC-MS/MS C->I D->I E->I F->I G->I H->I J Identify and Quantify Degradation Products I->J K Establish Degradation Profile and Pathways J->K

References

Overcoming matrix effects in LC-MS/MS analysis of Usaramine N-oxide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Usaramine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In complex matrices like plasma, urine, or plant extracts, endogenous components like salts, lipids, and proteins can all contribute to these effects.[4]

Q2: My this compound signal is low and inconsistent. Could this be due to matrix effects?

A: Yes, low and inconsistent signal intensity is a classic symptom of matrix effects, specifically ion suppression.[5][6] This occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.[3] Other indicators of matrix effects include poor accuracy and precision in your quality control (QC) samples, shifts in retention time, and peak shape distortion.[4][5]

Q3: How can I assess the extent of matrix effects in my this compound assay?

A: A common method to evaluate matrix effects is to compare the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.[7] The matrix effect is calculated as the ratio of these two peak areas. A ratio significantly different from 100% indicates the presence of matrix effects.[7] For a robust validation, it is recommended to test this across multiple sources of the biological matrix.[7]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A: The choice of sample preparation is critical. While a simple protein precipitation with acetonitrile/methanol has been shown to be effective for rat plasma with negligible matrix effects observed for this compound, more complex matrices may require more rigorous cleanup.[7] Techniques to consider include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Cation-exchange cartridges are often used for the purification of pyrrolizidine (B1209537) alkaloids.[6][8]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving many matrix interferences behind.[4]

  • Dilution: A straightforward approach is to dilute the sample, which can reduce the concentration of interfering compounds.[9][10] However, this may compromise the sensitivity of the assay if the initial concentration of this compound is low.[9]

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A: Absolutely. Optimizing the chromatographic separation is a key strategy. The goal is to chromatographically separate this compound from co-eluting matrix components.[9] This can be achieved by:

  • Gradient Elution: A well-designed gradient elution can effectively separate the analyte of interest from matrix interferences.[7][11]

  • Column Chemistry: Using a different column chemistry, such as HILIC in addition to reversed-phase, can provide different selectivity and resolve co-eluting peaks.[12]

  • Divert Valve: Employing a divert valve to direct the early and late eluting parts of the chromatogram (which often contain high concentrations of salts and other interferences) to waste instead of the mass spectrometer can significantly reduce source contamination and matrix effects.[10]

Troubleshooting Guide

Issue: Low or No Detection of this compound

This troubleshooting guide will help you diagnose and resolve issues related to the poor detection of this compound.

cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Recommended Solutions Symptom Low or inconsistent signal for this compound Cause1 Analyte Degradation Symptom->Cause1 Is the analyte stable? Cause2 Matrix Effects (Ion Suppression) Symptom->Cause2 Is the matrix complex? Cause3 Suboptimal LC-MS/MS Parameters Symptom->Cause3 Are the instrument settings optimized? Solution1a Check sample stability. Store at -80°C. [18] Cause1->Solution1a Solution1b Protect from light. Use amber vials. [18] Cause1->Solution1b Solution2a Improve sample cleanup (e.g., use SPE). [2, 15] Cause2->Solution2a Solution2b Optimize chromatography to separate from interferences. [4] Cause2->Solution2b Solution2c Dilute the sample. [4, 5] Cause2->Solution2c Solution3a Optimize ionization source parameters. [5] Cause3->Solution3a Solution3b Verify MS/MS transitions and collision energies. [13] Cause3->Solution3b

Caption: Troubleshooting flowchart for low this compound analytical signals.

Experimental Protocols

Protocol 1: Sample Preparation of Rat Plasma for this compound Analysis

This protocol is based on a validated method demonstrating minimal matrix effects in rat plasma.[7]

  • Aliquoting: In a 96-well microplate, aliquot 10 µL of the rat plasma sample.

  • Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL of Senecionine) to each sample and mix for 1 minute.

  • Protein Precipitation: Add 90 µL of an acetonitrile/methanol (1:1, v/v) solution to each well for protein precipitation.

  • Vortexing: Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate for 5 minutes at 4,000 rpm to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 40 µL of the supernatant to a 384-well conical-bottom plate.

  • Injection: Inject 1 µL of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Pyrrolizidine Alkaloids from Complex Matrices

This is a general protocol that can be adapted for the extraction of this compound from various complex matrices, such as plant material or feed.[8]

  • Extraction: Extract the homogenized sample with an acidic solution (e.g., 0.05 M sulfuric acid).

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge by passing the appropriate solvents as per the manufacturer's instructions.

  • Sample Loading: Load the acidic extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent mixture to remove interfering compounds. A novel solvent mixture of ethyl acetate (B1210297), methanol, acetonitrile, ammonia (B1221849), and triethylamine (B128534) has been shown to be effective.[8]

  • Elution: Elute the this compound from the cartridge using an appropriate elution solvent (e.g., 3% ammonia in methanol).[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., a mixture of water and methanol) for LC-MS/MS analysis.[8]

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis
ParameterSetting
LC Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[7][11]
Mobile Phase A 0.1% formic acid with 5 mM ammonium (B1175870) acetate in water[7][11]
Mobile Phase B 0.1% formic acid in acetonitrile/methanol (9:1, v/v)[7][11]
Flow Rate 0.5 mL/min[7][11]
Column Temperature 45°C[11]
Injection Volume 1 µL[7][11]
Ionization Mode Positive Electrospray Ionization (ESI)[7][11]
Source Temperature 550°C[7][11]
MRM Transition m/z 368.1 → 120.0[11]
Collision Energy 42 eV[11]
Table 2: Matrix Effect and Recovery Data for this compound in Rat Plasma
AnalyteConcentration LevelMatrix Effect (%)[7]Recovery (%)
This compoundLow QC95.2 - 98.1Not explicitly stated, but method met validation criteria
High QC95.2 - 98.1Not explicitly stated, but method met validation criteria

Data from a validated method where matrix effects were considered negligible.[7]

Visualizations

cluster_workflow Experimental Workflow for this compound Quantification cluster_prep_options Options Start Sample Collection (e.g., Plasma, Plant Extract) Prep Sample Preparation Start->Prep PPT Protein Precipitation [1] Prep->PPT SPE Solid-Phase Extraction [2] Prep->SPE LLE Liquid-Liquid Extraction Prep->LLE Dilution Dilution [4, 5] Prep->Dilution LC_Separation LC Separation (e.g., Reversed-Phase) [1, 13] PPT->LC_Separation SPE->LC_Separation LLE->LC_Separation Dilution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) [13] LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification.

References

Troubleshooting low yield in Usaramine N-oxide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Usaramine N-oxide, particularly in addressing low reaction yields.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is showing a low yield of this compound. What are the potential causes and how can I address them?

Answer: Low yield in N-oxidation reactions can stem from several factors, ranging from incomplete reaction to product degradation. Below is a systematic guide to troubleshoot this issue.

A common method for the N-oxidation of tertiary amines like Usaramine is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The following table outlines potential causes for low yield and suggests corrective actions.

Table 1: Troubleshooting Low Yield in this compound Synthesis

Potential Cause Troubleshooting Suggestion
Incomplete Oxidation Extend the reaction time and continue to monitor using Thin Layer Chromatography (TLC).[1][2] Ensure the appropriate molar ratio of the oxidizing agent is used (typically 1.1 to 1.5 equivalents).[3][4] If using a weaker oxidant like hydrogen peroxide, consider a more potent system, such as H₂O₂ with trifluoroacetic anhydride, especially for less reactive substrates.[3]
Degradation of N-oxide Avoid excessive heating, as N-oxides can be sensitive to high temperatures.[1][5] Ensure the work-up procedure is not overly harsh; for instance, avoid strong acids or bases if the product's stability under these conditions is unknown.[3]
Over-oxidation Reduce the molar equivalents of the oxidizing agent.[3] Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[3] Performing the reaction at a lower temperature, such as 0 °C, can increase selectivity for N-oxidation.[3][4]
Side Reactions The formation of byproducts can significantly lower the yield.[1] Purification techniques such as column chromatography are crucial to isolate the desired N-oxide from side products like meta-chlorobenzoic acid (if using m-CPBA).[3][4]
Inefficient Extraction This compound is expected to be more water-soluble than its parent alkaloid, Usaramine.[6][7] Ensure thorough extraction from the aqueous phase using a suitable organic solvent like dichloromethane (B109758).[1][4]
Purity of Starting Material Ensure the Usaramine starting material is of high purity, as impurities can lead to unwanted side reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A general and reliable method for the N-oxidation of a tertiary amine like Usaramine involves the use of m-CPBA. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q2: How can I monitor the progress of the N-oxidation reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] The N-oxide product is significantly more polar than the starting tertiary amine, which will result in a lower Rf value on the TLC plate.[4] The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progression of the reaction.

Q3: What are the best practices for purifying crude this compound?

Due to the increased polarity of the N-oxide, column chromatography on silica (B1680970) gel is an effective purification method.[3][4] A gradient elution system, starting with a less polar solvent system (e.g., ethyl acetate (B1210297)/hexane) and gradually increasing the polarity by introducing a more polar solvent like methanol (B129727) in dichloromethane, is typically effective.[4]

Q4: Can I use hydrogen peroxide as the oxidizing agent?

Yes, hydrogen peroxide can be used for N-oxidation. However, the reaction may require more forcing conditions, such as the addition of a catalyst or conversion to a stronger peracid in situ (e.g., with trifluoroacetic anhydride), and may sometimes lead to more side products compared to m-CPBA.[3][9]

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol is based on general procedures for the N-oxidation of tertiary amines and alkaloids.[2][3][4]

Materials and Reagents:

  • Usaramine

  • meta-Chloroperoxybenzoic acid (m-CPBA, purity 70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc), Hexane, Methanol (MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Usaramine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: To the cooled and stirring solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. The purity of the m-CPBA should be taken into account when calculating the required mass.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 2-4 hours). Monitor the reaction progress by TLC (e.g., using a mobile phase of 9:1 ethyl acetate/methanol).

  • Work-up: Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.[3][4] Neutralize the meta-chlorobenzoic acid byproduct by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.[2][3] Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[4]

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, starting with ethyl acetate/hexane and gradually increasing the proportion of methanol in dichloromethane (e.g., 0-10% methanol in DCM).[4]

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Usaramine in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba stir Stir and Monitor by TLC add_mcpba->stir quench Quench & Wash stir->quench extract Extract & Dry quench->extract concentrate Concentrate extract->concentrate purify Column Chromatography concentrate->purify end end purify->end Pure Usaramine N-oxide

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_low_yield cluster_analysis Initial Analysis cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation / Side Reactions cluster_purification Purification Issues start Low Yield of This compound check_tlc Analyze TLC Plate start->check_tlc incomplete_q Starting Material Present? check_tlc->incomplete_q action_incomplete Increase Reaction Time or Oxidant Amount incomplete_q->action_incomplete Yes degradation_q Multiple Spots or Streaking on TLC? incomplete_q->degradation_q No action_degradation Lower Temperature, Reduce Oxidant, Ensure Mild Work-up degradation_q->action_degradation Yes purification_q Difficulty in Isolation? degradation_q->purification_q No action_purification Optimize Chromatography, Check Extraction pH purification_q->action_purification Yes end end purification_q->end Re-evaluate Protocol

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Minimizing Analytical Variability in Usaramine N-oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Usaramine N-oxide. The following information is designed to help minimize analytical variability and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide. PAs are toxic compounds produced by various plants. The quantification of this compound, like other N-oxide metabolites, presents analytical challenges due to its potential instability. It can be prone to degradation back to its parent amine, Usaramine, under certain analytical and storage conditions, leading to inaccurate measurements.

Q2: What are the most common analytical techniques for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the sensitive and selective quantification of this compound in various biological matrices.[1][2][3] This technique offers high specificity and allows for the detection of low concentrations of the analyte.

Q3: What are the critical factors affecting the stability of this compound during analysis?

A3: Several factors can influence the stability of this compound:

  • Temperature: Elevated temperatures during sample collection, processing, and storage can accelerate the degradation of N-oxides.[4]

  • pH: The stability of N-oxides can be pH-dependent, with acidic conditions potentially promoting reduction to the parent amine.

  • Sample Matrix: The presence of endogenous reducing agents in biological matrices can contribute to the degradation of N-oxides.

  • Light Exposure: As with many organic molecules, prolonged exposure to light may lead to photodegradation.

Q4: What is "in-source fragmentation" and how can it affect this compound quantification?

A4: In-source fragmentation is a phenomenon where the analyte fragments within the ion source of the mass spectrometer before entering the mass analyzer.[5][6] For N-oxides, a characteristic in-source fragmentation is the loss of an oxygen atom ([M+H-16]+).[6][7] This can lead to an overestimation of the parent compound (Usaramine) and an underestimation of the N-oxide. Optimizing ion source parameters, such as temperature and voltages, is crucial to minimize this effect.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) and Inconsistent Retention Times

Symptoms:

  • The chromatographic peak for this compound is not symmetrical.

  • The time at which the peak elutes from the column varies between injections.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Column Contamination Flush the column with a strong solvent. If the issue persists, consider replacing the column.[8]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is optimal for the analyte and column chemistry. The use of buffers can help maintain a stable pH.[8]
Co-elution with Matrix Components Optimize the chromatographic gradient to achieve better separation of this compound from interfering compounds in the matrix.[9]
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[8]
Poor Column Installation Ensure the column is installed correctly in the instrument, as improper installation can lead to peak distortion.[10]
Issue 2: Low or Inconsistent Signal Intensity (Ion Suppression)

Symptoms:

  • The signal intensity for this compound is lower than expected or varies significantly between samples.

  • Poor accuracy and precision in quality control (QC) samples.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Matrix Effects The presence of co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound.[11][12] To mitigate this, improve sample cleanup using techniques like solid-phase extraction (SPE).[13] Using a matrix-matched calibration curve is also recommended.
Inefficient Sample Extraction Optimize the sample preparation and extraction procedure to ensure high and consistent recovery of the analyte. Test different extraction solvents and techniques.
In-source Fragmentation As discussed in the FAQs, in-source fragmentation can reduce the signal of the N-oxide. Optimize ion source parameters, particularly temperature and declustering potential, to minimize this effect.[5]
Suboptimal Ionization Source Parameters Systematically optimize all ion source parameters, including gas flows, temperature, and voltages, to maximize the signal for this compound.

Experimental Protocols

Protocol 1: Quantification of Usaramine and this compound in Rat Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of Usaramine (URM) and this compound (UNO) in rat plasma.[1][2]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of URM, UNO, and an appropriate internal standard (IS), such as Senecionine (SCN), in methanol (B129727) at a concentration of 2 mg/mL.[1]

  • Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions in methanol.

  • Prepare the IS working solution at a concentration of 100 ng/mL in methanol/water (1/1, v/v).[1]

2. Sample Preparation (Protein Precipitation):

  • To a 10 µL aliquot of plasma sample, add 10 µL of the IS working solution (100 ng/mL).[1]

  • Add 90 µL of acetonitrile/methanol (1/1, v/v) to precipitate proteins.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.[1]

  • Transfer a 40 µL aliquot of the supernatant for LC-MS/MS analysis.[1]

3. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC I-Class

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][2]

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water[1][2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)[1][2]

  • Flow Rate: 0.5 mL/min[1]

  • Gradient:

    • 0-0.2 min: 10% B

    • 0.2-1.0 min: 10% to 60% B

    • 1.0-1.1 min: 60% to 95% B

    • 1.1-1.5 min: Hold at 95% B

    • 1.5-2.0 min: Re-equilibrate at 10% B[1]

  • Injection Volume: 1 µL[1]

  • MS System: SCIEX Triple Quad™ 5500

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Source Temperature: 550°C[2]

  • MRM Transitions:

    • Usaramine: m/z 352.1 → 120.0[2]

    • This compound: m/z 368.1 → 120.0[2]

    • Senecionine (IS): m/z 336.1 → 120.1[2]

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification in Rat Plasma
ParameterResultReference
Linearity Range 1–2,000 ng/mL[1][2]
Correlation Coefficient (r²) > 0.995[2]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[2]
Recovery 87.9% to 94.4%[1]
Matrix Effect 95.2% to 98.1% (CVs < 8.0%)[1]
Table 2: Stability of this compound in Rat Plasma
ConditionDurationStabilityReference
Room Temperature 8 hoursStable[1][14]
Freeze-Thaw Cycles 3 cyclesStable[1][14]
Long-term Storage 2 weeks at < -60°CStable[1][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (10 µL) add_is Add Internal Standard (10 µL) plasma->add_is precipitate Add Acetonitrile/Methanol (90 µL) add_is->precipitate vortex Vortex (5 min) precipitate->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant (40 µL) centrifuge->supernatant inject Inject (1 µL) supernatant->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing troubleshooting_logic cluster_peak_shape Peak Shape Issues? cluster_signal Signal Intensity Issues? start Analytical Variability Observed peak_shape_yes Yes start->peak_shape_yes Peak Tailing/ Inconsistent RT signal_yes Yes start->signal_yes Low/Inconsistent Signal peak_shape_no No check_column Check Column Contamination peak_shape_yes->check_column check_mobile_phase Check Mobile Phase pH check_column->check_mobile_phase optimize_gradient Optimize Gradient check_mobile_phase->optimize_gradient end_node Problem Resolved optimize_gradient->end_node signal_no No improve_cleanup Improve Sample Cleanup (SPE) signal_yes->improve_cleanup optimize_source Optimize Ion Source Parameters improve_cleanup->optimize_source check_fragmentation Investigate In-Source Fragmentation optimize_source->check_fragmentation check_fragmentation->end_node

References

Best practices for handling and storing Usaramine N-oxide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Usaramine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a pyrrolizidine (B1209537) alkaloid.[1] It is supplied as a solid and has a molecular weight of 367.39 g/mol .[2][3]

Q2: What are the primary hazards associated with this compound?

This compound is classified as acutely toxic and is fatal if swallowed, in contact with skin, or if inhaled.[1][2] It is a combustible, very toxic hazardous material.[2]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[2] It is crucial to keep the container tightly sealed in a cool, dry place with good ventilation.[4]

Q4: How should I handle this compound in the laboratory?

Due to its high toxicity, this compound must be handled with extreme caution in a well-ventilated area, preferably a fume hood.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves, is mandatory.[5] Avoid all direct contact with the skin, eyes, and clothing.[5] Do not breathe dust or fumes.[5]

Q5: What should I do in case of accidental exposure to this compound?

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly.[4] Remove contaminated clothing. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: If swallowed, seek immediate medical attention. Do NOT induce vomiting.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify the integrity of your stock solution. 2. Prepare fresh solutions from the solid compound. 3. Review and adhere to the recommended storage and handling protocols.
Change in physical appearance (e.g., color) Potential degradation of the compound.1. Do not use the compound if you suspect it has degraded. 2. Procure a fresh batch of the compound. 3. Ensure storage conditions are optimal (e.g., protection from light, tightly sealed container).
Difficulty dissolving the solid Use of an inappropriate solvent.Consult relevant literature for appropriate solvents for your specific application. Ensure the solvent is of high purity.

Data on Stability of this compound in Rat Plasma

The following table summarizes the stability of this compound under various conditions. The accuracy bias of the nominal concentration at each level was within ±15.0%.[6]

Condition Duration Stability
Room Temperature8 hoursStable[6]
Freeze-Thaw CyclesThree cyclesStable[6]
Long-term Storage2 weeksStable at < -60°C[6]

Experimental Protocols

General Handling and Solution Preparation:

  • Before handling, ensure you have read the Safety Data Sheet (SDS) and are wearing the appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

  • All handling of solid this compound should be done in a chemical fume hood.

  • To prepare a stock solution, carefully weigh the desired amount of the solid.

  • Slowly add the desired solvent to the solid with gentle agitation to dissolve.

  • Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Note: The following is a generalized protocol for an N-oxidation reaction and is not specific to this compound. It is provided as an illustrative example.

General Protocol for N-Oxidation of a Tertiary Amine:

  • Reaction Setup: In a round-bottom flask, dissolve the tertiary amine starting material in a suitable solvent like dichloromethane (B109758) (DCM).[7]

  • Addition of Oxidizing Agent: Cool the solution to 0°C in an ice bath. Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.[7]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).[8]

  • Workup: Once the reaction is complete, quench any excess oxidizing agent. Wash the organic layer with a suitable aqueous solution to remove byproducts.[7]

  • Purification: Dry the organic layer and remove the solvent under reduced pressure. Purify the crude N-oxide product using a technique like column chromatography.[8]

Visual Guides

G start Start: Handling this compound ppe Wear Appropriate PPE: Gloves, Lab Coat, Safety Goggles start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound Carefully fume_hood->weigh spill Spill or Exposure Occurs fume_hood->spill dissolve Dissolve in Appropriate Solvent weigh->dissolve weigh->spill storage Store Solution Appropriately: -20°C, Tightly Sealed, Protected from Light dissolve->storage dissolve->spill end End of Procedure storage->end first_aid Follow First Aid Procedures Immediately and Seek Medical Attention spill->first_aid YES first_aid->end

Caption: Experimental workflow for safely handling and storing this compound.

G start Troubleshooting: Inconsistent Results check_storage Were storage conditions correct? (-20°C, dark, sealed) start->check_storage check_handling Was handling appropriate? (Correct PPE, fume hood) check_storage->check_handling YES prepare_fresh Prepare a fresh stock solution check_storage->prepare_fresh NO review_protocols Review and strictly follow handling and storage protocols check_handling->review_protocols NO contact_support If issues persist, contact technical support check_handling->contact_support YES prepare_fresh->review_protocols end Problem Resolved review_protocols->end contact_support->end

Caption: Logical troubleshooting guide for inconsistent experimental results.

References

Resolving peak asymmetry for Usaramine N-oxide in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the HPLC analysis of Usaramine N-oxide, with a specific focus on correcting peak asymmetry.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a pyrrolizidine (B1209537) alkaloid.[1] Its chemical structure and properties are summarized in the table below. Understanding these properties is crucial for developing and troubleshooting HPLC methods.

PropertyValueReference
Chemical Formula C₁₈H₂₅NO₇[2][3]
Molecular Weight 367.39 g/mol [2][3]
Chemical Class Pyrrolizidine Alkaloid N-oxide[1]
Solubility Soluble in chloroform, hot methanol, and water.[4]
Predicted pKa 11.96 ± 0.40 (Note: N-oxides are typically weak bases with pKa values around 4.5, so this predicted value should be used with caution).[5]

Q2: My this compound peak is tailing. What are the most common causes?

A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[6][7] The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen of this compound, causing tailing.[8]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the this compound may not be fully protonated, leading to interactions with silanols.[9]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[9][10][11]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[8][9]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[10]

Q3: What is a good starting point for an HPLC method for this compound?

A3: Based on established methods for similar pyrrolizidine alkaloid N-oxides, a good starting point would be a reversed-phase method using a C18 column.[12][13] A gradient elution with a mobile phase consisting of acidified water and an organic modifier is recommended to ensure good peak shape and resolution.

ParameterRecommended Starting Condition
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (9:1, v/v)
Detection MS/MS is often used for selective detection.[12][14]

Troubleshooting Guide for Peak Asymmetry

This guide provides a systematic approach to diagnosing and resolving peak asymmetry for this compound.

Step 1: Evaluate the Peak Shape and System Suitability

Before making changes, it's important to quantify the peak asymmetry. The tailing factor (Tf) or asymmetry factor (As) should be calculated. A value greater than 1.2 indicates significant tailing.[9]

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak asymmetry.

G Troubleshooting Workflow for this compound Peak Asymmetry A Start: Asymmetric Peak Observed B Q1: Is the mobile phase pH appropriate? (Should be acidic, e.g., pH 2-4) A->B C Adjust mobile phase pH to 2.5-3.5 using formic or acetic acid. B->C No D Q2: Is the sample concentration too high? B->D Yes C->D E Dilute the sample or reduce injection volume. D->E Yes F Q3: Is the sample solvent stronger than the mobile phase? D->F No E->F G Dissolve the sample in the initial mobile phase. F->G Yes H Q4: Is the column old or contaminated? F->H No G->H I Flush the column with a strong solvent. If no improvement, replace the column. H->I Yes J Consider using a modern, end-capped column. H->J No K Peak Shape Resolved I->K J->K L No M Yes N No O Yes P No Q Yes R No S Yes

References

Improving recovery of Usaramine N-oxide from biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Usaramine N-oxide from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the expected recovery rate for this compound from plasma samples?

A1: Using a validated protein precipitation method with acetonitrile (B52724)/methanol (B129727), mean recovery rates for this compound from rat plasma have been reported to be between 87.9% and 94.4%.[1] Recovery can be influenced by the specific matrix and experimental conditions.

Q2: How stable is this compound in biological samples during storage and handling?

A2: this compound has demonstrated stability in rat plasma under various conditions. It is stable at room temperature for at least 8 hours and can withstand at least three freeze-thaw cycles.[1][2] For long-term storage, temperatures below -60°C are recommended to maintain integrity for up to two weeks.[1][2]

Q3: What is the most common method for extracting this compound from biological matrices?

A3: Protein precipitation is a widely used and effective method for extracting this compound from plasma.[1] This technique involves adding a solvent, such as a mixture of acetonitrile and methanol, to the sample to precipitate proteins, which are then removed by centrifugation, leaving the analyte in the supernatant.

Q4: Are there alternative extraction methods to protein precipitation for this compound?

A4: While protein precipitation is a validated method for this compound in plasma,[1] other techniques commonly used for pyrrolizidine (B1209537) alkaloids and their N-oxides include Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3] The choice of method may depend on the sample matrix, desired level of cleanliness, and available equipment.

Q5: What are the critical parameters for the LC-MS/MS analysis of this compound?

A5: A validated LC-MS/MS method for this compound utilizes a C18 column with a gradient elution using a mobile phase of 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water and 0.1% formic acid in an acetonitrile/methanol mixture. Detection is performed in positive ionization mode using multiple reaction monitoring (MRM).[1][4]

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identify and resolve common issues.

Problem Area 1: Sample Handling and Storage
Potential Cause Troubleshooting Suggestion
Degradation due to improper storage Ensure plasma samples are stored at <-60°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1][2]
pH-dependent instability Maintain a neutral or slightly acidic pH during sample processing, as extreme pH values can potentially lead to the degradation of N-oxides.
Enzymatic degradation Process samples promptly after collection. If enzymatic degradation is suspected, consider the use of appropriate enzyme inhibitors, though this requires validation to ensure no interference with the analysis.
Problem Area 2: Extraction Procedure
Potential Cause Troubleshooting Suggestion
Inefficient protein precipitation Ensure the correct ratio of precipitation solvent (e.g., acetonitrile/methanol) to plasma is used.[1] Vortex the mixture thoroughly to ensure complete protein precipitation.[1] Ensure the centrifugation speed and time are sufficient to pellet all precipitated proteins.[1]
Suboptimal Solid Phase Extraction (SPE) conditions If using SPE, select a sorbent appropriate for polar compounds, such as a mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) polymer. Optimize sample pH, wash steps, and elution solvent to ensure efficient capture and release of this compound.
Inefficient Liquid-Liquid Extraction (LLE) The polarity of this compound may lead to poor partitioning into non-polar organic solvents. Consider using more polar extraction solvents or adjusting the pH of the aqueous phase to improve partitioning.
Adsorption to labware This compound may adsorb to certain types of plastic or glass. Using low-adsorption microcentrifuge tubes and pipette tips can help minimize this issue.
Problem Area 3: Analytical Method
Potential Cause Troubleshooting Suggestion
Matrix effects in LC-MS/MS Matrix components co-eluting with this compound can cause ion suppression or enhancement. Evaluate matrix effects by comparing the response of the analyte in a standard solution versus a post-extraction spiked blank sample. If significant matrix effects are observed, consider further sample cleanup, modifying chromatographic conditions to improve separation, or using a stable isotope-labeled internal standard.[1]
Suboptimal chromatographic conditions Ensure the mobile phase composition and gradient are optimized for the retention and separation of this compound.[1] A C18 column has been shown to be effective.[1][4]
Incorrect mass spectrometer settings Verify that the mass spectrometer is tuned and calibrated. Optimize the source parameters (e.g., spray voltage, source temperature) and MRM transitions for this compound.[1]

Data Presentation

Table 1: Recovery of this compound from Rat Plasma using Protein Precipitation

AnalyteConcentration (ng/mL)Mean Recovery (%)
This compound394.4
15087.9
150090.5

Data sourced from Lin et al. (2021).[1]

Experimental Protocols

Protocol 1: Protein Precipitation for the Extraction of this compound from Plasma

This protocol is based on the validated method by Lin et al. (2021).[1]

Materials:

  • Plasma sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (IS) working solution (e.g., 100 ng/mL of Senecionine (SCN))

  • Microcentrifuge tubes (low-adsorption recommended)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a 10 µL aliquot of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to the plasma sample and mix for 1 minute.

  • Add 90 µL of a 1:1 (v/v) mixture of acetonitrile and methanol to the sample for protein precipitation.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 4,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer a 40 µL aliquot of the supernatant to a new tube or well plate for LC-MS/MS analysis.

  • Inject 1 µL of the supernatant into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 10 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is mix1 Mix for 1 min add_is->mix1 add_solvent Add 90 µL Acetonitrile/Methanol (1:1) mix1->add_solvent vortex Vortex for 5 min add_solvent->vortex centrifuge Centrifuge at 4,000 rpm for 5 min vortex->centrifuge supernatant Transfer 40 µL Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (1 µL injection) supernatant->lcms

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Workflow start Low this compound Recovery check_sample Review Sample Handling & Storage start->check_sample storage_ok Storage Conditions Correct? check_sample->storage_ok check_extraction Evaluate Extraction Procedure ppt_ok Protein Precipitation Efficient? check_extraction->ppt_ok check_analysis Assess Analytical Method matrix_ok Matrix Effects Evaluated? check_analysis->matrix_ok storage_ok->check_extraction Yes optimize_storage Optimize Storage (<-60°C) Minimize Freeze-Thaw storage_ok->optimize_storage No ppt_ok->check_analysis Yes optimize_ppt Optimize Solvent Ratio & Mixing Consider Alternative Method (SPE/LLE) ppt_ok->optimize_ppt No optimize_analysis Improve Sample Cleanup Modify Chromatography Optimize MS Parameters matrix_ok->optimize_analysis No/Yes with issues end Recovery Improved matrix_ok->end Yes, no issues

Caption: Troubleshooting decision tree for low recovery.

References

Selecting appropriate internal standards for Usaramine N-oxide analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Usaramine N-oxide analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A1: The most suitable and widely used method for the quantification of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the analyte in complex biological matrices like plasma.[1][2][3]

Q2: What are the ideal characteristics of an internal standard (IS) for this compound analysis?

A2: An ideal internal standard should mimic the chemical and physical properties of this compound as closely as possible. It should not be naturally present in the samples being analyzed and needs to be chromatographically resolved from the analyte. The primary role of an internal standard is to compensate for variations during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of the quantification.[4][5]

Q3: Is an isotopically labeled this compound available for use as an internal standard?

A3: The use of a stable isotope-labeled internal standard, such as a deuterated or ¹³C-labeled this compound, is the gold standard for quantitative analysis. It provides the most accurate correction for experimental variability, including matrix effects and recovery rates. While the synthesis of isotopically labeled compounds is a common practice in analytical chemistry, the commercial availability of a specific isotopically labeled this compound is not readily documented in the provided search results.[4][6][7] Researchers may need to custom synthesize this standard.

Q4: What are suitable alternative internal standards if an isotopically labeled one is not accessible?

A4: When an isotopically labeled internal standard is unavailable, a structurally similar compound can be used as an alternative. For the analysis of Usaramine and this compound in rat plasma, Senecionine (SCN) has been successfully used as an internal standard.[1] Senecionine is another pyrrolizidine (B1209537) alkaloid that shares structural similarities with this compound, making it a viable option. However, it is critical to validate the performance of any alternative internal standard to ensure it behaves similarly to this compound during the entire analytical process (extraction, chromatography, and ionization).[4]

Internal Standard Selection Guide

The selection of an appropriate internal standard is a critical step in developing a robust quantitative analytical method. The following diagram illustrates a logical workflow for this process.

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection start Start: Define Analytical Needs (Analyte: this compound) ideal_is Ideal IS: Isotopically Labeled this compound start->ideal_is check_availability Check Commercial Availability and Feasibility of Synthesis ideal_is->check_availability use_ideal_is Use Isotopically Labeled IS check_availability->use_ideal_is Available/ Feasible alternative_is Alternative IS: Structurally Similar Compound check_availability->alternative_is Not Available/ Not Feasible method_development Proceed with Method Development and Validation use_ideal_is->method_development select_alternative Select Candidate IS (e.g., Senecionine) alternative_is->select_alternative validate_alternative Thoroughly Validate Alternative IS: - Co-elution Check - Matrix Effect Evaluation - Recovery Consistency select_alternative->validate_alternative validate_alternative->method_development Validation Successful end End: Robust Analytical Method method_development->end

Caption: Workflow for Selecting an Appropriate Internal Standard.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using internal standards.

Problem Potential Cause Recommended Solution
High Variability in Internal Standard (IS) Response Inconsistent pipetting or dilution during IS addition.Ensure pipettes are properly calibrated. Use a consistent and validated procedure for adding the IS to all samples, standards, and quality controls.[8]
Incomplete mixing of the IS with the sample matrix.Vortex or thoroughly mix samples after adding the IS to ensure a homogenous mixture.[8]
Degradation of the IS or analyte during sample processing.Minimize the time samples are at room temperature. Consider working on ice or in a cold room.[8] For N-oxides, avoid harsh reductive conditions.[4]
Variable extraction recovery between the IS and the analyte.Optimize the extraction procedure (e.g., protein precipitation, solid-phase extraction) to ensure consistent recovery for both compounds. The IS should be added at the earliest stage of sample preparation.[8]
Ion suppression or enhancement due to co-eluting matrix components.Improve chromatographic separation to resolve the analyte and IS from interfering matrix components.[8]
IS Peak Detected in Blank Samples The selected IS is endogenously present in the sample matrix.Analyze a blank sample matrix without adding the IS to confirm its absence. If present, a different IS must be chosen.[4]
Contamination of the analytical system or reagents.Run solvent blanks to check for system contamination. Use fresh, high-purity solvents and reagents.
Poor Peak Shape or Splitting for IS Column overload or fouling.Ensure the IS concentration is appropriate. If the column is fouled, clean or replace it.[9]
Inappropriate injection solvent.The injection solvent should be compatible with the initial mobile phase to ensure good peak shape.[9]

The following diagram outlines a systematic approach to troubleshooting inconsistent internal standard responses.

Troubleshooting_Workflow Troubleshooting Inconsistent Internal Standard Response start Start: Inconsistent IS Response Observed check_sample_prep Review Sample Preparation Procedure start->check_sample_prep check_instrument Investigate Instrument Performance start->check_instrument check_matrix_effects Evaluate Matrix Effects start->check_matrix_effects pipetting Verify Pipette Calibration and IS Spiking Procedure check_sample_prep->pipetting Potential Issue mixing Ensure Homogeneous Mixing of IS and Sample check_sample_prep->mixing Potential Issue stability Assess Analyte/IS Stability Under Experimental Conditions check_sample_prep->stability Potential Issue extraction Evaluate Extraction Recovery Consistency check_sample_prep->extraction Potential Issue lc_system Check LC System: Pump, Injector, Column check_instrument->lc_system Potential Issue ms_system Check MS System: Source Conditions, Detector check_instrument->ms_system Potential Issue post_extraction_spike Analyze Post-Extraction Spiked Samples check_matrix_effects->post_extraction_spike Potential Issue dilution_series Perform Serial Dilution of Problematic Samples check_matrix_effects->dilution_series Potential Issue resolve_issue Implement Corrective Actions pipetting->resolve_issue mixing->resolve_issue stability->resolve_issue extraction->resolve_issue lc_system->resolve_issue ms_system->resolve_issue post_extraction_spike->resolve_issue dilution_series->resolve_issue end End: Consistent IS Response resolve_issue->end

Caption: Troubleshooting Workflow for Inconsistent IS Response.

Experimental Protocols

The following is a detailed protocol for the quantification of Usaramine and this compound in rat plasma based on a published LC-MS/MS method.[1][3]

1. Preparation of Stock and Working Solutions

  • Stock Solutions: Prepare individual stock solutions of Usaramine, this compound, and Senecionine (IS) in methanol (B129727) at a concentration of 2 mg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the stock solutions into blank rat plasma.

  • IS Working Solution: Dilute the Senecionine stock solution with a methanol/water (1:1, v/v) mixture to prepare a working solution of 100 ng/mL.

2. Sample Preparation (Protein Precipitation)

  • Take a 10 µL aliquot of the plasma sample.

  • Add 10 µL of the IS working solution (100 ng/mL of Senecionine).

  • Vortex the mixture for 1 minute.

  • Add 90 µL of an acetonitrile/methanol (1:1, v/v) solution to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer a 40 µL aliquot of the supernatant to a new plate or vial.

  • Inject 1 µL of the supernatant into the LC-MS/MS system for analysis.

3. LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions [1][3]

ParameterCondition
LC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Column Temperature 45°C
Mobile Phase A 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water
Mobile Phase B 0.1% formic acid in acetonitrile/methanol (9:1, v/v)
Flow Rate 0.5 mL/min
Injection Volume 1 µL
Gradient Elution 0-0.2 min, 10% B0.2-1.0 min, 10% to 60% B1.0-1.1 min, 60% to 95% B1.1-1.5 min, hold at 95% B1.5-2.0 min, re-equilibrate to 10% B

Table 2: Mass Spectrometric Conditions [3]

ParameterCondition
Mass Spectrometer AB SCIEX Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Source Temperature 550°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
Usaraminem/z 352.1 → 120.0
This compoundm/z 368.1 → 120.0
Senecionine (IS)m/z 336.1 → 120.1
Collision Energy (CE)
Usaramine37 eV
This compound42 eV
Senecionine (IS)36 eV
Declustering Potential (DP) 150 V for all analytes and IS

4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of this compound in the unknown samples is determined from the calibration curve using linear regression.

References

Validation & Comparative

Comparative Analysis of Usaramine N-oxide and Usaramine Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity of Usaramine and its metabolite, Usaramine N-oxide. This document summarizes the current understanding of their toxicological profiles, mechanisms of action, and relevant experimental methodologies.

Pyrrolizidine (B1209537) alkaloids (PAs), a class of natural toxins found in numerous plant species, are recognized for their potential to cause significant harm to both humans and animals. Usaramine, a retronecine-type PA, and its corresponding N-oxide are two such compounds that have drawn scientific attention due to their presence in certain traditional medicines and food sources.[1] This guide aims to delineate the toxicological characteristics of both compounds, leveraging available data to facilitate a clearer understanding of their relative risks.

General Toxicological Profile

Both Usaramine and this compound are associated with a range of toxic effects characteristic of 1,2-unsaturated pyrrolizidine alkaloids. These include hepatotoxicity (liver damage), genotoxicity (damage to genetic material), cytotoxicity (toxicity to cells), pneumotoxicity (lung damage), and neurotoxicity (damage to the nervous system).[1] The most prominent and potentially fatal toxic manifestation of these compounds is hepatic sinusoidal obstruction syndrome (HSOS), a condition characterized by the blockage of the small veins in the liver.[1][2]

While both compounds are toxic, their mechanism and potency differ. This compound is generally considered a less toxic precursor, or "pro-toxin," to the more toxic Usaramine.[3][4] The toxicity of this compound is primarily realized after its conversion back to Usaramine within the body.[1][2][3]

Quantitative Toxicity Data

Mechanism of Toxicity

The primary mechanism underlying the toxicity of these compounds involves metabolic activation in the liver.

Usaramine: As a 1,2-unsaturated pyrrolizidine alkaloid, Usaramine is metabolized by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These electrophilic metabolites can readily bind to cellular macromolecules such as proteins and DNA, forming adducts.[9] This process disrupts cellular function, leading to cytotoxicity, genotoxicity, and the characteristic liver damage seen in HSOS.[3][9][10]

This compound: The toxicity of this compound is indirect and dependent on its biotransformation. It is reduced back to the parent alkaloid, Usaramine, by enzymes in both the intestine and the liver. This reduction is carried out by intestinal microbiota and hepatic cytochrome P450 monooxygenases.[3][11] Once converted to Usaramine, it follows the same metabolic activation pathway described above, leading to the formation of toxic pyrrolic esters.[3][10] This two-step process generally results in a lower toxic potency for the N-oxide form compared to the parent alkaloid when administered orally.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the toxicity of compounds like Usaramine and this compound.

Acute Oral Toxicity (LD50)

This study determines the median lethal dose of a substance after a single oral administration.

  • Test System: Typically conducted in rats or mice.[12][13]

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered orally via gavage.

    • A range of doses is tested to establish a dose-response relationship.

    • Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.[14]

    • A thorough necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis.

In Vitro Cytotoxicity Assay (IC50)

This assay determines the concentration of a substance that inhibits the growth of a cell population by 50%. The HepG2 cell line, a human liver cancer cell line, is commonly used for hepatotoxicity studies.[6][10][15]

  • Test System: Human hepatoma cell line (HepG2).

  • Procedure:

    • HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with various concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[6]

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test substance and fitting the data to a sigmoidal dose-response curve.[6]

Bacterial Reverse Mutation Test (Ames Test)

This is a widely used short-term bacterial assay to evaluate the mutagenic potential of a chemical.[16][17]

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).[18]

  • Procedure:

    • The test substance, bacterial tester strain, and a small amount of histidine (or tryptophan) are combined in a soft agar (B569324) overlay.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine/tryptophan) is counted.

    • The assay is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[18]

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[18]

In Vitro Micronucleus Test

This genotoxicity assay detects damage to chromosomes or the mitotic apparatus.[2][19][20][21]

  • Test System: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.[19]

  • Procedure:

    • Cells are exposed to the test substance for a defined period.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis.[19]

    • After treatment, cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

    • The frequency of micronucleated cells is determined by microscopic examination.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizations

Toxicity_Metabolism cluster_ingestion Ingestion cluster_body Body cluster_intestine Intestine/Liver cluster_liver Liver cluster_toxicity Toxicity Usaramine_N_oxide This compound Reduction Reduction (Microbiota, CYPs) Usaramine_N_oxide->Reduction Biotransformation Usaramine Usaramine Metabolic_Activation Metabolic Activation (CYP450) Usaramine->Metabolic_Activation Reduction->Usaramine Forms Parent Alkaloid Reactive_Metabolites Reactive Pyrrolic Metabolites Metabolic_Activation->Reactive_Metabolites Cellular_Damage Cellular Damage (Hepatotoxicity, Genotoxicity) Reactive_Metabolites->Cellular_Damage Causes

Caption: Metabolic pathway leading to the toxicity of Usaramine and this compound.

Experimental_Workflow cluster_in_vivo In Vivo Toxicity cluster_in_vitro In Vitro Toxicity Acute_Oral_Toxicity Acute Oral Toxicity (LD50) Dosing Oral Gavage in Rodents Acute_Oral_Toxicity->Dosing Observation 14-Day Observation (Clinical Signs, Mortality) Dosing->Observation Necropsy Necropsy Observation->Necropsy LD50_Calculation LD50 Calculation Necropsy->LD50_Calculation Cytotoxicity Cytotoxicity (IC50) Cell_Culture HepG2 Cell Culture Cytotoxicity->Cell_Culture Treatment Treatment with Compound Cell_Culture->Treatment Viability_Assay MTT/SRB Assay Treatment->Viability_Assay IC50_Calculation IC50 Calculation Viability_Assay->IC50_Calculation Genotoxicity Genotoxicity Ames_Test Ames Test Genotoxicity->Ames_Test Micronucleus_Test Micronucleus Test Genotoxicity->Micronucleus_Test

Caption: General experimental workflows for assessing the toxicity of chemical compounds.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Usaramine N-oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of pyrrolizidine (B1209537) alkaloids, the accurate and precise quantification of Usaramine N-oxide is of paramount importance. This guide provides an objective comparison of analytical methodologies for the validation of this compound detection, with a focus on providing supporting experimental data and detailed protocols to aid in method selection and implementation.

This compound is a metabolite of Usaramine, both of which belong to the class of pyrrolizidine alkaloids (PAs), natural toxins found in numerous plant species.[1] The analysis of such compounds is critical in various fields, including toxicology, pharmacokinetics, and food safety. The primary analytical method detailed in the scientific literature for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][3] Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE), are also employed for the analysis of pyrrolizidine alkaloids and their N-oxides and are presented here as comparative alternatives.[1][4]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and Capillary Electrophoresis for the detection of this compound.

ParameterLC-MS/MSHPLC-UVCapillary Electrophoresis (CE)
Principle Separation by liquid chromatography followed by mass-based detection of precursor and product ions.Separation by liquid chromatography followed by detection based on UV absorbance.Separation based on the differential migration of ions in an electric field.
Specificity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromatographic resolution)High (based on charge and size)
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL range)Low to Moderate (µg/mL to ng/mL range)High (ng/mL range)
Linearity Excellent (typically R² > 0.99)Good (typically R² > 0.99)Good (typically R² > 0.99)
Accuracy High (typically 85-115%)Good (typically 90-110%)Good (typically 90-110%)
Precision High (RSD < 15%)Good (RSD < 15%)Good (RSD < 15%)
Matrix Effect Can be significant, often requires internal standards for correction.Less susceptible than MS, but can still be affected.Minimal matrix effects.
Typical Application Bioanalysis (plasma, urine), trace-level quantification in complex matrices.Purity analysis of bulk substances, quantification of major components.Analysis of charged analytes, chiral separations.

Experimental Protocols

Validated LC-MS/MS Method for Usaramine and this compound in Rat Plasma[2]

This method has been successfully developed and validated for the simultaneous determination of Usaramine and this compound in a biological matrix.

a. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

b. Liquid Chromatography Conditions:

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)/methanol (9/1, v/v)

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-0.2 min: 10% B

    • 0.2-1.0 min: 10% to 60% B

    • 1.0-1.1 min: 60% to 95% B

    • 1.1-1.5 min: Hold at 95% B

    • 1.5-2.0 min: Re-equilibrate to 10% B

  • Injection Volume: 1 µL

  • Column Temperature: 45°C

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Usaramine: m/z 352.1 → 120.0

    • This compound: m/z 368.1 → 120.0

  • Source Temperature: 550°C

  • Ion Spray Voltage: 5500 V

d. Validation Parameters:

  • Linearity: 1–2,000 ng/mL for both analytes.[2]

  • Recovery: Mean recovery ranged from 87.2% to 94.4% for both analytes.[2]

  • Selectivity: No significant endogenous interference was observed at the retention times of the analytes and internal standard.[2]

General HPLC-UV Method for Pyrrolizidine Alkaloids

While a specific validated HPLC-UV method for this compound is not detailed in the provided search results, a general approach for the analysis of pyrrolizidine alkaloids can be adapted.

a. Sample Preparation:

  • Extraction from the matrix using an appropriate solvent (e.g., methanol, acidified water).

  • Solid-phase extraction (SPE) for cleanup and concentration of the analytes.

  • Reconstitution of the dried extract in the mobile phase.

b. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Typically in the range of 210-220 nm for pyrrolizidine alkaloids.

  • Injection Volume: 10-20 µL.

General Capillary Electrophoresis Method for Pyrrolizidine Alkaloids

Capillary electrophoresis is a powerful technique for the separation of charged analytes like N-oxides.

a. Sample Preparation:

  • Dissolution of the sample in the background electrolyte or a suitable low-conductivity buffer.

  • Filtration to remove particulate matter.

b. Capillary Electrophoresis Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer system at a low pH (e.g., phosphate (B84403) buffer at pH 2.5) to ensure the analytes are protonated and carry a positive charge.

  • Voltage: 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte Characterization B Instrument Selection (LC-MS/MS, HPLC-UV, CE) A->B C Optimization of Separation & Detection B->C D Specificity C->D E Linearity D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Stability H->I J Sample Preparation I->J K Data Acquisition J->K L Quantification & Reporting K->L

Analytical Method Validation Workflow

References

Unraveling the Bioactivity of Pyrrolizidine Alkaloids: A Comparative Analysis of Usaramine N-oxide and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of pyrrolizidine (B1209537) alkaloids (PAs) is critical for both toxicological assessment and potential therapeutic exploration. This guide provides a comparative analysis of the bioactivity of Usaramine N-oxide against other prominent PAs, namely riddelliine, monocrotaline, and senecionine, supported by available experimental data.

Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species worldwide. Their presence in the food chain and traditional herbal remedies poses a significant health risk, primarily due to their potential to cause severe liver damage (hepatotoxicity). The toxicity of these compounds is intricately linked to their chemical structure and metabolic activation.

Comparative Bioactivity: A Quantitative Overview

The bioactivity of pyrrolizidine alkaloids, particularly their cytotoxicity and genotoxicity, varies significantly between different compounds. This variation is often attributed to differences in their structure, which affects their metabolism and interaction with cellular macromolecules. The following table summarizes available quantitative data for Usaramine, riddelliine, monocrotaline, and senecionine. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and exposure times.

AlkaloidBioactivity TypeAssayCell Line/OrganismResult
Usaramine Hepatotoxicity (in vivo)HistopathologyRatsLiver necrosis at 0.05, 0.1, and 0.2 mmol/kg
This compound Cytotoxicity (in vitro)--No publicly available data
Riddelliine Genotoxicity (in vitro)Micronucleus AssayHepG2Significant micronuclei induction at 3.2 µM
Monocrotaline Cytotoxicity (in vitro)XTT AssayHepG2IC50: 24.966 µg/mL
Senecionine Cytotoxicity (in vitro)-Liver Sinusoidal Endothelial Cells (LSECs)EC50: ~22 µM (after metabolic activation by hepatocytes)

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Notably, there is a conspicuous absence of publicly available in vitro cytotoxicity and genotoxicity data for this compound. However, its parent compound, Usaramine, has been shown to induce liver necrosis in rats. Pyrrolizidine alkaloid N-oxides are often considered less toxic than their corresponding tertiary amine counterparts. Nevertheless, studies have demonstrated that N-oxides can be reduced back to the parent alkaloids in vivo by intestinal microbiota and hepatic cytochrome P450 enzymes, thereby acting as pro-toxins. This suggests that this compound likely contributes to hepatotoxicity through its conversion to Usaramine.

Experimental Methodologies

To ensure a clear understanding of the presented data, this section details the standard protocols for the key experimental assays used to assess the bioactivity of pyrrolizidine alkaloids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test alkaloid in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting DNA damage at the level of the individual cell.

Protocol:

  • Cell Preparation: Treat cells with the test alkaloid at various concentrations for a defined period. Harvest the cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in pyrrolizidine alkaloid bioactivity, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

PA_Hepatotoxicity_Pathway cluster_liver Hepatocyte PA Pyrrolizidine Alkaloid CYP450 CYP450 Enzymes PA->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydro-PAs) CYP450->ReactiveMetabolites GSH_Detox GSH Conjugation (Detoxification) ReactiveMetabolites->GSH_Detox DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts Excretion Excretion GSH_Detox->Excretion Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cellular_Damage Cellular Damage & Apoptosis Protein_Adducts->Cellular_Damage Genotoxicity->Cellular_Damage

Caption: Metabolic activation of pyrrolizidine alkaloids leading to hepatotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (24-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment Assay 5. Bioactivity Assay (e.g., MTT or Comet) Treatment->Assay Measurement 6. Data Acquisition (e.g., Absorbance Reading) Assay->Measurement Calculation 7. Calculation (% Viability, IC50) Measurement->Calculation Results 8. Results Interpretation Calculation->Results

Caption: General experimental workflow for in vitro bioactivity assessment.

Sex-Based Disparities in Usaramine N-oxide Pharmacokinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of the pharmacokinetic profiles of Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid metabolite, reveals significant sex-based differences in rats. These findings, crucial for preclinical toxicology and drug development, highlight the necessity of considering sex as a biological variable in pharmacokinetic studies. This guide provides a detailed comparison of this compound's behavior in male and female systems, supported by experimental data and methodologies.

Key Pharmacokinetic Differences Observed

Significant variations in clearance (CL), area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and oral bioavailability were observed between male and female rats following administration of Usaramine.[1][2][3] Male rats exhibited a significantly higher clearance of Usaramine compared to females.[1][2][3] Consequently, the systemic exposure (AUC) to Usaramine was substantially lower in males.[1][2][3]

Conversely, the formation of the metabolite, this compound (UNO), was markedly higher in male rats, as indicated by the greater Cmax and AUC values for UNO.[1][3] This suggests a more rapid and extensive N-oxidation of Usaramine in males. Furthermore, the oral bioavailability of Usaramine was found to be considerably higher in female rats.[1][2][3] These disparities are primarily attributed to the higher abundance and activity of hepatic cytochrome P450 (CYP) 3A enzymes in male rats, which are responsible for the N-oxidation of Usaramine.[1]

Data Summary

The following tables summarize the key pharmacokinetic parameters of Usaramine and its N-oxide metabolite in male and female rats after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Usaramine and this compound After Intravenous Administration (1 mg/kg Usaramine)

ParameterAnalyteMale Rats (Mean ± SD)Female Rats (Mean ± SD)
AUC0-t (ng/mL*h)Usaramine363 ± 65744 ± 122
This compound172 ± 3230.7 ± 7.4
Clearance (CL) (L/h/kg)Usaramine2.77 ± 0.501.35 ± 0.19

Data sourced from Lin et al. (2021).[1][2][4]

Table 2: Pharmacokinetic Parameters of Usaramine and this compound After Oral Administration (10 mg/kg Usaramine)

ParameterAnalyteMale Rats (Mean ± SD)Female Rats (Mean ± SD)
AUC0-t (ng/mL*h)Usaramine1,960 ± 2086,073 ± 488
This compound1,637 ± 246300 ± 62
Cmax (ng/mL)Usaramine586 ± 1021,290 ± 196
This compound651 ± 13380.5 ± 21.4
Oral Bioavailability (F) (%)Usaramine54.081.7

Data sourced from Lin et al. (2021).[1][2][3]

Experimental Protocols

The pharmacokinetic data presented were obtained using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]

Pharmacokinetic Study Design:

  • Subjects: Male and female Sprague-Dawley rats.[4]

  • Administration:

    • Intravenous (IV): 1 mg/kg Usaramine.[1][2][4]

    • Oral (PO): 10 mg/kg Usaramine.[1][2][3]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of Usaramine and this compound were determined by a validated LC-MS/MS method.[1][2]

  • Pharmacokinetic Analysis: A non-compartmental analysis was performed to determine the pharmacokinetic parameters.[4]

LC-MS/MS Method:

  • Chromatographic Separation: An ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) was used.[2]

  • Mobile Phase: A gradient elution with 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water (A) and 0.1% formic acid in acetonitrile/methanol (9/1, v/v) (B).[2]

  • Detection: Tandem mass spectrometry in positive ion mode.

  • Linearity: The method was linear over a range of 1–2,000 ng/mL for both analytes.[1][2][3][4]

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the metabolic process and the experimental approach, the following diagrams are provided.

Usaramine_Metabolism Usaramine Usaramine CYP3A CYP3A Enzymes (Higher in Males) Usaramine->CYP3A N-oxidation Elimination Systemic Elimination Usaramine->Elimination UNO This compound (Metabolite) CYP3A->UNO

Metabolic pathway of Usaramine to this compound.

Pharmacokinetic_Workflow cluster_subjects Animal Dosing cluster_sampling Sample Collection & Analysis cluster_analysis Data Interpretation Male_Rats Male Rats Blood_Sampling Serial Blood Sampling Male_Rats->Blood_Sampling Female_Rats Female Rats Female_Rats->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Sex_Comparison Sex-Based Comparison PK_Analysis->Sex_Comparison

Experimental workflow for the pharmacokinetic study.

References

A Comparative Guide to the Cross-Species Metabolism of Usaramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide, across different species. The information presented herein is based on available experimental data, primarily from studies conducted in rats, and is supplemented with general knowledge of pyrrolizidine alkaloid N-oxide metabolism to infer potential pathways in other species. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and toxicology.

Executive Summary

The metabolism of this compound (UNO) is a critical factor in understanding its pharmacokinetic profile and potential toxicity. Significant sex-dependent differences in the metabolism of Usaramine (URM) to UNO have been observed in rats, with male rats exhibiting a higher conversion rate. While comprehensive comparative data for UNO metabolism in other species such as mice, dogs, and humans is limited, general metabolic pathways for pyrrolizidine alkaloid N-oxides suggest a likelihood of similar biotransformation routes, including the reduction of the N-oxide back to the parent alkaloid. This reduction is a key step that can lead to the formation of reactive metabolites with potential toxicological implications. This guide summarizes the available quantitative data, provides detailed experimental protocols for further investigation, and visualizes the key metabolic pathways and experimental workflows.

Data Presentation

Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats Following Intravenous Administration of URM (1 mg/kg)[1][2]
ParameterMale Rats (Mean ± SD)Female Rats (Mean ± SD)
URM
AUC₀-t (ng/mLh)363 ± 65744 ± 122
Clearance (L/h/kg)2.77 ± 0.501.35 ± 0.19
UNO
AUC₀-t (ng/mLh)172 ± 3230.7 ± 7.4

AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats Following Oral Administration of URM (10 mg/kg)[1][2]
ParameterMale Rats (Mean ± SD)Female Rats (Mean ± SD)
URM
Cₘₐₓ (ng/mL)435 ± 68958 ± 127
AUC₀-t (ng/mLh)1,960 ± 2086,073 ± 488
Oral Bioavailability (%)54.081.7
UNO
Cₘₐₓ (ng/mL)496 ± 8261.5 ± 15.3
AUC₀-t (ng/mLh)1,637 ± 246300 ± 62

Cₘₐₓ: Maximum plasma concentration. AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Metabolic Pathways

The primary metabolic pathways for pyrrolizidine alkaloid N-oxides involve two key transformations:

  • Reduction to the Parent Pyrrolizidine Alkaloid: this compound can be reduced back to Usaramine. This reaction is significant as the parent alkaloid is often more toxic. This reduction can be mediated by gut microbiota and hepatic enzymes.

  • Formation of Reactive Metabolites: The parent pyrrolizidine alkaloid (Usaramine) can then be metabolized by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These metabolites are capable of binding to cellular macromolecules, such as DNA and proteins, which is believed to be the mechanism of their toxicity.

The following diagram illustrates the generalized metabolic pathway for this compound.

G Generalized Metabolic Pathway of this compound cluster_0 Gastrointestinal Tract / Liver cluster_1 Liver This compound This compound Usaramine Usaramine This compound->Usaramine Reduction (Gut Microbiota, Hepatic Enzymes) Reactive Pyrrolic Esters Reactive Pyrrolic Esters Usaramine->Reactive Pyrrolic Esters Metabolic Activation (Cytochrome P450) Binding to Cellular Macromolecules\n(DNA, Proteins) Binding to Cellular Macromolecules (DNA, Proteins) Reactive Pyrrolic Esters->Binding to Cellular Macromolecules\n(DNA, Proteins) Toxicity

Caption: Generalized metabolic pathway of this compound.

Experimental Protocols

To facilitate further research and the generation of comparative data, detailed methodologies for key experiments are provided below.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolism of this compound in liver microsomes from different species.

1. Materials:

  • Liver microsomes (from rat, mouse, dog, human, etc.)

  • This compound

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

  • Pre-warm the master mix and liver microsomes to 37°C.

  • Add this compound to the pre-warmed master mix to initiate the reaction. The final concentration of the substrate should be optimized based on preliminary experiments.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of metabolism from the linear portion of the substrate depletion versus time curve.

  • Determine the kinetic parameters (Kₘ and Vₘₐₓ) by performing incubations with a range of substrate concentrations.

In Vivo Pharmacokinetic Study

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound.

1. Animals:

  • Select the appropriate species (e.g., male and female Sprague-Dawley rats, C57BL/6 mice, Beagle dogs).

  • Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Fast the animals overnight before dosing, with free access to water.

2. Drug Administration:

  • Prepare a formulation of this compound suitable for the intended route of administration (e.g., intravenous, oral).

  • Administer a single dose of this compound to each animal. The dose should be selected based on available toxicological data or preliminary studies.

3. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via an appropriate method (e.g., tail vein, jugular vein cannula).

  • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites (e.g., Usaramine) in plasma.

  • Analyze the plasma samples to determine the concentrations of the analytes at each time point.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate the key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cₘₐₓ)

    • Time to reach Cₘₐₓ (Tₘₐₓ)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t₁/₂)

    • Oral bioavailability (F%) for oral administration studies.

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G Experimental Workflow for In Vivo Pharmacokinetic Study Animal Acclimation Animal Acclimation Fasting Fasting Animal Acclimation->Fasting Drug Administration (IV or Oral) Drug Administration (IV or Oral) Fasting->Drug Administration (IV or Oral) Blood Sampling (Serial) Blood Sampling (Serial) Drug Administration (IV or Oral)->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Data Reporting Data Reporting Pharmacokinetic Analysis->Data Reporting

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The cross-species comparison of this compound metabolism is crucial for extrapolating preclinical safety data to humans. The available data in rats reveals significant sex-dependent differences in its pharmacokinetics. While direct comparative data in other species is currently lacking, the general understanding of pyrrolizidine alkaloid N-oxide metabolism provides a framework for predicting its biotransformation. The provided experimental protocols offer a standardized approach for generating the necessary data to build a more complete cross-species metabolic profile of this compound. Further research in this area is essential for a thorough risk assessment and to support the safe development of any potential therapeutic applications.

Evaluating the Purity of Commercial Usaramine N-oxide Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide, is a critical reference standard for toxicological studies, metabolic research, and quality control in the food and pharmaceutical industries. The accuracy of research and the safety of consumer products often depend on the purity of these standards. This guide provides an objective comparison of commercially available this compound standards, supported by established analytical methodologies, to aid researchers in selecting the most suitable materials for their work.

Comparison of Commercial this compound Standards

The purity of a chemical standard is a critical parameter. While many suppliers market "high-purity" this compound, the actual purity can vary. Below is a summary of publicly available purity data for this compound from various commercial vendors. It is important to note that purity values can differ between batches, and researchers should always refer to the lot-specific Certificate of Analysis (CoA).

Supplier/BrandStated PurityAnalytical Method(s)Potential Impurities to Consider
MedChemExpress99.0%[1]HPLCUsaramine (free base), other related pyrrolizidine alkaloids and their N-oxides, residual solvents, water.
Molnova98%[2]HPLCUsaramine (free base), other related pyrrolizidine alkaloids and their N-oxides, residual solvents, water.
Alfa Chemistry98%+[3]Not specifiedUsaramine (free base), other related pyrrolizidine alkaloids and their N-oxides, residual solvents, water.
BioCrick>98%[4]HPLC, MS, NMRUsaramine (free base), other related pyrrolizidine alkaloids and their N-oxides, residual solvents, water.
Absin Bioscience Inc.>98%[5]Not specifiedUsaramine (free base), other related pyrrolizidine alkaloids and their N-oxides, residual solvents, water.
Chengdu Biopurify Phytochemicals Ltd.>98%[5]Not specifiedUsaramine (free base), other related pyrrolizidine alkaloids and their N-oxides, residual solvents, water.
Sigma-Aldrich (phyproof®)≥90.0% (HPLC)[6]HPLCUsaramine (free base), other related pyrrolizidine alkaloids and their N-oxides, residual solvents, water, inorganic impurities.[6]

Note: The potential impurities listed are based on general knowledge of pyrrolizidine alkaloid chemistry and are not necessarily confirmed for each specific product. The free base form, Usaramine, is a common potential impurity due to the potential for deoxygenation of the N-oxide. Cross-contamination with other pyrrolizidine alkaloids from the plant source is also a possibility.

Experimental Protocols for Purity Assessment

A comprehensive evaluation of this compound purity involves a combination of chromatographic and spectroscopic techniques. The following protocols are based on established methods for the analysis of pyrrolizidine alkaloids and their N-oxides.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the main component and detecting non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector or, preferably, a mass spectrometer (LC-MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A typical gradient might start at 5-10% B, increasing to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-40 °C.

  • Detection:

    • UV: Monitoring at approximately 220 nm.

    • MS: Electrospray ionization (ESI) in positive mode is highly sensitive for detecting this compound and related alkaloids.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard.

    • Dissolve in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a final concentration of 100 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Identification and Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), can confirm the elemental composition of the main peak and any detected impurities. Tandem mass spectrometry (MS/MS) can provide structural information by analyzing fragmentation patterns.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying any structural isomers or impurities present in significant amounts. The introduction of the N-oxide group leads to a downfield shift of neighboring protons and carbons compared to the parent amine.[7]

Analysis of Potential Impurities
  • Usaramine (Free Base): The presence of the free base can be assessed by LC-MS, as it will have a different retention time and a distinct mass-to-charge ratio (m/z) compared to the N-oxide.

  • Other Pyrrolizidine Alkaloids: A comprehensive analysis for other PAs and their N-oxides may require a targeted LC-MS/MS method using reference standards for other common PAs found in the source material (e.g., Senecio species).

Workflow for Purity Evaluation

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial this compound standard.

Purity_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_report Final Report prep Standard Dissolution & Filtration hplc HPLC-UV/MS (Purity Assessment) prep->hplc Inject hrms LC-HRMS (Identity & Impurity ID) prep->hrms Inject nmr NMR Spectroscopy (Structural Confirmation) prep->nmr purity_calc Purity Calculation (Area % Method) hplc->purity_calc impurity_prof Impurity Profiling hrms->impurity_prof struct_verif Structural Verification nmr->struct_verif report Certificate of Analysis (Purity & Impurity Data) purity_calc->report impurity_prof->report struct_verif->report

Caption: Experimental workflow for the purity evaluation of this compound standards.

Signaling Pathways and Logical Relationships

The primary relevance of this compound purity in a biological context relates to its metabolic activation and subsequent toxicity. The N-oxide itself is generally considered less toxic than its corresponding free base, Usaramine. However, in vivo, this compound can be reduced back to the toxic pyrrolizidine alkaloid.

Metabolic_Activation_Pathway cluster_ingestion Exposure cluster_metabolism Metabolism cluster_toxicity Toxicity Usaramine_N_Oxide This compound (Commercial Standard) Reduction Reduction (e.g., gut microbiota, liver enzymes) Usaramine_N_Oxide->Reduction Usaramine Usaramine (Free Base) Reduction->Usaramine Oxidation CYP450 Oxidation Usaramine->Oxidation Pyrrolic_Metabolites Dehydropyrrolizidine Alkaloids (Pyrrolic Metabolites) Oxidation->Pyrrolic_Metabolites Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Pyrrolic_Metabolites->Cellular_Macromolecules Alkylation Toxicity_Outcome Hepatotoxicity, Genotoxicity, Carcinogenicity Cellular_Macromolecules->Toxicity_Outcome leads to

References

Comparative Analysis of Usaramine N-oxide and Senecionine N-oxide: A Review of Toxicological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological effects of two pyrrolizidine (B1209537) alkaloid (PA) N-oxides: Usaramine (B25058) N-oxide and Senecionine (B1681732) N-oxide. PAs are a class of naturally occurring toxins produced by a wide variety of plant species, and their N-oxide derivatives are often found alongside them. While generally considered less toxic than their parent PAs, N-oxides can be converted to their toxic counterparts in the body, posing a significant health risk. This comparison summarizes the available experimental data on their mechanisms of action, cytotoxicity, and genotoxicity, and provides detailed experimental protocols for key assays.

Executive Summary

Both Usaramine N-oxide and Senecionine N-oxide are pro-toxins that require metabolic activation to exert their toxic effects. The primary mechanism of toxicity for PA N-oxides involves their reduction to the corresponding pyrrolizidine alkaloids, followed by hepatic bioactivation to reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and particularly hepatotoxicity.

Available data suggests that senecionine N-oxide exhibits low cytotoxicity in its N-oxide form, with its toxicity being significantly lower than its parent compound, senecionine. Quantitative data on the cytotoxicity of this compound is currently limited in the scientific literature, preventing a direct quantitative comparison. However, based on the general understanding of PA N-oxides and pharmacokinetic studies of usaramine, it is presumed to follow a similar metabolic activation pathway to exert toxicity.

Mechanism of Action and Metabolic Activation

The toxicity of both this compound and Senecionine N-oxide is not direct but is a consequence of their metabolic conversion. This multi-step process is a critical determinant of their toxic potential.

Metabolic Reduction: The initial step in the activation of these N-oxides is their reduction to the corresponding tertiary amine PAs, usaramine and senecionine. This reduction can be mediated by gut microbiota and hepatic enzymes, such as cytochrome P450 monooxygenases.[1]

Hepatic Bioactivation: Following reduction, the parent PAs undergo bioactivation primarily in the liver. Cytochrome P450 enzymes metabolize the PAs to highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs).[2][3]

Macromolecular Adduct Formation: The electrophilic DHPAs can then bind to cellular nucleophiles, forming covalent adducts with DNA and proteins.[2] This adduct formation is the ultimate cause of the observed cellular damage, leading to hepatotoxicity, genotoxicity, and carcinogenicity.[4] The formation of N-oxide from the parent PA is considered a detoxification pathway, while the formation of pyrrolic metabolites is the toxification pathway.[3]

G cluster_ingestion Ingestion & Absorption cluster_gut_liver Gut & Liver Metabolism cluster_toxicity Cellular Toxicity PA_N_oxide This compound / Senecionine N-oxide Reduction Reduction (Gut Microbiota, Hepatic Enzymes) PA_N_oxide->Reduction Parent_PA Usaramine / Senecionine Reduction->Parent_PA CYP450 Hepatic CYP450 Bioactivation Parent_PA->CYP450 DHPA Dehydropyrrolizidine Alkaloids (Reactive Pyrrolic Metabolites) CYP450->DHPA Adducts DNA & Protein Adducts DHPA->Adducts Cell_Damage Cytotoxicity, Genotoxicity, Hepatotoxicity Adducts->Cell_Damage

Metabolic activation pathway of this compound and Senecionine N-oxide.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the cytotoxicity of this compound and Senecionine N-oxide. It is important to note the current lack of specific experimental data for this compound.

CompoundAssay TypeCell LineExposure TimeIC50 (µM)Reference
This compound Cytotoxicity (MTT Assay)--Data not available-
Senecionine N-oxide Cytotoxicity (MTT Assay)CRL-2118 chicken hepatocytes72 h> 300[5]
Senecionine (Parent PA) Cytotoxicity (MTT Assay)CRL-2118 chicken hepatocytes72 h~150[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of pyrrolizidine alkaloid toxicity are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salts.

1. Cell Culture and Seeding:

  • Culture appropriate cells (e.g., primary hepatocytes, HepG2) in a suitable medium in a 96-well plate at a predetermined density.

  • Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds (this compound, Senecionine N--oxide) in the culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Incubation:

  • Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

  • After incubation with MTT, add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Compound_Treatment Treat with PA N-oxides (various concentrations) Incubate_24h->Compound_Treatment Incubate_Exposure Incubate for exposure period Compound_Treatment->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate % viability and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for the MTT cytotoxicity assay.

In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

1. Cell Preparation and Treatment:

  • Prepare a single-cell suspension from the desired cell type.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

2. Embedding Cells in Agarose:

  • Mix the cell suspension with low-melting-point agarose.

  • Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

3. Cell Lysis:

  • Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).

4. DNA Unwinding and Electrophoresis:

  • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

5. Neutralization and Staining:

  • Neutralize the slides with a neutralization buffer.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

6. Visualization and Analysis:

  • Visualize the comets using a fluorescence microscope.

  • Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Conclusion

The available evidence strongly indicates that both this compound and Senecionine N-oxide are pro-toxicants that require metabolic activation to induce cellular damage. The primary toxicological concern associated with these compounds is hepatotoxicity, mediated by the formation of reactive pyrrolic metabolites that bind to cellular macromolecules.

While quantitative data for Senecionine N-oxide demonstrates its lower cytotoxicity compared to its parent PA, a significant data gap exists for this compound. Further in vitro studies are necessary to determine the specific cytotoxic and genotoxic potential of this compound to enable a direct and comprehensive comparison with Senecionine N-oxide and other pyrrolizidine alkaloid N-oxides. This information is crucial for accurate risk assessment and for understanding the structure-activity relationships within this class of natural toxins. Researchers are encouraged to utilize the provided experimental protocols to generate these much-needed data.

References

Inter-Laboratory Validation of Usaramine N-oxide Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of Usaramine N-oxide quantification. This compound is a significant metabolite of Usaramine, a pyrrolizidine (B1209537) alkaloid found in certain plants.[1] Accurate and reproducible measurement of this N-oxide is crucial for toxicological studies and pharmacokinetic assessments due to its role in the bioactivation and detoxification pathways of the parent compound.[1] This document outlines a validated analytical method, discusses potential alternative techniques, and provides the necessary experimental protocols to facilitate the establishment of robust and comparable analytical capabilities across different laboratories.

Comparative Analysis of Analytical Methods

While a specific inter-laboratory validation study for this compound has not been published, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for its quantification in rat plasma.[1][2] This method serves as a benchmark for comparison with other potential analytical techniques. The selection of an appropriate assay depends on the specific research needs, including required sensitivity, sample throughput, and available instrumentation.

Table 1: Comparison of Potential Analytical Methods for this compound Quantification

FeatureLC-MS/MS (Validated for this compound)High-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation followed by mass-based detection and fragmentation for high selectivity and sensitivity.High-resolution mass analysis for accurate mass determination and elemental composition confirmation.Measurement of nuclear spin transitions in a magnetic field to provide structural and quantitative information.
Sensitivity High (pg to ng range)[1][3]Very High (sub-pg to fg range)Low (µg to mg range)[3]
Selectivity Excellent, especially with Multiple Reaction Monitoring (MRM).[1]Excellent, based on accurate mass measurement.Moderate, can be affected by overlapping signals from matrix components.
Quantification Excellent, with the use of isotopically labeled internal standards.[1][3]Good, requires appropriate calibration strategies.Possible, but generally less precise for low concentrations compared to MS methods.[3]
Sample Throughput High[3]Moderate to HighLow[3]
Impurity Profiling Good for known impurities with reference standards.Excellent for both known and unknown impurity identification.Excellent for structural elucidation of impurities if present at sufficient concentrations.
Instrumentation Cost HighVery HighVery High
Expertise Required HighHighHigh

Validated Experimental Protocol: LC-MS/MS

The following protocol is based on the validated method for the determination of Usaramine and this compound in rat plasma.[1][2]

1. Preparation of Stock Solutions, Calibration, and Quality Control Samples:

  • Prepare stock solutions of Usaramine, this compound, and an appropriate internal standard (e.g., Senecionine) in methanol (B129727) at a concentration of 2 mg/mL.[1]

  • Prepare a series of calibration standards in the desired matrix (e.g., rat plasma) with concentrations ranging from 1 to 2,000 ng/mL.[1]

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 150, and 1,500 ng/mL) from a separate stock solution.[1]

2. Sample Preparation:

  • To a 50 µL aliquot of plasma sample, add the internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm).[1][2]

  • Mobile Phase:

  • Gradient Elution: A suitable gradient program to achieve separation of the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Table 2: Performance Characteristics of the Validated LC-MS/MS Method for this compound [1]

ParameterPerformance
Linearity Range 1–2,000 ng/mL
Correlation Coefficient (r²) > 0.990
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Accuracy Bias within -5.3% to 3.1%
Precision (CV%) < 7.5%
Matrix Effect Inter-source variability < 15%

Visualizing the Workflow and Metabolic Pathway

To facilitate understanding and implementation, the following diagrams illustrate the experimental workflow and the metabolic context of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (this compound, IS) cal Calibration Standards (1-2000 ng/mL) stock->cal qc QC Samples (Low, Mid, High) stock->qc quant Quantification (Calibration Curve) cal->quant qc->quant plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centri Centrifugation precip->centri evap Evaporation centri->evap recon Reconstitution evap->recon inject Injection recon->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

metabolic_pathway Usaramine Usaramine N_Oxide This compound (Metabolite) Usaramine->N_Oxide N-oxidation Enzyme Hepatic Cytochrome P450 (e.g., CYP3A) Enzyme->Usaramine

Caption: Metabolic conversion of Usaramine to this compound.[1]

Conclusion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. For inter-laboratory validation, it is recommended that participating laboratories first establish and validate this method in-house. Subsequently, a formal inter-laboratory study can be conducted by analyzing a common set of blind samples to assess reproducibility and comparability of results. While alternative methods like HRMS and NMR offer unique advantages, particularly in structural confirmation and impurity profiling, the LC-MS/MS method currently stands as the most practical and validated approach for routine quantitative analysis of this compound in biological matrices.

References

Comparative Analysis of Usaramine N-oxide's Effect on Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative guide on the cytotoxic and apoptotic effects of Usaramine N-oxide on various cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of available data, experimental protocols, and mechanistic insights.

Executive Summary

This guide synthesizes the current understanding of PA and PA N-oxide cytotoxicity, provides detailed experimental protocols for assessing these effects, and presents potential signaling pathways involved.

Comparative Cytotoxicity Data

Direct quantitative data (e.g., IC50 values) for this compound on commonly used cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) are not available in the public domain. However, a comparative study on other dehydropyrrolizidine alkaloids (DHPAs) and their N-oxides in the chicken hepatocyte cell line CRL-2118 provides a basis for a qualitative comparison.

Key Findings from Comparative Studies on Related Compounds:

  • Lower Cytotoxicity of N-oxides: Studies on various DHPA N-oxides, such as riddelliine-N-oxide, lasiocarpine-N-oxide, and senecionine-N-oxide, have shown that they are not significantly cytotoxic at concentrations where their parent alkaloids exhibit clear cytotoxic effects.

  • Parent Alkaloid Toxicity: The parent DHPAs, such as lasiocarpine, seneciphylline, senecionine, monocrotaline, and riddelliine, were found to be cytotoxic in a concentration-dependent manner.

Based on this evidence, it is hypothesized that this compound would exhibit significantly lower cytotoxicity compared to Usaramine in in vitro cell-based assays.

Table 1: Qualitative Comparison of Expected Cytotoxicity

CompoundExpected Cytotoxicity in vitroRationale
Usaramine HighParent pyrrolizidine (B1209537) alkaloids are known to be cytotoxic after metabolic activation. Even without external metabolic activation systems, some level of cytotoxicity might be observed at high concentrations.
This compound Low to NegligiblePyrrolizidine alkaloid N-oxides are generally considered detoxification products and show significantly lower cytotoxicity in vitro compared to their parent alkaloids.
Doxorubicin HighStandard chemotherapeutic agent used as a positive control in cytotoxicity assays.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Visualizations: Workflows and Signaling Pathways

To visually represent the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_0 start Start: Seed Cells in 96-well plate treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24/48/72 hours treatment->incubation mt_assay Perform MTT Assay incubation->mt_assay data_analysis Measure Absorbance & Calculate IC50 mt_assay->data_analysis end End: Determine Cytotoxicity data_analysis->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

G cluster_pathway Potential Intrinsic Apoptosis Pathway Usaramine_N_oxide This compound (or its active metabolite) Bax_Bak Bax/Bak Activation Usaramine_N_oxide->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized diagram of the intrinsic apoptosis pathway that could be investigated for this compound.

Assessing the Long-Term Stability of Usaramine N-oxide in Frozen Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term stability of Usaramine N-oxide in frozen plasma. To offer a broader context for researchers, its stability profile is compared with that of other relevant amine N-oxides. Detailed experimental protocols and influencing factors are also presented to aid in the design and execution of future stability studies.

Executive Summary

Data Presentation: Comparative Stability of Amine N-Oxides in Frozen Plasma

The following tables summarize the known stability data for this compound and provide a comparison with other amine N-oxides frequently studied in biological matrices.

Table 1: Stability of this compound in Frozen Rat Plasma

AnalyteMatrixStorage TemperatureDurationStability Assessment
This compoundRat Plasma<-60°C2 weeksStable

Source: Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry

Table 2: Comparative Long-Term Stability of Other Amine N-Oxides in Frozen Human Plasma

AnalyteMatrixStorage TemperatureDurationStability Assessment
Trimethylamine N-oxide (TMAO)Human Plasma (EDTA)-80°CLong-term (specific duration not detailed, but implied to be months to years for large cohort studies)Stable[1][2]
Cocaine N-oxide (as part of cocaine and metabolites)Human Blood/Plasma-20°C1 yearStable[3][4][5]
Nicotine N-oxideRat Plasma(Not specified frozen, but levels measured over time)5 daysLevels detectable and measured

Experimental Protocols

A robust assessment of long-term stability is crucial for bioanalytical method validation. Below is a detailed methodology for conducting such a study, based on established guidelines and practices.

Objective:

To determine the long-term stability of an analyte in a specific biological matrix at a defined storage temperature over a specified period.

Materials:
  • Blank biological matrix (e.g., human plasma with a specific anticoagulant like K2EDTA)

  • Analyte of interest (e.g., this compound)

  • Internal Standard (IS)

  • Validated LC-MS/MS or other appropriate analytical methodology

  • Calibrated freezers set to the desired storage temperatures (e.g., -20°C and -80°C)

  • Polypropylene storage tubes

Procedure:
  • Preparation of Quality Control (QC) Samples:

    • Spike the blank plasma with the analyte at a minimum of two concentration levels: low QC (LQC) and high QC (HQC).

    • The concentrations should be within the range of the intended calibration curve.

    • Prepare a sufficient number of aliquots for each time point and storage condition to allow for replicate analysis.

  • Storage:

    • Store the QC sample aliquots at the specified temperatures (e.g., -80°C).

    • Aliquots should be stored for predefined durations, which should equal or exceed the time from the first sample collection to the last sample analysis in a clinical or preclinical study. Common time points include 0 (baseline), 1, 3, 6, 9, 12, 18, and 24 months.

  • Sample Analysis:

    • At each designated time point, retrieve the required number of LQC and HQC samples from storage.

    • Allow the samples to thaw completely under controlled conditions (e.g., on ice or at room temperature).

    • Analyze the thawed QC samples alongside a freshly prepared calibration curve and a set of freshly prepared comparison QC samples (time zero).

    • The analysis should be performed using a validated bioanalytical method.

  • Data Evaluation and Acceptance Criteria:

    • Calculate the mean concentration of the stored QC samples.

    • Compare the mean concentration of the stored QC samples to the mean concentration of the freshly prepared comparison QC samples.

    • The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the mean concentration of the comparison samples.

Factors Influencing the Stability of Amine N-oxides in Frozen Plasma

Several factors can impact the stability of amine N-oxides during storage:

  • Temperature: Inadequate or fluctuating storage temperatures can accelerate degradation. Ultra-low temperatures, such as -80°C, are generally recommended for long-term storage.[1][2]

  • Enzymatic Degradation: Residual enzymatic activity in plasma can persist even at low temperatures, potentially leading to the reduction of the N-oxide back to the parent amine.

  • pH: Changes in the pH of the plasma sample upon freezing and thawing can affect the chemical stability of the analyte.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of sensitive compounds. It is advisable to store samples in single-use aliquots.

  • Oxidation: Exposure to oxygen can cause oxidative degradation, although this is less of a concern in frozen samples stored in sealed containers.[6]

  • Light Exposure: Photosensitive compounds can degrade upon exposure to light. Amber tubes should be used for light-sensitive analytes.

Mandatory Visualizations

Experimental_Workflow_for_Long_Term_Stability_Testing cluster_preparation Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Each Time Point cluster_evaluation Data Evaluation prep1 Spike Blank Plasma (LQC & HQC) prep2 Aliquot into Storage Tubes prep1->prep2 store Store at -80°C prep2->store timepoints Time Points: 0, 1, 3, 6, 12+ months analysis1 Thaw Stored QCs store->analysis1 Retrieve Samples analysis3 LC-MS/MS Analysis analysis1->analysis3 analysis2 Prepare Fresh QCs & Calibration Curve analysis2->analysis3 eval1 Compare Stored vs. Fresh QC Concentrations analysis3->eval1 eval2 Assess Stability (Acceptance: ±15%) eval1->eval2

Caption: Experimental workflow for long-term stability testing of analytes in frozen plasma.

Factors_Affecting_Stability center Analyte Stability in Frozen Plasma temp Storage Temperature (Fluctuations) center->temp ph pH Changes center->ph enzyme Residual Enzymatic Activity center->enzyme freezethaw Freeze-Thaw Cycles center->freezethaw oxidation Oxidation center->oxidation light Light Exposure center->light

Caption: Key factors that can influence the stability of amine N-oxides in frozen plasma samples.

References

Safety Operating Guide

Safe Disposal of Usaramine N-oxide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Hazard Information

Usaramine N-oxide is classified as a highly hazardous substance with acute toxicity.[1][2] Direct contact, ingestion, or inhalation can be fatal.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.

Primary Hazards:

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1][2]

  • GHS Classification: Falls under Acute Toxicity, Category 2 for oral, dermal, and inhalation routes.[2]

  • Signal Word: Danger.

Data Presentation: Hazard Classification

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH300Fatal if swallowed.[1][2]
Acute Toxicity, DermalH310Fatal in contact with skin.[1][2]
Acute Toxicity, InhalationH330Fatal if inhaled.[1][2]
Storage Class 6.1A Combustible, acutely toxic hazardous materials.

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be handled as acutely toxic hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[3]

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: All handling of this compound waste must be conducted in a certified chemical fume hood to prevent inhalation.[4]

2. Waste Collection and Segregation:

  • Collect all this compound waste, including contaminated materials (e.g., pipette tips, gloves, bench paper, and empty containers), in a designated and clearly labeled hazardous waste container.[3][5]

  • The waste container must be made of a compatible material, be leak-proof, and have a secure, tight-fitting lid.[6][7]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," "Acutely Toxic," and the full chemical name: "this compound."

  • Keep the waste container closed at all times, except when adding waste.[7]

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[4][6]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[3][4]

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so under an approved protocol.

5. Empty Container Disposal:

  • Due to the acute toxicity of this compound, empty containers should not be treated as regular waste.[6] They must be managed as hazardous waste.[5][7]

  • The container should be securely capped and collected along with other solid waste contaminated with the chemical.[5]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper and safe disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Step 2: Work Inside a Certified Chemical Fume Hood ppe->hood collect Step 3: Collect All Waste in a Designated, Compatible Container hood->collect label Step 4: Securely Seal and Label Container as 'Acutely Toxic' collect->label store Step 5: Store in a Secure Satellite Accumulation Area label->store contact_ehs Step 6: CRITICAL Contact EHS for Pickup store->contact_ehs disposal EHS Manages Final Disposal via Licensed Contractor contact_ehs->disposal end End: Safe and Compliant Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.